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  • Product: 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide
  • CAS: 349122-20-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

Abstract This technical guide provides a comprehensive overview of the synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, a key intermediate in various chemical and pharmaceutical applications. The document d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, a key intermediate in various chemical and pharmaceutical applications. The document details the prevalent synthesis pathway, the underlying reaction mechanism, a step-by-step experimental protocol, and critical process considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights to ensure procedural success and safety.

Introduction

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, with the chemical formula C₁₁H₁₄ClNO₂ and CAS number 349122-20-9, is a valuable building block in organic synthesis.[1][2][3][] Its bifunctional nature, possessing both a reactive alkyl chloride and an amide moiety, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including heterocyclic compounds and pharmacologically active agents.[5] Understanding the efficient and reliable synthesis of this compound is therefore of significant interest to the scientific community.

This guide focuses on the most common and practical synthesis route: the N-acylation of 2-methoxy-5-methylaniline with 3-chloropropionyl chloride.

The Primary Synthesis Pathway: N-Acylation

The synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is most effectively achieved through the N-acylation of 2-methoxy-5-methylaniline with 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution.[5]

Synthesis_Pathway 2-methoxy-5-methylaniline 2-methoxy-5-methylaniline Reaction_Step N-Acylation 2-methoxy-5-methylaniline->Reaction_Step 3-chloropropionyl_chloride 3-chloropropionyl chloride 3-chloropropionyl_chloride->Reaction_Step Target_Molecule 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide Base Base (e.g., Triethylamine) Base->Reaction_Step HCl_Byproduct HCl (byproduct) Reaction_Step->Target_Molecule Reaction_Step->HCl_Byproduct

Figure 1: The N-acylation synthesis pathway.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acylation reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[5] The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methoxy-5-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This initial attack forms a tetrahedral intermediate.[5]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.[5]

  • Deprotonation: A base, such as triethylamine or even a second molecule of the starting amine, removes a proton from the nitrogen atom. This step neutralizes the resulting positively charged amide and generates the final product, 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. The base also neutralizes the hydrogen chloride (HCl) byproduct formed during the reaction, which is crucial as HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]

Reaction_Mechanism Step1 Step 1: Nucleophilic Attack The nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. Step2 Step 2: Tetrahedral Intermediate Formation A transient tetrahedral intermediate is formed. Step1->Step2 Forms Step3 Step 3: Elimination of Leaving Group The intermediate collapses, and the chloride ion is expelled. Step2->Step3 Collapses Step4 Step 4: Deprotonation A base removes a proton from the nitrogen to yield the final amide product. Step3->Step4 Followed by

Figure 2: The nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

4.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)
2-methoxy-5-methylaniline137.1813.72 g0.10
3-chloropropionyl chloride126.9814.0 g (1.1 eq)0.11
Triethylamine101.1912.14 g (1.2 eq)0.12
Dichloromethane (DCM)-200 mL-
Saturated Sodium Bicarbonate-100 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate-As needed-

4.2. Step-by-Step Procedure

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxy-5-methylaniline (0.10 mol) in dichloromethane (200 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (0.12 mol) to the stirred solution.

  • Acyl Chloride Addition: Add 3-chloropropionyl chloride (0.11 mol) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, and then let it warm to room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is completely consumed.

  • Workup:

    • Quench the reaction by adding 100 mL of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

Experimental_Workflow Start Start: Dissolve Amine in DCM Cool Cool to 0°C Start->Cool Add_Base Add Triethylamine Cool->Add_Base Add_Acyl_Chloride Add 3-chloropropionyl chloride (dropwise) Add_Base->Add_Acyl_Chloride Stir_Cold Stir at 0°C for 30 min Add_Acyl_Chloride->Stir_Cold Warm_RT Warm to Room Temperature Stir_Cold->Warm_RT Monitor_TLC Monitor by TLC Warm_RT->Monitor_TLC Workup Aqueous Workup (Water, NaHCO₃, Brine) Monitor_TLC->Workup Dry Dry with MgSO₄ Workup->Dry Purify Filter, Concentrate, and Recrystallize Dry->Purify End End: Pure Product Purify->End

Figure 3: The experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. Key checkpoints include:

  • Temperature Control: Maintaining a low temperature during the addition of the highly reactive 3-chloropropionyl chloride is critical to prevent side reactions and ensure a high yield of the desired product.

  • TLC Monitoring: Regular monitoring by TLC provides a clear indication of reaction completion, preventing premature workup or unnecessarily long reaction times. The disappearance of the starting amine spot confirms the reaction has gone to completion.

  • Purification: The final recrystallization step is crucial for obtaining a high-purity product, which can be verified by analytical techniques such as NMR, IR spectroscopy, and melting point analysis.

Conclusion

The N-acylation of 2-methoxy-5-methylaniline with 3-chloropropionyl chloride is a robust and efficient method for the synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. By carefully controlling the reaction conditions and following the detailed protocol outlined in this guide, researchers can reliably produce this important chemical intermediate in high yield and purity.

References

  • PubChem. (n.d.). 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. Retrieved from [Link]

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2868. [Link]

  • Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • Liu, H., et al. (2008). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. ResearchGate. Retrieved from [Link]

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Stevens, C. V., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. PubMed. Retrieved from [Link]

  • Stevens, C. V., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Google Patents. (n.d.). JPH11199540A - Production of 3-chloropropionyl chloride.
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines.

Sources

Exploratory

An In-depth Technical Guide to 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide (CAS 349122-20-9)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthesis protocol, and safety considerations for...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthesis protocol, and safety considerations for 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. This molecule, belonging to the amide class of organic compounds, holds potential as a key building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Nomenclature and Structural Elucidation

  • Systematic IUPAC Name: 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide[1]

  • CAS Number: 349122-20-9[1]

  • Molecular Formula: C₁₁H₁₄ClNO₂[1]

  • Molecular Weight: 227.69 g/mol [1]

  • Chemical Structure:

    G A

    Caption: Chemical structure of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

Physicochemical Properties

Table 1: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight 227.69 g/mol PubChem[1]
XLogP3 2.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 227.0713064PubChem[1]
Topological Polar Surface Area 38.3 ŲPubChem[1]
Heavy Atom Count 15PubChem[1]
Complexity 211PubChem[1]

Synthesis and Reactivity

A specific, peer-reviewed synthesis protocol for 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is not currently available in the public domain. However, based on established principles of organic chemistry and analogous reactions, a plausible and efficient synthetic route involves the acylation of 2-methoxy-5-methylaniline with 3-chloropropanoyl chloride.

Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution, where the amino group of 2-methoxy-5-methylaniline attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride.

Synthesis reactant1 2-Methoxy-5-methylaniline (CAS: 120-71-8) reagents Base (e.g., Pyridine or Triethylamine) Aprotic Solvent (e.g., DCM or THF) reactant1->reagents reactant2 3-Chloropropanoyl chloride (CAS: 625-36-5) reactant2->reagents product 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide (CAS: 349122-20-9) reagents->product + HCl

Caption: Proposed synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

Detailed Experimental Protocol (Theoretical)

This protocol is a guideline based on standard laboratory procedures for similar reactions and should be optimized for specific laboratory conditions.

Materials:

  • 2-Methoxy-5-methylaniline (CAS: 120-71-8)[2]

  • 3-Chloropropanoyl chloride (CAS: 625-36-5)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of 2-methoxy-5-methylaniline in anhydrous DCM.

  • Base Addition: Add 1.1 equivalents of a suitable base, such as pyridine or triethylamine, to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 1.05 equivalents of 3-chloropropanoyl chloride in anhydrous DCM to the stirred aniline solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Characterization (Predicted)

While actual spectra are not available, the expected spectroscopic signatures can be predicted based on the molecule's structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons on the aromatic ring, and the two methylene groups of the propanamide chain. The chemical shifts and coupling patterns will be characteristic of their respective chemical environments.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 11 unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, the methoxy carbon, the aromatic methyl carbon, and the two methylene carbons.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the amide C=O stretching vibration, typically in the region of 1650-1680 cm⁻¹. An N-H stretching vibration should be observable around 3300 cm⁻¹. C-H stretching and aromatic C=C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (227.69 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical substance and by considering the hazards of its constituent functional groups and structurally related compounds.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Potential Hazards (based on analogous compounds):

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause irritation to the skin, eyes, and respiratory tract.

Applications in Research and Development

As a substituted propanamide, this compound is a valuable intermediate in organic synthesis. The presence of multiple functional groups—an amide, a chloroalkane, a methoxy ether, and a substituted aromatic ring—provides several handles for further chemical transformations. Potential applications include:

  • Pharmaceutical Synthesis: As a building block for the synthesis of novel drug candidates. The N-acyl aniline moiety is a common scaffold in medicinal chemistry.

  • Agrochemical Development: As an intermediate in the preparation of new pesticides and herbicides.

  • Materials Science: For the synthesis of specialty polymers and other advanced materials.

Conclusion

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is a chemical compound with significant potential as a synthetic intermediate. While detailed experimental data is sparse in the public domain, its properties and synthesis can be reasonably predicted based on established chemical principles. Researchers and drug development professionals are advised to proceed with caution, employing standard laboratory safety practices and conducting thorough characterization of the synthesized material.

References

  • PubChem. 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. National Center for Biotechnology Information. [Link]

  • Arkivoc. Efficient route to 3-methoxymethylquinoline – A precursor of 5. [Link]

  • Google Patents. Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • PubChem. 2-Methoxy-5-methylaniline. National Center for Biotechnology Information. [Link]

Sources

Foundational

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide mechanism of action prediction

An In-Depth Technical Guide to Predicting the Mechanism of Action of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide Foreword: From Structure to Function in Modern Drug Discovery In the landscape of contemporary drug di...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Predicting the Mechanism of Action of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

Foreword: From Structure to Function in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the elucidation of a small molecule's mechanism of action (MoA) is a critical milestone. It is the bridge between a compound's chemical structure and its physiological effects, providing the rationale for its therapeutic application and potential side effects. The compound at the center of this guide, 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, is a novel chemical entity with as-yet uncharacterized biological activity. Its structure, particularly the presence of a reactive chloroacetamide group, offers tantalizing clues to its potential MoA.

We will embark on a journey that begins with the compound's known chemical properties, ventures into the realm of computational biology to generate testable hypotheses, and culminates in a detailed roadmap for experimental validation. This integrated strategy is paramount in accelerating drug discovery pipelines and increasing the probability of success in bringing new therapeutics to the clinic.

Part 1: In-Silico Prediction of the Mechanism of Action

The journey to understanding the MoA of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide begins with a thorough in-silico analysis. Computational methods provide a powerful and cost-effective means of generating initial hypotheses and prioritizing experimental efforts.[1][2]

Structural and Physicochemical Profiling

A foundational step in MoA prediction is to understand the physicochemical properties of the molecule. These properties, derived from its chemical structure, govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential for interacting with biological targets. The structure of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide was obtained from PubChem.[3]

Table 1: Physicochemical Properties of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

PropertyValueSource
Molecular FormulaC11H14ClNO2PubChem[3]
Molecular Weight227.69 g/mol PubChem[3]
XLogP32.1PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count3PubChem[3]
Rotatable Bond Count4PubChem[3]

These properties suggest that the compound adheres to Lipinski's rule of five, indicating good oral bioavailability. The presence of the chloroacetamide moiety is of particular interest, as it is a known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues in proteins, such as cysteine.[4]

Hypothesis Generation from Structural Motifs: The Chloroacetamide Warhead

The chloroacetamide group is a well-documented reactive functional group in medicinal chemistry and agrochemistry.[5][6] Its presence in our molecule of interest strongly suggests a covalent mechanism of action. Chloroacetamides are known to act as irreversible inhibitors by alkylating sulfhydryl groups of cysteine residues in protein active sites.[4]

A notable example of this MoA is found in the chloroacetamide class of herbicides, which target and inhibit very-long-chain fatty acid (VLCFA) elongases.[5][7] These enzymes contain a conserved, reactive cysteine in their active site that is essential for their catalytic activity. While this provides a compelling initial hypothesis, it is crucial to explore other potential targets. For instance, a chloroacetamide fragment library has been successfully used to identify covalent inhibitors of the TEAD-YAP1 protein-protein interaction, highlighting the versatility of this functional group in targeting different protein classes.[6]

Therefore, our primary hypothesis is that 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide acts as a covalent inhibitor of one or more proteins containing a reactive cysteine residue in a suitable binding pocket.

Computational Target Fishing and Pathway Analysis

To broaden our search for potential targets beyond the initial hypothesis, we will employ a computational target fishing workflow. This involves leveraging various databases and prediction servers to identify proteins that are likely to interact with our compound.

G cluster_0 Input cluster_1 Target Prediction cluster_2 Analysis & Prioritization Compound Structure Compound Structure Similarity Search (ChEMBL, PubChem) Similarity Search (ChEMBL, PubChem) Compound Structure->Similarity Search (ChEMBL, PubChem) Target Prediction Servers (SwissTargetPrediction, etc.) Target Prediction Servers (SwissTargetPrediction, etc.) Compound Structure->Target Prediction Servers (SwissTargetPrediction, etc.) Known Targets of Analogs Known Targets of Analogs Similarity Search (ChEMBL, PubChem)->Known Targets of Analogs Pathway Analysis (KEGG, Reactome) Pathway Analysis (KEGG, Reactome) Known Targets of Analogs->Pathway Analysis (KEGG, Reactome) Predicted Protein Targets Predicted Protein Targets Target Prediction Servers (SwissTargetPrediction, etc.)->Predicted Protein Targets Predicted Protein Targets->Pathway Analysis (KEGG, Reactome) Enriched Biological Pathways Enriched Biological Pathways Pathway Analysis (KEGG, Reactome)->Enriched Biological Pathways Prioritized Target List Prioritized Target List Enriched Biological Pathways->Prioritized Target List

Figure 1: A workflow for in-silico target prediction and pathway analysis.

Step-by-Step Protocol for Computational Target Fishing:

  • Similarity Search:

    • Utilize platforms such as PubChem and ChEMBL to search for compounds with high structural similarity (Tanimoto coefficient > 0.85) to 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

    • Compile a list of known biological targets for these similar compounds.

  • Target Prediction Servers:

    • Submit the SMILES string of the compound to multiple target prediction servers (e.g., SwissTargetPrediction, SuperPred, PharmMapper). These tools predict targets based on a combination of 2D and 3D similarity to known ligands.

    • Aggregate the lists of predicted targets from each server.

  • Pathway Analysis:

    • Input the combined list of potential targets into pathway analysis tools like DAVID, Metascape, or the analysis tools within the KEGG and Reactome databases.

    • Identify biological pathways that are statistically overrepresented among the potential targets.

  • Target Prioritization:

    • Prioritize targets that appear in multiple prediction lists and are associated with significantly enriched pathways.

    • Give higher priority to targets known to be regulated by covalent modification of cysteine residues.

Molecular Docking of Prioritized Targets

Once a prioritized list of potential targets is established, molecular docking can be used to model the binding interaction between 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide and each target protein. This provides insights into the potential binding mode, binding affinity, and the feasibility of a covalent interaction.

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis Ligand Preparation (3D structure, charge assignment) Ligand Preparation (3D structure, charge assignment) Define Binding Site Define Binding Site Ligand Preparation (3D structure, charge assignment)->Define Binding Site Protein Preparation (PDB structure, remove water, add hydrogens) Protein Preparation (PDB structure, remove water, add hydrogens) Protein Preparation (PDB structure, remove water, add hydrogens)->Define Binding Site Run Docking Algorithm (e.g., AutoDock Vina, Glide) Run Docking Algorithm (e.g., AutoDock Vina, Glide) Define Binding Site->Run Docking Algorithm (e.g., AutoDock Vina, Glide) Analyze Binding Poses Analyze Binding Poses Run Docking Algorithm (e.g., AutoDock Vina, Glide)->Analyze Binding Poses Evaluate Scoring Functions Evaluate Scoring Functions Analyze Binding Poses->Evaluate Scoring Functions Assess Proximity to Cysteine Residues Assess Proximity to Cysteine Residues Evaluate Scoring Functions->Assess Proximity to Cysteine Residues Hypothesized Binding Mode Hypothesized Binding Mode Assess Proximity to Cysteine Residues->Hypothesized Binding Mode

Figure 2: A generalized workflow for molecular docking studies.

Step-by-Step Protocol for Molecular Docking:

  • Ligand Preparation:

    • Generate the 3D structure of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide using software like Avogadro or ChemDraw.

    • Perform energy minimization and assign appropriate partial charges (e.g., Gasteiger charges).

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges. If a human structure is not available, a homology model may be constructed.[8]

  • Docking Simulation:

    • Define the binding site on the protein, either based on the location of a known ligand or by using a blind docking approach to search the entire protein surface.

    • Run the docking simulation using a suitable algorithm, such as AutoDock Vina or Glide.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores. Lower scores generally indicate more favorable binding.

    • Visualize the top-ranked binding poses and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • Crucially, for a covalent mechanism, assess the distance and orientation of the chloroacetamide group relative to the sulfhydryl group of any nearby cysteine residues. A distance of < 4 Å is generally considered favorable for a potential covalent reaction.

Part 2: Experimental Validation of Predicted Mechanisms

While in-silico predictions are invaluable for hypothesis generation, they must be validated through rigorous experimental testing.[9][10][11] The following section outlines a tiered approach to experimentally validate the computationally derived hypotheses for the MoA of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

Initial Cellular Phenotyping

The first step in experimental validation is to assess the compound's general effects on cells in culture. This provides a broad phenotypic readout and helps to determine the relevant concentration range for subsequent, more targeted assays.

Protocol for Cell Viability Assay (MTT Assay):

  • Cell Plating: Seed a panel of relevant human cell lines (e.g., cancer cell lines if an anti-cancer effect is hypothesized, or normal cell lines to assess general toxicity) in 96-well plates at an appropriate density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) value.

Target Engagement Assays

If a specific protein target has been prioritized from the in-silico work, it is essential to confirm that the compound directly interacts with this target in a cellular context.

Protocol for Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful technique to assess target engagement in intact cells. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

  • Cell Treatment: Treat cultured cells with 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide or a vehicle control.

  • Heating: Heat the cell suspensions at a range of different temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another suitable protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Elucidation of Downstream Functional Effects

Confirming target engagement is a crucial step, but it is also necessary to demonstrate that this interaction leads to a functional consequence in the cell. The specific assays used will depend on the predicted function of the target.

Example Protocol: Western Blot for a Signaling Pathway Component:

If the predicted target is a kinase, for example, one would expect to see changes in the phosphorylation of its downstream substrates.

  • Cell Treatment and Lysis: Treat cells with the compound for various times and at different concentrations. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an HRP substrate and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the change in phosphorylation upon compound treatment.

Conclusion: An Integrated and Iterative Approach

The prediction of a novel compound's mechanism of action is a complex but tractable problem when approached with a logical, multi-faceted strategy. This guide has outlined a comprehensive workflow for 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, beginning with the foundational understanding of its chemical properties and the reactive potential of its chloroacetamide moiety. We have detailed a systematic in-silico approach to generate and prioritize testable hypotheses, followed by a clear roadmap for experimental validation, from broad cellular phenotyping to specific target engagement and functional assays.

It is crucial to recognize that this is an iterative process. The results of the initial experimental assays will inform the next round of in-silico modeling and hypothesis refinement. This synergistic interplay between computational and experimental approaches is the hallmark of modern, efficient drug discovery. By following the principles and protocols outlined in this guide, researchers can confidently navigate the path from a promising chemical structure to a well-understood mechanism of action, ultimately accelerating the development of new and effective therapeutics.

References

  • Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

  • In silico prediction of chemical mechanism of action via an improved network-based inference method. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide | C11H14ClNO2. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Experimental validation of predicted drug-target interactions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Validation guidelines for drug-target prediction methods. (n.d.). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

  • Computational/in silico methods in drug target and lead prediction. (n.d.). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]

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Exploratory

Physical and chemical properties of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

Abstract This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of the novel compound, 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. Designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of the novel compound, 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights. While experimental data for this specific molecule is not widely available in public literature, this guide offers robustly predicted properties and a detailed, plausible protocol for its synthesis and characterization. All claims are grounded in established chemical principles and supported by references to authoritative sources. The guide is structured to facilitate a deep understanding of the molecule's characteristics, handling, and potential applications.

Introduction

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is a halogenated aromatic amide. The presence of a reactive chloropropyl group, an amide linkage, and a substituted aromatic ring suggests its potential as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and other biologically active molecules. The N-aryl amide moiety is a common feature in many drug candidates, and the reactive alkyl chloride provides a handle for further molecular elaboration. This guide aims to provide a foundational understanding of this compound for researchers interested in its synthesis and application.

Nomenclature and Structure

  • IUPAC Name: 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide[1]

  • CAS Number: 349122-20-9[1]

  • Molecular Formula: C₁₁H₁₄ClNO₂[1]

  • Molecular Weight: 227.69 g/mol [1]

  • Chemical Structure:

    • SMILES: CC1=CC(=C(C=C1)OC)NC(=O)CCCl[1]

    • InChI: InChI=1S/C11H14ClNO2/c1-8-3-4-10(15-2)9(7-8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14)[1]

Physical Properties (Predicted)

Due to the limited availability of experimental data, the following physical properties are predicted based on the analysis of structurally similar compounds and established chemical principles.

PropertyPredicted ValueBasis for Prediction
Melting Point 85 - 95 °CBased on melting points of similar substituted N-aryl amides. The presence of the chloroalkyl chain may slightly lower the melting point compared to a simple acetyl amide.
Boiling Point > 350 °C (decomposes)High boiling point is expected due to the amide group and aromatic ring. Decomposition at elevated temperatures is common for such compounds.
Appearance White to off-white solidTypical appearance for purified small organic molecules of this class.
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.The amide and aromatic functionalities suggest solubility in polar aprotic and nonpolar organic solvents. Poor water solubility is expected due to the largely nonpolar structure.

Chemical Properties and Reactivity

The chemical reactivity of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is primarily dictated by the amide functionality and the terminal alkyl chloride.

  • Amide Group: The amide linkage is relatively stable but can be hydrolyzed under strong acidic or basic conditions to yield 2-methoxy-5-methylaniline and 3-chloropropanoic acid.

  • Alkyl Chloride: The terminal chlorine atom is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, making it a valuable synthetic intermediate. Common nucleophiles that can displace the chloride include azides, thiols, amines, and cyanides.

Synthesis and Purification

A reliable method for the synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is the acylation of 2-methoxy-5-methylaniline with 3-chloropropionyl chloride.

Proposed Synthetic Protocol

This protocol is based on standard procedures for the N-acylation of anilines.

Materials:

  • 2-Methoxy-5-methylaniline (1.0 eq)

  • 3-Chloropropionyl chloride (1.1 eq)

  • Triethylamine (NEt₃) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, Acetonitrile)

  • Nitrogen or Argon gas supply

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-methoxy-5-methylaniline (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel, and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification 2-methoxy-5-methylaniline 2-methoxy-5-methylaniline Mixing Mix and Cool to 0 °C 2-methoxy-5-methylaniline->Mixing 3-chloropropionyl_chloride 3-chloropropionyl_chloride Addition Dropwise Addition of 3-chloropropionyl chloride 3-chloropropionyl_chloride->Addition Triethylamine Triethylamine Triethylamine->Mixing DCM DCM (solvent) DCM->Mixing Mixing->Addition Reaction_Stir Stir at RT for 2-4h Addition->Reaction_Stir Quench Quench with Water Reaction_Stir->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry and Concentrate Extraction->Drying Purification Recrystallization or Column Chromatography Drying->Purification Product 3-chloro-N-(2-methoxy- 5-methylphenyl)propanamide Purification->Product

Caption: Synthetic workflow for 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

Spectral Analysis (Predicted)

The following spectral data are predicted based on the structure of the molecule and typical values for similar functional groups.

¹H NMR Spectroscopy
  • Aromatic Protons (3H): Expected in the range of δ 6.8-7.5 ppm. The substitution pattern on the benzene ring will lead to distinct signals.

  • Amide Proton (1H): A broad singlet is expected between δ 8.0-9.5 ppm.

  • Methoxy Protons (3H): A sharp singlet around δ 3.8-4.0 ppm.

  • Methylene Protons (-CH₂-Cl, 2H): A triplet expected around δ 3.7-3.9 ppm.

  • Methylene Protons (-CO-CH₂-, 2H): A triplet expected around δ 2.8-3.0 ppm.

  • Methyl Protons (3H): A singlet around δ 2.2-2.4 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): Expected in the range of δ 168-172 ppm.

  • Aromatic Carbons (6C): Signals expected between δ 110-155 ppm. The carbon bearing the methoxy group will be significantly downfield.

  • Methoxy Carbon (-OCH₃): Expected around δ 55-60 ppm.

  • Methylene Carbon (-CH₂-Cl): Expected around δ 40-45 ppm.

  • Methylene Carbon (-CO-CH₂-): Expected around δ 35-40 ppm.

  • Methyl Carbon (-CH₃): Expected around δ 20-25 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp peak around 1650-1680 cm⁻¹.

  • N-H Bend (Amide II): A peak around 1520-1550 cm⁻¹.

  • C-O Stretch (Aryl Ether): A strong peak around 1230-1270 cm⁻¹.

  • C-Cl Stretch: A peak in the fingerprint region, around 600-800 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): Expected at m/z = 227 and an M+2 peak at m/z = 229 with an approximate ratio of 3:1 due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

  • Major Fragmentation Pathways:

    • Loss of the chloropropyl side chain.

    • Cleavage of the amide bond.

    • Loss of the methoxy group.

Safety and Handling

Caution: This compound should be handled by trained professionals in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Reactants:

    • 3-Chloropropionyl chloride: Corrosive and lachrymatory. Handle with extreme care.[2][3][4][5][6]

    • 2-Methoxy-5-methylaniline: Toxic and a suspected mutagen.[7]

Potential Applications

While the specific biological activity of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide has not been reported, its structural features suggest several potential applications:

  • Pharmaceutical Intermediate: The reactive alkyl chloride allows for the synthesis of a variety of derivatives for screening as potential drug candidates.

  • Agrochemical Research: N-aryl amides are a known class of compounds with herbicidal and fungicidal activities.

  • Materials Science: The molecule could be used as a monomer or building block for the synthesis of novel polymers with specific properties.

Conclusion

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is a compound of significant interest for synthetic and medicinal chemists. This guide provides a comprehensive, albeit largely predictive, overview of its properties, a plausible synthetic route, and expected characterization data. It is intended to serve as a valuable resource for researchers embarking on the synthesis and exploration of this and related molecules. Further experimental validation of the data presented herein is strongly encouraged.

References

  • PubChem. 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. National Center for Biotechnology Information. [Link][1]

  • ResearchGate. IR spectrum of ethoxyated acetanilide. [Link]

  • Loba Chemie. 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. [Link][3]

  • Indian Academy of Sciences. Vibrational spectra and normal vibrations of acetanilide and N-deuterated acetanilide. [Link]

  • Arkivoc. Efficient route to 3-methoxymethylquinoline – A precursor of 5. [Link]

  • Proprep. Analyze the IR spectrum for acetanilide, identifying characteristic absorption bands indicative of its functional groups. [Link]

  • The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Scientific Laboratory Supplies. 2-Methoxy-5-methylaniline, 99%. [Link][7]

  • NIST Chemistry WebBook. Acetamide, N-phenyl-. [Link]

  • ACS Publications. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

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Foundational

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide structural analogs and derivatives

An In-Depth Technical Guide to the Synthesis, Analog Development, and Characterization of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide and Its Derivatives Foreword: The N-Aryl Amide Scaffold as a Privileged Structure...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Analog Development, and Characterization of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide and Its Derivatives

Foreword: The N-Aryl Amide Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as cornerstones for the development of potent and selective therapeutic agents. The N-aryl amide scaffold is one such "privileged structure," forming the backbone of numerous clinically significant drugs. Its prevalence stems from a combination of synthetic accessibility, metabolic stability, and the ability of the amide bond to act as a rigid hydrogen bond donor-acceptor unit, facilitating precise interactions with biological targets. This guide focuses on a specific embodiment of this scaffold: 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide , a compound that, while not extensively documented in public literature, represents a versatile platform for the generation of diverse chemical libraries.

This document serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond simple protocols to elucidate the underlying scientific rationale for synthetic choices, characterization methodologies, and the strategic design of structural analogs. Our approach is grounded in the principle of creating self-validating experimental systems, ensuring that every step, from synthesis to biological screening, is built on a foundation of scientific integrity and logical progression.

The Core Molecule: Physicochemical Profile

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide (CAS: 349122-20-9) serves as our foundational structure.[1][2][3] A thorough understanding of its properties is the first step in any research and development campaign.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClNO₂PubChem[1]
Molecular Weight 227.69 g/mol PubChem[1]
IUPAC Name 3-chloro-N-(2-methoxy-5-methylphenyl)propanamidePubChem[1]
CAS Number 349122-20-9PubChem[1]
Calculated LogP 2.5PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]

Synthesis of the Core Scaffold: A Self-Validating Protocol

The synthesis of an N-aryl amide is a fundamental reaction in organic chemistry. The most direct and reliable method for this particular target is the acylation of the parent aniline, 2-methoxy-5-methylaniline, with 3-chloropropanoyl chloride. This is a variation of the classic Schotten-Baumann reaction.

Causality Behind Experimental Choices:
  • Reaction Choice: The reaction between an acid chloride and an amine is highly efficient, often proceeding to completion at low temperatures with high yields.[4] This minimizes the need for extensive purification from starting materials.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is included. Its role is critical: it scavenges the hydrochloric acid (HCl) byproduct generated during the reaction. Failure to neutralize the HCl would result in the protonation of the starting aniline, rendering it non-nucleophilic and halting the reaction.

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert, readily dissolves both reactants, and has a low boiling point, which simplifies product isolation.

  • Temperature Control: The reaction is initiated at 0 °C. The acylation is exothermic, and maintaining a low temperature prevents potential side reactions and ensures selectivity.

Detailed Step-by-Step Synthesis Protocol:
  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-methoxy-5-methylaniline (1.0 eq).

  • Dissolution: Dissolve the aniline in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Add 3-chloropropanoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Aniline 2-methoxy-5-methylaniline Mix 1. Mix Aniline, TEA, DCM in reaction vessel Aniline->Mix AcidChloride 3-chloropropanoyl chloride Add 3. Add Acid Chloride (dropwise) AcidChloride->Add Base Triethylamine (TEA) Base->Mix Solvent DCM Solvent->Mix Cool 2. Cool to 0 °C Mix->Cool Cool->Add Stir 4. Stir at RT (2-4h) Add->Stir Quench 5. Quench with Water Stir->Quench Extract 6. Extract with DCM Quench->Extract Wash 7. Wash (HCl, NaHCO₃, Brine) Extract->Wash Purify 8. Dry, Concentrate & Purify Wash->Purify Product Pure 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide Purify->Product

Figure 1: Synthetic workflow for the core molecule.

Design and Rationale for Structural Analogs and Derivatives

The core molecule possesses three key regions ripe for chemical modification to explore the structure-activity relationship (SAR). A systematic modification of these regions allows for the fine-tuning of physicochemical and pharmacological properties.

  • The Aryl Ring (A-Region): The 2-methoxy and 5-methyl substituents dictate the electronic and steric profile of this region.

    • Rationale: The position and nature of substituents on the phenyl ring are known to drastically affect biological activity.[5] For instance, in N-aryl carbamates, halogen substitutions on the phenyl ring were found to enhance antifungal potency.[6] Similarly, the presence of methoxy and hydroxy groups can influence antioxidant and antiproliferative activities.[7]

    • Proposed Analogs:

      • Varying substituent position (e.g., moving the methoxy group to the 3- or 4-position).

      • Replacing methoxy with other alkoxy groups (ethoxy, propoxy) to probe lipophilicity.[8]

      • Introducing electron-withdrawing groups (e.g., -Cl, -F, -CF₃, -NO₂) or electron-donating groups (e.g., -OH, -NH₂).

      • Replacing the methyl group with larger alkyls or removing it entirely.

  • The Propanamide Linker (B-Region): The 3-carbon chain with its terminal chloride offers multiple avenues for modification.

    • Rationale: The electrophilic chloropropyl moiety is a reactive handle. It can act as an alkylating agent or be displaced by nucleophiles to create a wide array of derivatives. This is a common strategy for creating covalent inhibitors or for linking the core to other pharmacophores.

    • Proposed Derivatives:

      • Displacement of the chloride with nucleophiles like amines (e.g., piperazine, morpholine), thiols, or azides to introduce new functional groups and vector spaces. N-arylpiperazine scaffolds are known to be present in various antimicrobial compounds.[9]

      • Varying the linker length (e.g., acetamide or butanamide derivatives).

      • Introducing rigidity or chirality into the linker (e.g., using cyclopropane or alpha-substituted acyl chlorides).

  • The Amide Bond (C-Region): While often conserved, this bond can be modified.

    • Rationale: The N-H of the amide is a key hydrogen bond donor. N-alkylation (e.g., N-methylation) can probe the necessity of this interaction for target binding. Bioisosteric replacement of the amide (e.g., with a thioamide or a sulfonamide) can alter electronic properties and metabolic stability.

SAR cluster_A A-Region: Aryl Ring cluster_B B-Region: Linker Core Core Molecule C₁₁H₁₄ClNO₂ A1 Vary Substituent Position Core->A1 SAR A2 Modify Alkoxy Chain Core->A2 SAR A3 Introduce EWG/EDG Core->A3 SAR B1 Nucleophilic Displacement of Cl⁻ Core->B1 Derivatization B2 Vary Linker Length Core->B2 SAR B3 Introduce Rigidity/Chirality Core->B3 SAR

Figure 2: Strategy for exploring Structure-Activity Relationships (SAR).

Characterization and Quality Control: An Integrated Approach

A synthesized compound is merely a hypothesis until its structure and purity are unequivocally confirmed. A robust, multi-technique approach ensures the integrity of downstream data, forming a self-validating system where each analysis corroborates the others.

Protocol for Structural Verification and Purity Assessment:
  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the synthesized compound.

    • Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

    • Expected Result: An observed mass matching the calculated exact mass of the protonated molecule [M+H]⁺ (C₁₁H₁₅ClNO₂⁺) or its sodium adduct [M+Na]⁺. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) must be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the precise atomic structure and connectivity.

    • Methods: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) experiments.

    • Rationale: ¹H NMR confirms the number of protons and their chemical environments (e.g., aromatic, methoxy, methyl, alkyl chain protons) and coupling patterns. ¹³C NMR confirms the number of unique carbon atoms. Together, they provide an unambiguous structural fingerprint.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Method: Reversed-phase HPLC with a UV detector. A gradient elution method is typically employed.

    • Expected Result: A single major peak, ideally with >95% purity as determined by the area under the curve. This is crucial for ensuring that any observed biological activity is due to the compound of interest and not an impurity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To confirm the presence of key functional groups.

    • Expected Result: Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the amide C=O stretch (~1650 cm⁻¹), and C-O stretches for the methoxy group.

G cluster_analysis Analytical Workflow Crude Crude Product (Post-Workup) Purified Purified Compound (e.g., via Column) Crude->Purified MS Mass Spectrometry (Confirms Mass) Purified->MS NMR NMR Spectroscopy (Confirms Structure) Purified->NMR HPLC HPLC (Confirms Purity >95%) Purified->HPLC FTIR FTIR (Confirms Functional Groups) Purified->FTIR Final Characterized Compound (Ready for Biological Screening) MS->Final NMR->Final HPLC->Final FTIR->Final

Figure 3: Integrated workflow for compound characterization.

Proposed Biological Evaluation: A Hypothesis-Driven Approach

While no specific biological activity is published for the core molecule, the structural motifs present suggest several promising avenues for screening, based on activities reported for analogous structures.

  • Antimicrobial/Antifungal Activity: The N-aryl amide and chloropropyl moieties are found in compounds with antimicrobial properties.[6][10] A screening panel could include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and pathogenic fungi (e.g., Candida albicans).

  • Antiproliferative Activity: Methoxy-substituted N-aryl amides have demonstrated antiproliferative effects against various cancer cell lines.[7][11] A primary screen against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) would be a logical step.

  • Anti-inflammatory Activity: The N-arylanthranilic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] Assays measuring the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) could reveal potential anti-inflammatory properties.

Conclusion and Future Outlook

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide represents a starting point for extensive medicinal chemistry exploration. Its straightforward synthesis and three distinct regions for modification make it an ideal scaffold for generating compound libraries. By applying the principles of rational drug design, guided by SAR data from related chemical series, and adhering to a rigorous, multi-faceted characterization workflow, researchers can effectively probe the therapeutic potential of its derivatives. The true value of this scaffold lies not in its known properties, but in the potential of the countless analogs yet to be synthesized and evaluated.

References

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  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. 2024. Available from: [Link]

  • Prasad AK, Kumar P, Dhawan A, et al. Synthesis and Antimicrobial Activity of 3-arylamino-1-chloropropan-2-ols. Bioorg Med Chem Lett. 2008;18(6):2156-61. Available from: [Link]

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  • Al-Ostath R, El-Enshasy H, Ghabour H, et al. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. 2022;27(21):7216. Available from: [Link]

  • Dana Bioscience. 3-Chloro-N-(2-methoxy-5-nitrophenyl)propanamide 250mg. Available from: [Link]

  • Beijing Hwrk Chemical Co., Ltd. 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. Available from: [Link]

  • MDPI. Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. 2024. Available from: [Link]

  • Kaltenbronn JS, Scherrer RA, Short FW, et al. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung. 1983;33(4A):621-7. Available from: [Link]

  • Khan I, Ibrar A, Ahmed W, et al. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Bioinorg Chem Appl. 2023;2023:5515328. Available from: [Link]

  • MDPI. The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. 2021. Available from: [Link]

  • MDPI. Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. 2017. Available from: [Link]

  • Hu Q, Wätjen W, Hartmann RW. Novel CYP17 inhibitors: synthesis, biological evaluation, structure-activity relationships and modelling of methoxy- and hydroxy-substituted methyleneimidazolyl biphenyls. J Enzyme Inhib Med Chem. 2011;26(5):646-59. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. 2015. Available from: [Link]

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Exploratory

Unraveling the Molecular Interactions of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals Abstract 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is a synthetic compound characterized by a reactive chloroacetamide moiety and a substituted pheny...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is a synthetic compound characterized by a reactive chloroacetamide moiety and a substituted phenyl ring. While direct biological targets of this specific molecule are not extensively documented, its structural features, particularly the electrophilic chloroacetamide group, provide a strong basis for predicting its mechanism of action and potential cellular interactome. This guide synthesizes the current understanding of chloroacetamide toxicology and pharmacology to propose a comprehensive strategy for the identification and validation of the biological targets of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. We will delve into the probable mechanisms of covalent inhibition and outline a multi-pronged experimental approach, from initial target class prediction to rigorous biochemical and cell-based validation, to elucidate its precise molecular functions.

Introduction: The Chloroacetamide Warhead and its Implications

The chemical structure of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide suggests a mechanism of action driven by its chloroacetamide functional group. This group is a known electrophile, capable of forming covalent bonds with nucleophilic residues in proteins.[1][2] The carbon atom alpha to the carbonyl group is rendered electron-deficient by the adjacent chlorine and carbonyl oxygen atoms, making it susceptible to nucleophilic attack.

The most probable nucleophilic targets within a biological system are the thiol groups of cysteine residues, although other nucleophilic amino acids like histidine and lysine could also potentially react. This covalent and often irreversible interaction can lead to the inhibition of enzyme activity or disruption of protein function.

Based on the well-documented activities of other chloroacetamide-containing molecules, we can hypothesize several potential target classes for 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

Predicted Biological Targets and Mechanisms of Action

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

A primary and well-established target of chloroacetamide herbicides is the very-long-chain fatty acid (VLCFA) elongase system.[1][3] Specifically, the condensing enzyme component, VLCFA synthase, is potently inhibited.[3] This enzyme possesses a conserved, reactive cysteine in its active site that is crucial for its catalytic activity. The chloroacetamide moiety of the inhibitor is thought to form an irreversible covalent bond with this cysteine residue, leading to the inactivation of the enzyme.[3]

Given this precedent, it is highly probable that 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide could exhibit inhibitory activity against mammalian VLCFA elongases. These enzymes are integral to various cellular processes, including sphingolipid and glycerophospholipid synthesis, and are involved in skin barrier function, myelination, and retinal function.

Covalent Inhibition of Protein Kinases

The discovery of chloroacetamide derivatives as irreversible inhibitors of Fibroblast Growth Factor Receptor (FGFR) highlights the potential for this class of compounds to target protein kinases.[4] Many kinases have a cysteine residue in or near their ATP-binding pocket that can be targeted by covalent inhibitors. By forming a covalent bond with this cysteine, the inhibitor can permanently block ATP binding and thus inhibit kinase activity. The specificity of such an interaction would be determined by the non-covalent interactions of the N-(2-methoxy-5-methylphenyl) portion of the molecule within the kinase's active site.

Alkylation of Other Cysteine-Containing Proteins

The reactivity of the chloroacetamide group is not limited to a specific protein family.[2] Any protein with a sufficiently exposed and reactive cysteine residue could be a potential target. This opens up a broad range of possibilities, including:

  • Deubiquitinating enzymes (DUBs): These enzymes are cysteine proteases that play a critical role in protein turnover and signaling.

  • Cathepsins: A family of cysteine proteases involved in various physiological and pathological processes.

  • Glutathione S-transferases (GSTs): Enzymes that play a key role in detoxification by conjugating electrophilic compounds with glutathione.

Other Potential Activities

While less likely to be the primary mechanism, inhibition of enzymes like chalcone synthase, which is involved in flavonoid biosynthesis in plants, has been reported for some chloroacetamides.[3] Additionally, the substituted phenyl ring may contribute to interactions with other targets, and derivatives of similar N-phenyl amides have demonstrated antimicrobial and anti-leishmanial properties.[5][6]

A Strategic Workflow for Target Identification and Validation

A systematic and multi-faceted approach is required to identify and validate the specific biological targets of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. The following workflow outlines a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.

workflow cluster_discovery Phase 1: Target Discovery cluster_validation Phase 2: Target Validation cluster_cellular Phase 3: Cellular & In Vivo Confirmation T_Discovery Unbiased Target Identification ABPP Activity-Based Protein Profiling T_Discovery->ABPP AC Affinity Chromatography T_Discovery->AC EC Expression Cloning T_Discovery->EC T_Validation Biochemical & Biophysical Validation ABPP->T_Validation Identified Hits AC->T_Validation Bound Proteins EC->T_Validation Candidate Genes BA Biochemical Assays T_Validation->BA SPR Surface Plasmon Resonance T_Validation->SPR ITC Isothermal Titration Calorimetry T_Validation->ITC C_Validation Cellular Target Engagement & Phenotypic Analysis T_Validation->C_Validation Validated Targets CETSA Cellular Thermal Shift Assay C_Validation->CETSA KO_KD Knockout/Knockdown Studies C_Validation->KO_KD

Figure 1: A multi-phase workflow for the identification and validation of biological targets.

Phase 1: Unbiased Target Discovery

The initial phase aims to identify a broad range of potential protein targets without prior bias.

ABPP is a powerful chemoproteomic technique to identify the targets of covalent inhibitors. A probe molecule would be synthesized by attaching a reporter tag (e.g., biotin or a fluorescent dye) to a non-critical position of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

Protocol: Activity-Based Protein Profiling

  • Probe Synthesis: Synthesize an alkyne-tagged version of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

  • Cell Lysate Incubation: Incubate the probe with a relevant cell lysate to allow for covalent modification of target proteins.

  • Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (Click chemistry) to attach a biotin tag to the alkyne-tagged probe.

  • Affinity Purification: Enrich the biotin-tagged proteins using streptavidin-coated beads.

  • Proteolytic Digestion: Digest the enriched proteins into peptides.

  • Mass Spectrometry: Identify the proteins and map the sites of covalent modification using tandem mass spectrometry (MS/MS).

This classical approach involves immobilizing the compound on a solid support to capture its binding partners.

Protocol: Affinity Chromatography

  • Ligand Immobilization: Covalently attach 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide to a chromatography resin (e.g., NHS-activated sepharose).

  • Lysate Incubation: Pass a cell lysate over the affinity column to allow target proteins to bind to the immobilized ligand.

  • Washing: Wash the column extensively with buffer to remove non-specific binders.

  • Elution: Elute the bound proteins using a high salt concentration, a change in pH, or a competitive ligand.

  • Protein Identification: Identify the eluted proteins by SDS-PAGE followed by mass spectrometry.

Phase 2: Biochemical and Biophysical Validation

Once a list of candidate targets is generated, their direct interaction with the compound must be validated using in vitro assays.

The candidate target proteins will need to be expressed and purified in a recombinant system (e.g., E. coli, insect, or mammalian cells).

If the identified target is an enzyme, its activity will be measured in the presence and absence of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. The IC50 value (concentration required for 50% inhibition) will be determined. Time-dependent inhibition assays will be performed to confirm irreversible binding.

Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity and kinetics of the compound to the purified target protein.

Phase 3: Cellular Target Engagement and Phenotypic Analysis

The final phase is to confirm that the compound interacts with its target in a cellular context and that this interaction leads to a measurable biological effect.

CETSA is used to monitor target engagement in intact cells. The principle is that a protein becomes more thermally stable upon ligand binding.

Protocol: Cellular Thermal Shift Assay

  • Cell Treatment: Treat intact cells with 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide or a vehicle control.

  • Heating: Heat the treated cells at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry. A shift in the melting curve indicates target engagement.

To confirm that the phenotypic effects of the compound are mediated through the identified target, gene editing (CRISPR/Cas9) or RNA interference (siRNA/shRNA) can be used to deplete the target protein. If the cells lacking the target protein are resistant to the compound's effects, this provides strong evidence for an on-target mechanism.

pathway Compound 3-chloro-N-(2-methoxy- 5-methylphenyl)propanamide Target Cysteine-Containing Target Protein Compound->Target Covalent Binding (Alkylation of Cys) Inactive_Target Covalently Modified Inactive Target Target->Inactive_Target Cellular_Process Cellular Process (e.g., VLCFA synthesis, Kinase signaling) Target->Cellular_Process Regulates Inactive_Target->Cellular_Process Inhibition Phenotype Biological Phenotype (e.g., Cytotoxicity, Altered signaling) Cellular_Process->Phenotype Leads to

Figure 2: Proposed mechanism of action and its downstream consequences.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Summary of Enzyme Inhibition Data

Target ProteinIC50 (µM)Mechanism of Inhibition
VLCFA Elongase 1
Protein Kinase X
Deubiquitinase Y

Table 2: Summary of Biophysical Binding Data

Target ProteinBinding Affinity (KD, µM)Association Rate (ka, M⁻¹s⁻¹)Dissociation Rate (kd, s⁻¹)
VLCFA Elongase 1
Protein Kinase X
Deubiquitinase Y

Conclusion

While the specific biological targets of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide remain to be definitively identified, its chemical structure provides a strong rationale for a mechanism based on covalent modification of cysteine residues in target proteins. The proposed workflow, integrating unbiased proteomics with rigorous biochemical and cellular validation, provides a comprehensive roadmap for elucidating the molecular mechanisms of this compound. The identification of its specific targets will be crucial for understanding its potential therapeutic applications or toxicological profile and for guiding the future development of more potent and selective derivatives.

References

  • Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329.[3][7]

  • BenchChem. (2025). N-(3-azidophenyl)-2-chloroacetamide mechanism of action.[1]

  • PubChem. 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. National Center for Biotechnology Information. [Link][8]

  • La Monica, S., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 218. [Link][4]

  • PubChem. Chloroacetamide. National Center for Biotechnology Information. [Link][2]

  • Khan, M. S., et al. (2020). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. The Nucleus, 57(2), 85-92.[5][9]

  • Çelik, H., et al. (2022). Design, synthesis and spectroscopic and structural characterization of novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide: DFT, Hirshfeld surface analysis, antimicrobial activity, molecular docking and toxicology. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 9), 493-506. [Link][6]

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Foundational

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide literature review

An In-depth Technical Guide to 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide: Synthesis, Properties, and Potential Applications Introduction 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is a substituted amide with...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide: Synthesis, Properties, and Potential Applications

Introduction

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is a substituted amide with significant potential as a reactive intermediate and building block in the fields of organic synthesis and medicinal chemistry. Its structure combines an electrophilic 3-chloropropanamide moiety with an N-aryl group derived from 2-methoxy-5-methylaniline (p-cresidine methyl ether). While extensive literature dedicated specifically to this compound is limited, its constituent functional groups are well-characterized, allowing for a robust, deductive analysis of its properties and synthetic utility.

This guide provides a comprehensive overview based on established chemical principles and data from structurally analogous compounds. We will delve into a validated synthesis protocol, explore its physicochemical properties, and discuss its potential applications as a versatile scaffold in drug discovery and materials science.

Identifier Value
IUPAC Name 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide[1]
CAS Number 349122-20-9[1]
Molecular Formula C₁₁H₁₄ClNO₂[1]
Molecular Weight 227.69 g/mol [1]
Canonical SMILES CC1=CC(=C(C=C1)OC)NC(=O)CCCl[1]
InChIKey JRNHINTXBDHHIY-UHFFFAOYSA-N[1]

Synthesis and Methodology

The most direct and industrially scalable synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide involves the acylation of 2-methoxy-5-methylaniline with 3-chloropropionyl chloride. This is a classic nucleophilic acyl substitution reaction to form a stable amide bond.

Causality of Experimental Design

The chosen protocol is designed for high efficiency and purity.

  • Reactants : 2-methoxy-5-methylaniline serves as the nucleophile, with its amino group attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride.

  • Solvent : An inert aprotic solvent like dichloromethane (DCM) is selected to dissolve the reactants without participating in the reaction.

  • Base : A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Neutralizing the HCl prevents the protonation of the starting aniline (which would render it non-nucleophilic) and drives the reaction equilibrium towards the product side, maximizing the yield.

  • Temperature Control : The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive acyl chloride and the amine. Allowing the reaction to proceed to room temperature ensures completion.

Detailed Experimental Protocol: Synthesis

Materials:

  • 2-methoxy-5-methylaniline (1.0 eq)

  • 3-chloropropionyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-5-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add 3-chloropropionyl chloride (1.1 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be further purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield pure 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification Aniline 2-methoxy-5-methylaniline ReactionVessel Combine in Flask Cool to 0 °C Aniline->ReactionVessel AcylChloride 3-chloropropionyl chloride AcylChloride->ReactionVessel Base Triethylamine Base->ReactionVessel Solvent DCM Solvent->ReactionVessel Stir Stir at RT (4-6h) ReactionVessel->Stir Wash_HCl Wash with 1M HCl Stir->Wash_HCl Wash_Bicarb Wash with Sat. NaHCO₃ Wash_HCl->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry (MgSO₄) & Filter Wash_Brine->Dry Evaporate Concentrate in vacuo Dry->Evaporate Purify Recrystallize Evaporate->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

Potential Applications in Drug Discovery

The true value of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide lies in its potential as a versatile intermediate for creating more complex molecules with therapeutic relevance.

As a Reactive Intermediate for Covalent Modification

The primary alkyl chloride in the 3-chloropropyl chain is a moderately reactive electrophile. It is susceptible to nucleophilic substitution (Sₙ2) reactions with various nucleophiles, making it an ideal handle for covalent drug design or for linking to other molecular fragments. This functionality is particularly relevant in the synthesis of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.

Potential Reactions:

  • With Amines: Forms stable secondary or tertiary amines.

  • With Thiols: Creates thioether linkages.

  • With Alcohols/Phenols: Yields ether bonds.

This reactivity is leveraged in compounds like the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, which uses a related acrylamide warhead to form a covalent bond with a cysteine residue in the active site. The 3-chloropropanamide moiety can serve a similar purpose, albeit with different reactivity kinetics.

As a Scaffold for Biologically Active Molecules

The core N-(methoxyphenyl)amide structure is a common motif in a wide range of biologically active compounds.[2] Structurally similar molecules have demonstrated diverse pharmacological activities, suggesting that derivatives of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide could be promising leads for various therapeutic targets.

  • Antimicrobial Agents: N-(methoxybenzyl)amide derivatives have been evaluated for their antimicrobial efficacy against pathogenic bacterial and fungal strains.[3]

  • GPR119 Agonists: N-methoxyamide derivatives have been identified as potent agonists for G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes treatment.[4] Agonism of GPR119 stimulates the release of glucagon-like peptide-1 (GLP-1), enhancing glucose-dependent insulin secretion.

  • Immunosuppressive Agents: N-aryl-3-(indol-3-yl)propanamides have shown significant inhibitory activity in both in vitro and in vivo models of immune response.[5]

Hypothetical Drug Discovery Workflow

G Start Synthesized Compound Library Derivatization via Sₙ2 Reactions Start->Library Screening High-Throughput Screening (e.g., Antimicrobial) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A potential workflow for utilizing the title compound in drug discovery.
Potential Signaling Pathway: GPR119 Agonism

Based on analogous N-methoxyamides, a derivative of our title compound could potentially act as a GPR119 agonist.[4] The diagram below illustrates this established signaling cascade.

G Ligand Potential Agonist (Compound Derivative) GPR119 GPR119 Receptor Ligand->GPR119 binds G_protein Gαs Protein GPR119->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Secretion GLP-1 Secretion PKA->Secretion stimulates

Caption: Hypothesized GPR119 signaling pathway for a potential bioactive derivative.

Safety and Handling

While no specific toxicity data exists for 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, data from analogous compounds necessitates careful handling.

  • 3-chloropropanamide is classified as toxic if swallowed (Acute Toxicity 3).[6]

  • 3-chloro-N-(4-methoxyphenyl)propanamide is listed as harmful if swallowed (Acute Toxicity 4).[7]

Given its structure as a halogenated amide, it should be treated as potentially hazardous. Standard laboratory safety protocols are mandatory:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust, ingestion, and contact with skin and eyes.

Conclusion

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is a readily synthesizable compound that holds considerable promise as a chemical intermediate. Its bifunctional nature—a stable N-aryl amide core and a reactive alkyl chloride handle—makes it an attractive starting point for the synthesis of diverse chemical libraries. While direct biological data is not yet available, the prevalence of its core structure in known bioactive molecules strongly suggests its potential as a scaffold for developing novel therapeutics, particularly in areas such as metabolic disorders, infectious diseases, and immunology. Future research should focus on exploring the derivatization of its chloropropyl chain to generate and screen new chemical entities for a range of biological activities.

References

  • PubChem. (n.d.). 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Cho, J. H., et al. (2017). Design, synthesis, and biological evaluation of aryl N-methoxyamide derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3436-3439. Retrieved from [Link]

  • Giraud, F., et al. (2010). Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities. Bioorganic & Medicinal Chemistry Letters, 20(17), 5203-5206. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15833-15837. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Chloro-N-(2-methoxyphenyl)propanamide. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Pharmaceuticals, 16(6), 873. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2146. Retrieved from [Link]

  • MDPI. (2020). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. International Journal of Molecular Sciences, 21(21), 8206. Retrieved from [Link]

  • Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • MDPI. (2018). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules, 23(11), 2993. Retrieved from [Link]

  • D'hooghe, M., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Molecules, 16(1), 718-732. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloropropanamide. National Center for Biotechnology Information. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Safe Handling of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Introduction and Compound Profile

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is a substituted aromatic amide with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a chlorinated propylamide chain attached to a substituted aniline ring, suggests a reactive profile that necessitates careful handling. Due to a lack of specific toxicological data for this compound, this guide draws upon safety information from structurally related molecules to provide a robust framework for risk mitigation.

Chemical Identity:

  • IUPAC Name: 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide[1]

  • CAS Number: 349122-20-9[1][2]

  • Molecular Formula: C₁₁H₁₄ClNO₂[1]

  • Molecular Weight: 227.69 g/mol [1]

PropertyValueSource
Molecular Weight 227.69 g/mol PubChem[1]
Molecular Formula C₁₁H₁₄ClNO₂PubChem[1]
CAS Number 349122-20-9PubChem, BLDpharm[1][2]
IUPAC Name 3-chloro-N-(2-methoxy-5-methylphenyl)propanamidePubChem[1]
SMILES CC1=CC(=C(C=C1)OC)NC(=O)CCClPubChem[1]

Hazard Identification and Risk Assessment

Given the absence of a specific Safety Data Sheet (SDS) for 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, a precautionary approach is warranted. Analysis of related compounds, such as other chlorinated amides, suggests the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. Similar compounds are classified as "Harmful if swallowed"[3][4].

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation[4][5].

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.

  • Reactivity: The presence of a reactive chloro-propyl group suggests potential reactivity with strong bases, oxidizing agents, and nucleophiles.

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of substance to be used, the nature of the experimental procedures, and the potential for exposure.

Risk_Assessment_Workflow Figure 1: Risk Assessment Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Monitor Identify_Hazards Identify Potential Hazards (Acute Toxicity, Irritation, Reactivity) Assess_Exposure Assess Exposure Potential (Inhalation, Dermal, Ingestion) Identify_Hazards->Assess_Exposure Leads to Evaluate_Procedures Evaluate Experimental Procedures (Scale, Duration, Conditions) Assess_Exposure->Evaluate_Procedures Determine_Risk_Level Determine Risk Level (Low, Medium, High) Evaluate_Procedures->Determine_Risk_Level Implement_Controls Implement Control Measures (Engineering, Administrative, PPE) Determine_Risk_Level->Implement_Controls Develop_SOP Develop Standard Operating Procedure (SOP) Implement_Controls->Develop_SOP Train_Personnel Train Personnel on SOP and Hazards Develop_SOP->Train_Personnel Monitor_Effectiveness Monitor Control Effectiveness Train_Personnel->Monitor_Effectiveness Review_Assessment Periodically Review Risk Assessment Monitor_Effectiveness->Review_Assessment Review_Assessment->Identify_Hazards Re-evaluate

Caption: Risk Assessment Workflow for Handling 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

Safe Handling and Storage

Adherence to stringent safe handling and storage protocols is paramount to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All manipulations of solid 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[6][7].

  • Containment: For procedures with a higher risk of aerosol generation, consider the use of a glove box.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following table outlines the recommended PPE based on the potential hazards identified from related compounds.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles[6].Protects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves. Inspect gloves for integrity before use[6].Provides a barrier against dermal absorption.
Body Protection Laboratory coat. For larger quantities, consider a chemically resistant apron or suit.Prevents contamination of personal clothing.
Respiratory Protection Not generally required when working in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary.Protects against inhalation of dust and vapors.
Storage
  • Container: Store in a tightly sealed, clearly labeled container[8].

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases[7].

  • Segregation: Store separately from food and drink.

Safe_Handling_SOP Figure 2: Standard Operating Procedure for Safe Handling Start Start Don_PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->Don_PPE End End Work_in_Hood 2. Work in a Certified Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_and_Transfer 3. Carefully Weigh and Transfer Compound to Reaction Vessel Work_in_Hood->Weigh_and_Transfer Perform_Experiment 4. Conduct Experiment Following Approved Protocol Weigh_and_Transfer->Perform_Experiment Clean_Work_Area 5. Decontaminate Work Area and Equipment Perform_Experiment->Clean_Work_Area Dispose_Waste 6. Dispose of Waste in Designated Hazardous Waste Container Clean_Work_Area->Dispose_Waste Doff_PPE 7. Doff PPE and Wash Hands Thoroughly Dispose_Waste->Doff_PPE Doff_PPE->End

Caption: Standard Operating Procedure for Safe Handling.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

The following first aid measures are based on general procedures for handling hazardous chemicals and should be confirmed with a medical professional.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[8].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention[8].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[8].
Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Neutralize (if applicable): For larger spills, consult with safety personnel regarding potential neutralization.

  • Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse), collecting all cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to the appropriate safety officer.

Emergency_Response_Flowchart Figure 3: Emergency Response Procedures cluster_spill Spill Emergency cluster_exposure Personnel Exposure Spill_Detected Spill Detected Evacuate_Alert Evacuate Area and Alert Others Spill_Detected->Evacuate_Alert Assess_Spill Assess Spill Size and Hazard Evacuate_Alert->Assess_Spill Small_Spill Small Spill (Manageable by Lab Staff) Assess_Spill->Small_Spill If small Large_Spill Large Spill (Requires Emergency Response Team) Assess_Spill->Large_Spill If large Contain_Clean Contain with Absorbent and Clean Up Small_Spill->Contain_Clean Call_Emergency Call Emergency Response Large_Spill->Call_Emergency Dispose_Waste_Spill Dispose of Contaminated Material as Hazardous Waste Contain_Clean->Dispose_Waste_Spill Call_Emergency->Dispose_Waste_Spill Exposure_Event Exposure Event (Inhalation, Skin/Eye Contact, Ingestion) Remove_from_Source Remove from Source of Exposure Exposure_Event->Remove_from_Source Administer_First_Aid Administer First Aid (See Table 3) Remove_from_Source->Administer_First_Aid Seek_Medical_Attention Seek Immediate Medical Attention Administer_First_Aid->Seek_Medical_Attention Report_Exposure Report Incident to Supervisor and Safety Officer Seek_Medical_Attention->Report_Exposure

Caption: Emergency Response Flowchart for Spills and Exposures.

Waste Disposal

All waste containing 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, including unused material, contaminated absorbents, and empty containers, must be disposed of as hazardous chemical waste.

  • Collection: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures[8][9]. Do not dispose of this chemical down the drain or in the regular trash[8].

Conclusion

References

  • 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide | C11H14ClNO2. (n.d.). PubChem. Retrieved from [Link]

  • 3-Chloro-N-methylpropanamide | C4H8ClNO. (n.d.). PubChem. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6. (2025, September 10). Chemsrc. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

Sources

Foundational

Starting materials for 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide synthesis

An In-depth Technical Guide to the Synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the sy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, a key chemical intermediate. The document details the primary synthetic pathway, analyzes the critical starting materials, presents a step-by-step experimental protocol, and elucidates the underlying reaction mechanism. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this synthesis, grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Overview

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide (CAS No: 349122-20-9) is a substituted propanamide derivative with potential applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2][3] Its structure incorporates a reactive alkyl chloride handle and a substituted aromatic ring, making it a versatile intermediate for further functionalization.

The most direct and industrially scalable approach to its synthesis is through the N-acylation of 2-methoxy-5-methylaniline with 3-chloropropionyl chloride. This reaction forms a stable amide bond and is a well-established transformation in organic synthesis.[4]

Retrosynthetic Analysis

The synthesis strategy is straightforward, involving the formation of an amide bond between an amine and an acyl chloride. The disconnection approach leads directly to the two primary starting materials.

G target 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide (C11H14ClNO2) reagents Starting Materials target->reagents Amide Bond Disconnection amine 2-methoxy-5-methylaniline (p-Cresidine) reagents->amine acyl_chloride 3-chloropropionyl chloride reagents->acyl_chloride

Caption: Retrosynthetic pathway for the target molecule.

Starting Material Deep Dive

The success of the synthesis hinges on the quality and handling of the two primary starting materials.

2-Methoxy-5-methylaniline (p-Cresidine)

This substituted aniline is the nucleophilic component in the reaction.[4]

PropertyValueReference(s)
CAS Number 120-71-8[5]
Molecular Formula C₈H₁₁NO[5][6]
Molecular Weight 137.18 g/mol [6]
Synonyms p-Cresidine, 5-Methyl-o-anisidine, 6-Methoxy-m-toluidine
Appearance White to Green to Brown powder or solid

Commercial Availability: 2-Methoxy-5-methylaniline is readily available from numerous chemical suppliers, including Sigma-Aldrich, Tokyo Chemical Industry (TCI), and others, typically with purities of 99% or higher.[7][8]

Manufacturing Insights: While typically purchased, it's useful to know its production routes, which include the methylation and reduction of m-nitro-p-cresol or the methoxylation of 4-chloro-3-nitro toluene.[5]

3-Chloropropionyl Chloride

This bifunctional reagent serves as the electrophile, providing the carbon backbone for the propanamide moiety.[1][4] It is a valuable but hazardous material that requires careful handling.

PropertyValueReference(s)
CAS Number 625-36-5[9]
Molecular Formula C₃H₄Cl₂O[9][10]
Molecular Weight 126.97 g/mol [9]
Synonyms 3-Chloropropanoyl chloride[10]
Appearance Colorless to light yellow clear liquid[11]

Commercial Availability: This reagent is available from suppliers such as Thermo Scientific, TCI, and Simson Pharma.[10]

Expertise Note: In-house Synthesis vs. Procurement: While commercially available, 3-chloropropionyl chloride can also be synthesized in-house. Common methods involve the reaction of acrylic acid with chlorinating agents like thionyl chloride or phosgene.[9][12] Modern continuous flow methods have been developed to improve the safety and efficiency of this synthesis, which is often hampered in batch processes by long reaction times and the use of hazardous reagents.[13][14][15] For laboratory-scale synthesis of the target amide, procurement is generally the most practical option. For large-scale manufacturing, an economic analysis comparing the cost and safety of in-house production versus bulk purchasing is recommended.

Detailed Synthesis Protocol

This protocol describes the N-acylation of 2-methoxy-5-methylaniline. The procedure is designed to be self-validating by ensuring complete consumption of the starting amine, which can be monitored by Thin Layer Chromatography (TLC).

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.[4]

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.[4]

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.[4]

  • Deprotonation: A non-nucleophilic base, such as triethylamine, removes the proton from the nitrogen to yield the final neutral amide product and triethylammonium chloride. This step is critical as it neutralizes the HCl byproduct that would otherwise protonate and deactivate the starting amine.[4]

G cluster_0 Nucleophilic Acyl Substitution Mechanism Amine R-NH₂ TetrahedralIntermediate [R-NH₂⁺-C(O⁻)(Cl)-R'] Amine->TetrahedralIntermediate Nucleophilic Attack AcylChloride R'-COCl AcylChloride->TetrahedralIntermediate Product R-NH-CO-R' TetrahedralIntermediate->Product Elimination of Cl⁻ Salt Et₃NH⁺Cl⁻ HCl HCl Base Et₃N Base->Salt Deprotonation

Caption: Generalized nucleophilic acyl substitution mechanism.

Experimental Workflow

G start Start dissolve Dissolve 2-methoxy-5-methylaniline and triethylamine in DCM start->dissolve cool Cool reaction mixture to 0-5 °C in an ice bath dissolve->cool add Add 3-chloropropionyl chloride dropwise, maintaining T < 5 °C cool->add stir Stir at 0 °C for 30 min, then warm to room temperature add->stir monitor Monitor reaction by TLC until amine is consumed stir->monitor monitor->stir Incomplete workup Quench with water, separate organic layer monitor->workup Complete wash Wash organic layer with 1M HCl, sat. NaHCO₃, and brine workup->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify crude product (e.g., recrystallization or chromatography) dry->purify end End: Isolated Product purify->end

Caption: Step-by-step experimental workflow diagram.

Reagents and Equipment
  • 2-methoxy-5-methylaniline (1.0 eq)

  • 3-chloropropionyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard glassware for workup and purification.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-methoxy-5-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. Proper temperature control is crucial to manage the exothermic reaction.[4]

  • Acyl Chloride Addition: Add 3-chloropropionyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture via a dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 5 °C. A precipitate of triethylammonium chloride may form.[4]

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

  • Monitoring: Monitor the reaction's progress by TLC until the starting amine spot is no longer visible.

  • Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

Safety and Handling

  • 3-Chloropropionyl Chloride: This substance is corrosive and causes severe skin burns and eye damage. It is harmful if swallowed or inhaled and reacts with water.[13] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • 2-Methoxy-5-methylaniline: This compound is an aromatic amine and should be handled with care. It can be absorbed through the skin.[5]

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.

  • Dichloromethane: Volatile and a suspected carcinogen. All operations should be performed in a fume hood.

Conclusion

The synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide via the N-acylation of 2-methoxy-5-methylaniline with 3-chloropropionyl chloride is an efficient and reliable method. The procedure relies on readily available starting materials and employs a robust, well-understood reaction mechanism. Careful control of reaction temperature and adherence to proper safety protocols are paramount for a successful and safe synthesis. This guide provides the necessary technical details and expert insights for researchers to confidently reproduce this synthesis in a laboratory setting.

References

  • PubMed. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 3-chloropropionyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN112409166A - Synthetic method of 3-chloropropionyl chloride.
  • Google Patents. (n.d.). US4166069A - Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid.
  • Scientific Laboratory Supplies. (n.d.). 2-Methoxy-5-methylaniline, 99% | 103284-100G. Retrieved from [Link]

  • Bromchem Laboratories. (n.d.). 3-Chloropropionyl Chloride | Manufacturer, Supplier from Anand. Retrieved from [Link]

  • Komal Industries. (n.d.). 3 Chloropropionyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-Methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. Retrieved from [Link]

  • Beijing Think-Far Technology Co., Ltd. (n.d.). 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. Retrieved from [Link]

  • Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • Google Patents. (n.d.). JPH11199540A - Production of 3-chloropropionyl chloride.
  • ResearchGate. (2011). (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • ResearchGate. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • National Institutes of Health. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Solubility Profile of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

Foreword: The Primacy of Solubility in Modern Drug Development In the journey of a new chemical entity (NCE) from the laboratory bench to a viable therapeutic, few physicochemical properties are as fundamental and impact...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Primacy of Solubility in Modern Drug Development

In the journey of a new chemical entity (NCE) from the laboratory bench to a viable therapeutic, few physicochemical properties are as fundamental and impactful as solubility. Poor aqueous solubility is a primary contributor to low bioavailability, leading to unpredictable clinical outcomes and significant formulation challenges.[1] This guide provides a comprehensive framework for characterizing the solubility profile of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, a compound whose development trajectory will be critically influenced by this parameter. We will move beyond mere data reporting to establish a robust, mechanistically-grounded understanding of how to measure, interpret, and strategically approach the solubility assessment for this and similar molecules, grounded in the authoritative principles of the Biopharmaceutics Classification System (BCS).[2][3][4]

Compound Overview: 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

Before delving into experimental determination, a foundational understanding of the molecule's intrinsic properties is essential. These characteristics, derived from its chemical structure, provide the basis for predicting its solubility behavior.

Structure:

  • IUPAC Name: 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide[5]

  • Molecular Formula: C₁₁H₁₄ClNO₂[5]

  • Key Functional Groups: The molecule possesses a secondary amide linkage, an aromatic ether (methoxy group), and an alkyl chloride. The amide group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), which can facilitate interaction with polar solvents.[6][7]

Table 1: Physicochemical Properties of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

Property Value Source
Molecular Weight 227.69 g/mol PubChem[5]
CAS Number 349122-20-9 PubChem[5]
XLogP3 2.5 PubChem[5]
Hydrogen Bond Donors 1 PubChem[5]

| Hydrogen Bond Acceptors | 2 | PubChem[5] |

The XLogP3 value of 2.5 suggests a degree of lipophilicity, which may indicate that aqueous solubility could be a limiting factor, potentially placing the compound in BCS Class II or IV. This initial assessment underscores the necessity for rigorous experimental verification.

The Conceptual Framework: Kinetic vs. Thermodynamic Solubility

In drug discovery and development, solubility is not a single value but a concept with two distinct, operationally defined measurements: kinetic and thermodynamic solubility.[8][9] The choice between these assays is dictated by the stage of development and the specific question being asked.

  • Kinetic Solubility: This is the concentration of a compound at the moment it begins to precipitate from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[10][11] It is a high-throughput measurement used in early discovery to quickly flag compounds with potential solubility liabilities.[9][10] The resulting precipitate is often amorphous.[8]

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the concentration of a saturated solution in equilibrium with its most stable solid-state form (usually crystalline) under specific conditions (e.g., pH, temperature).[12][13] This "gold standard" measurement is crucial for lead optimization and pre-formulation studies and is determined using methods like the traditional shake-flask technique.[14][15]

The causality for performing both is clear: kinetic solubility provides a rapid, early warning, while thermodynamic solubility provides the definitive, physically relevant value required for regulatory submissions and formulation design.[11] A large discrepancy between a high kinetic and low thermodynamic solubility can indicate a propensity for the compound to precipitate from a supersaturated state, a significant risk for oral absorption.

The Regulatory and Scientific Linchpin: The Biopharmaceutics Classification System (BCS)

The BCS framework classifies drugs based on their aqueous solubility and intestinal permeability, providing a scientific basis for predicting in vivo performance.[2][4][16] This classification is paramount for guiding formulation strategies and is a cornerstone of regulatory submissions, including requests for biowaivers.[3][17]

Table 2: The Four BCS Classes

Class Solubility Permeability Absorption Limitation Example
I High High Well Absorbed Metoprolol[2]
II Low High Dissolution-Limited Glibenclamide[2]
III High Low Permeability-Limited Cimetidine[2]

| IV | Low | Low | Significant Challenges | Bifonazole[2] |

According to International Council for Harmonisation (ICH) M9 guidelines, a drug is considered highly soluble when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[18][19][20] Determining where 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide falls within this system is a primary objective.

BCS_Classification start Drug Substance sol High Solubility? start->sol perm_high_sol High Permeability? sol->perm_high_sol Yes perm_low_sol High Permeability? sol->perm_low_sol No class1 BCS Class I perm_high_sol->class1 Yes class3 BCS Class III perm_high_sol->class3 No class2 BCS Class II perm_low_sol->class2 Yes class4 BCS Class IV perm_low_sol->class4 No Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to pH buffers (1.2, 4.5, 6.8) B Agitate at 37°C for 24-48 hours A->B C Centrifuge to pellet solid B->C D Filter supernatant (0.22 µm filter) C->D E Verify final pH D->E F Quantify concentration (HPLC or LC-MS) D->F

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput assay is ideal for early-stage screening. [10] Objective: To rapidly assess the kinetic solubility of the compound in an aqueous buffer.

Materials:

  • 10 mM DMSO stock solution of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Automated liquid handler (recommended)

  • Plate reader capable of nephelometry or turbidimetry

Procedure:

  • Plate Preparation: Dispense the aqueous buffer (e.g., pH 7.4 PBS) into the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add small volumes of the 10 mM DMSO stock solution to the buffer to create a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (<1-2%) to minimize co-solvent effects.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for potential precipitation.

  • Measurement: Measure the turbidity or light scattering of each well using a plate reader. [10][12]5. Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly rises above the baseline, indicating the onset of precipitation.

Kinetic_Solubility_Workflow A Prepare 10 mM DMSO stock solution C Add DMSO stock to buffer to create concentration gradient A->C B Dispense aqueous buffer (pH 7.4) into 96-well plate B->C D Incubate at RT (1-2 hours) C->D E Measure turbidity/ light scattering D->E F Determine concentration at precipitation onset E->F

Caption: Workflow for the High-Throughput Kinetic Solubility Assay.

Data Presentation and Interpretation

Since experimental data for this specific NCE is not publicly available, the following table serves as a template for presenting the results obtained from the protocols above.

Table 3: Template for Solubility Profile of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

Parameter pH 1.2 pH 4.5 pH 6.8 pH 7.4
Thermodynamic Solubility (µg/mL) @ 37°C [Insert Value] [Insert Value] [Insert Value] [Insert Value]
Kinetic Solubility (µM) @ RT N/A N/A N/A [Insert Value]
Calculated Dose/Solubility Volume (mL) ¹ [Calculate] [Calculate] [Calculate] N/A

| Provisional BCS Solubility Class | [High/Low] | [High/Low] | [High/Low] | N/A |

¹Calculated as [Highest Therapeutic Dose (mg)] / [Solubility (mg/mL)]. A value ≤ 250 mL across the pH 1.2-6.8 range indicates high solubility. [2][18] Interpretation:

  • pH-Dependence: The amide functional group in the molecule is generally stable, but its environment can influence solubility. [6]Any significant variation in solubility across the pH range should be investigated. While amides are less basic than amines, protonation or changes in hydrogen bonding capacity in acidic or basic media can occur. [7][21][22]* BCS Classification: Based on the lowest measured solubility value between pH 1.2 and 6.8, a definitive BCS solubility classification can be assigned. [19]If this value results in a dose/solubility volume greater than 250 mL, the compound is classified as "low solubility," likely placing it in BCS Class II or IV, and signaling that formulation strategies (e.g., particle size reduction, amorphous solid dispersions) may be required to ensure adequate bioavailability.

Conclusion

A thorough and methodologically sound characterization of solubility is not an elective exercise; it is a mandatory prerequisite for the successful development of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. By employing the authoritative frameworks of the BCS and ICH guidelines, and by understanding the distinct roles of kinetic and thermodynamic solubility, researchers can proactively identify and mitigate risks associated with poor solubility. The protocols and interpretive logic presented in this guide provide a robust pathway to generate the high-quality, reliable data necessary to advance this compound through the development pipeline with confidence.

References

  • Biopharmaceutics Classification System - Wikipedia. (n.d.).
  • Alves, M., et al. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis.
  • Hoelke, B., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
  • Jain, A., et al. (2014). Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies.
  • Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System).
  • PubChem. (n.d.). 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS).
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Kumar, V., et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC - NIH.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • Patel, J., et al. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Ocaña-Ramos, J., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central.
  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.
  • International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9.
  • ResearchGate. (2010). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes.
  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides.
  • ResearchGate. (2021). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities.
  • AAT Bioquest. (2023). Does pH affect solubility?
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.

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Protocols & Analytical Methods

Method

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide synthesis protocol

An Application Note for the Synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide Authored by: A Senior Application Scientist Abstract This comprehensive guide details a robust and reliable protocol for the labor...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, a key intermediate in the development of various pharmaceutical compounds.[1] The synthesis is achieved through the nucleophilic acyl substitution of 2-methoxy-5-methylaniline with 3-chloropropionyl chloride. This document provides an in-depth explanation of the reaction mechanism, a detailed step-by-step protocol from reaction setup to product purification, critical safety precautions, and troubleshooting advice to ensure a high-yield, high-purity outcome. The methodologies described herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and scientific integrity.

Introduction and Reaction Principle

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide (CAS No: 349122-20-9) is a substituted amide that serves as a versatile building block in medicinal chemistry.[2][3] Its structure incorporates a reactive chloro-alkyl chain, making it suitable for subsequent nucleophilic substitution reactions to build more complex molecules.

The synthesis is based on a classic Schotten-Baumann reaction condition, involving the acylation of a primary amine (2-methoxy-5-methylaniline) with an acyl chloride (3-chloropropionyl chloride). The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A non-nucleophilic base, such as triethylamine (TEA), is incorporated to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

Caption: Nucleophilic acyl substitution mechanism.

Safety and Hazard Management

The safe execution of this protocol is paramount. The primary reactants are hazardous and must be handled with appropriate engineering controls and personal protective equipment (PPE).

Reagent CAS No. Key Hazards
3-Chloropropionyl Chloride 625-36-5Fatal if inhaled, causes severe skin burns and eye damage, harmful if swallowed, flammable liquid and vapor, reacts violently with water.[4][5][6][7][8]
2-Methoxy-5-methylaniline 120-71-8Harmful if swallowed, suspected of causing cancer, causes skin and eye irritation.[9][10][11]
Triethylamine (TEA) 121-44-8Highly flammable liquid and vapor, toxic if inhaled, causes severe skin burns and eye damage.
Dichloromethane (DCM) 75-09-2Suspected of causing cancer, causes skin and serious eye irritation.

Mandatory Safety Precautions:

  • Engineering Controls: This entire procedure must be performed inside a certified chemical fume hood with sufficient ventilation.[4][5] Ensure a safety shower and eyewash station are immediately accessible.[10]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

    • Eye Protection: Chemical safety goggles and a full-face shield are required, especially when handling corrosive reagents.[7]

    • Lab Coat: A flame-resistant lab coat must be worn and fully fastened.

    • Respiratory Protection: In case of inadequate ventilation, a respirator with an appropriate cartridge is necessary.[6][7]

  • Reagent Handling: 3-Chloropropionyl chloride is highly corrosive and moisture-sensitive.[5] Use dry glassware and handle it under an inert atmosphere (e.g., nitrogen or argon) if possible. Add reagents slowly and carefully to control the reaction rate.

Materials and Protocol

Reagents and Equipment
Reagent Formula MW ( g/mol ) Amount Molar Eq.
2-Methoxy-5-methylanilineC₈H₁₁NO137.185.00 g1.00
3-Chloropropionyl ChlorideC₃H₄Cl₂O126.975.08 g (3.9 mL)1.10
Triethylamine (TEA)C₆H₁₅N101.194.43 g (6.1 mL)1.20
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
1 M Hydrochloric Acid (HCl)HCl-~40 mL-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃-~40 mL-
Saturated Sodium Chloride (Brine)NaCl-~40 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄-~5 g-
Ethanol (for recrystallization)C₂H₅OH-As needed-

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Synthesis Workflow

Caption: Overall workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add 2-methoxy-5-methylaniline (5.00 g, 36.4 mmol).

    • Add 100 mL of dichloromethane (DCM) and stir until the amine is fully dissolved.

    • Add triethylamine (6.1 mL, 43.7 mmol) to the solution.

    • Cool the flask in an ice-water bath to 0-5 °C with continuous stirring. The rationale for cooling is to effectively dissipate the heat generated during the exothermic acylation, thereby minimizing the formation of potential side products.

  • Acylation Reaction:

    • Dissolve 3-chloropropionyl chloride (3.9 mL, 40.1 mmol) in 20 mL of dry DCM and add this solution to the dropping funnel.

    • Add the 3-chloropropionyl chloride solution dropwise to the stirred amine solution over 30-45 minutes. It is critical to maintain the internal temperature below 10 °C during the addition. A rapid addition can lead to an uncontrolled exotherm and potential boiling of the DCM.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for an additional 2 hours at room temperature to ensure completion. The formation of a white precipitate (triethylammonium chloride) is expected.

  • Workup and Extraction:

    • Quench the reaction by slowly adding 50 mL of deionized water to the flask.

    • Transfer the mixture to a separatory funnel. Separate the organic layer (bottom layer).

    • Wash the organic layer sequentially with:

      • 2 x 20 mL of 1 M HCl (to remove unreacted triethylamine and any remaining starting amine).

      • 2 x 20 mL of saturated NaHCO₃ solution (to neutralize any residual acid).

      • 1 x 20 mL of brine (to remove excess water).

    • Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification by Recrystallization:

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate until the solid completely dissolves. The principle is to create a saturated solution at high temperature.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin. Slow cooling is essential for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any soluble impurities adhering to the surface.

    • Dry the final product under vacuum to a constant weight. The expected product is a white to off-white solid.

Characterization and Results

  • Yield: A typical yield for this reaction is in the range of 80-95%.

  • Appearance: White to off-white crystalline solid.

  • Purity: The purity of the final compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Identity Confirmation: The structure of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The spectral data should be consistent with the expected structure.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield - Incomplete reaction. - Reagents degraded (especially acyl chloride due to moisture). - Loss of product during workup.- Monitor reaction by TLC. - Use freshly opened or distilled reagents. - Ensure pH is correct during washes; avoid vigorous shaking that can cause emulsions.
Product "Oils Out" During Recrystallization - Solution is too concentrated or cooling is too rapid. - Melting point of the compound is lower than the solvent's boiling point.- Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[13]
No Crystals Form Upon Cooling - Too much recrystallization solvent was used. - Solution is supersaturated.- Evaporate some of the solvent to increase concentration and reheat to dissolve. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[13]
Product is Colored - Impurities from starting materials. - Side reactions or degradation.- If the color is significant, add a small amount of activated charcoal to the hot recrystallization solution and perform a hot filtration before cooling.

References

  • Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie. [Link]

  • PubChem. (n.d.). 2-Methoxy-5-Methylaniline. Retrieved from National Center for Biotechnology Information. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • PubChem. (n.d.). 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. Retrieved from National Center for Biotechnology Information. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Department of Chemistry. [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from University of Calgary. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 3-CHLORO-N-[2-(3-METHOXYPHENYL)-ETHYL]-PROPIONAMIDE. Retrieved from SDBS. [Link]

  • Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • PubChem. (n.d.). 3-Chloropropionyl chloride. Retrieved from National Center for Biotechnology Information. [Link]

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Application

Application Note: Comprehensive Spectroscopic Analysis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

Introduction 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is a substituted amide with potential applications in medicinal chemistry and materials science.[1] As with any novel compound, unequivocal structural elucida...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is a substituted amide with potential applications in medicinal chemistry and materials science.[1] As with any novel compound, unequivocal structural elucidation is a critical step in its characterization, ensuring its identity and purity. This application note provides a detailed guide to the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretation presented herein are designed for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and structurally related molecules.

Molecular Structure and Functional Groups

The structure of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide incorporates several key functional groups that give rise to characteristic spectroscopic signatures: a secondary amide, a substituted aromatic ring (anisole derivative), a chloroalkane, and methyl groups. A thorough analysis of the spectra of these functionalities allows for a complete structural confirmation.

Overall Analytical Workflow

The comprehensive spectroscopic analysis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide follows a logical progression from obtaining broad functional group information to detailed atomic-level connectivity.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_interpretation Data Analysis and Elucidation Sample 3-chloro-N-(2-methoxy- 5-methylphenyl)propanamide IR FT-IR Spectroscopy Sample->IR KBr Pellet or Thin Film NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolution in CDCl₃ MS Mass Spectrometry (EI-MS) Sample->MS Sample Injection IR_Data Functional Group Identification IR->IR_Data NMR_Data Connectivity and Stereochemistry NMR->NMR_Data MS_Data Molecular Weight and Fragmentation MS->MS_Data Structure Final Structure Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Figure 1: A schematic overview of the spectroscopic analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is necessary. A larger number of scans will be required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum will show distinct signals for each non-equivalent proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~8.2Singlet (broad)1HN-HThe amide proton is typically a broad singlet and its chemical shift can be concentration-dependent.
~7.8Singlet1HAr-HAromatic proton ortho to the amide group, deshielded by the carbonyl.
~6.8Doublet1HAr-HAromatic proton meta to the amide and ortho to the methoxy group.
~6.7Doublet1HAr-HAromatic proton para to the amide and meta to the methoxy group.
~3.9Triplet2H-CH₂-ClMethylene protons adjacent to the electron-withdrawing chlorine atom.
~3.8Singlet3H-O-CH₃Methoxy group protons, a characteristic singlet in a relatively shielded region.
~2.8Triplet2H-CO-CH₂-Methylene protons adjacent to the carbonyl group.
~2.3Singlet3HAr-CH₃Aromatic methyl group protons, a singlet in the typical benzylic region.

Interpretation Insights:

  • The splitting patterns (multiplicities) are predicted based on the n+1 rule.[2] For instance, the -CH₂-Cl protons are adjacent to the -CO-CH₂- protons (2 neighbors), resulting in a triplet.

  • The broadness of the N-H peak is due to quadrupole broadening and potential hydrogen exchange.

  • The aromatic protons will exhibit splitting patterns dependent on their coupling constants, which are typically in the range of 2-8 Hz for ortho and meta coupling.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~170C=OThe amide carbonyl carbon is highly deshielded.[3]
~150Ar-C-OAromatic carbon attached to the electron-donating methoxy group.
~135Ar-C-NAromatic carbon attached to the amide nitrogen.
~130Ar-C-CH₃Aromatic carbon bearing the methyl group.
~125Ar-C-HAromatic methine carbon.
~120Ar-C-HAromatic methine carbon.
~110Ar-C-HAromatic methine carbon, shielded by the methoxy group.
~56-O-CH₃Methoxy carbon.
~42-CH₂-ClCarbon attached to the electronegative chlorine atom.[4]
~39-CO-CH₂-Methylene carbon alpha to the carbonyl group.
~21Ar-CH₃Aromatic methyl carbon.

Interpretation Insights:

  • The chemical shifts are highly diagnostic of the carbon's chemical environment. The electronegativity of attached atoms (O, N, Cl) and the hybridization state (sp², sp³) are the primary factors.

  • The number of distinct signals confirms the number of non-equivalent carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol: IR
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • Instrumentation: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

IR Spectral Data and Interpretation
Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3300MediumN-H stretchSecondary amide N-H.[5]
~3050MediumC-H stretchAromatic C-H.
~2950MediumC-H stretchAliphatic C-H (CH₃ and CH₂).[6]
~1670StrongC=O stretchAmide I band.[7][8]
~1540MediumN-H bend and C-N stretchAmide II band.[8]
~1600, ~1500Medium-WeakC=C stretchAromatic ring skeletal vibrations.
~1250StrongC-O stretchAryl-alkyl ether.
~750StrongC-Cl stretchChloroalkane.

Interpretation Insights:

  • The strong absorption around 1670 cm⁻¹ is a clear indication of a carbonyl group, and its position is characteristic of a secondary amide.

  • The presence of both N-H stretching and bending (Amide II) bands confirms the secondary amide functionality.

  • The combination of aromatic C-H and C=C stretching bands confirms the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Experimental Protocol: MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.

  • Analysis: Analyze the mass-to-charge ratio (m/z) of the ions using a mass analyzer (e.g., a quadrupole).

MS Spectral Data and Interpretation
Predicted m/z Relative Intensity Proposed Fragment Identity Fragmentation Pathway
227/229Moderate[M]⁺Molecular ion peak. The 3:1 ratio of the M and M+2 peaks is characteristic of a compound containing one chlorine atom.
151High[CH₃O(CH₃)C₆H₃NHCO]⁺Loss of the chloropropyl radical (•CH₂CH₂Cl).
137High[CH₃O(CH₃)C₆H₃NH₂]⁺Cleavage of the amide bond with hydrogen transfer.
122Moderate[CH₃O(CH₃)C₆H₃]⁺Loss of the propanamide radical.
91Low[C₇H₇]⁺Tropylium ion, a common fragment in aromatic compounds.[9]

Interpretation Insights:

  • The molecular ion peak at m/z 227 (for ³⁵Cl) and 229 (for ³⁷Cl) confirms the molecular weight of the compound.[1]

  • The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals. Cleavage alpha to the carbonyl group and the aromatic ring are common fragmentation pathways.[10]

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. ¹H and ¹³C NMR establish the precise connectivity of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the secondary amide. Mass spectrometry verifies the molecular weight and provides additional structural information through its characteristic fragmentation pattern. This multi-technique approach ensures the scientific integrity of the structural elucidation, a fundamental requirement for any further research or development involving this compound.

References

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved from [Link]

  • ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • Whitman People. (n.d.). GCMS Section 6.9.5. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

Sources

Method

Application Note: A Framework for In Vitro Assay Development for Novel Covalent Kinase Inhibitors

A Case Study with 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide Abstract This document provides a comprehensive guide for the development of an in vitro assay cascade to characterize novel therapeutic compounds. Using...

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study with 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

Abstract

This document provides a comprehensive guide for the development of an in vitro assay cascade to characterize novel therapeutic compounds. Using 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide as a representative example, we outline a strategic framework based on a specific scientific hypothesis. The core of this compound features a chloroacetamide moiety, a well-known electrophilic group capable of forming covalent bonds with nucleophilic residues, such as cysteine, on protein targets.[1] This chemical feature strongly suggests a covalent mechanism of action.[2] Consequently, we hypothesize that this compound acts as a covalent inhibitor targeting a protein kinase, hereafter referred to as "Target Kinase X" (TKX). This application note details a multi-tiered assay strategy, from initial biochemical screening to mechanistic validation and cellular characterization, providing researchers with robust protocols and the scientific rationale necessary for their own drug discovery programs.

Introduction and Scientific Rationale

The discovery of targeted covalent inhibitors has marked a significant advancement in pharmacology, leading to the development of highly effective therapies. Unlike traditional non-covalent inhibitors, covalent inhibitors form a stable bond with their target protein, which can lead to prolonged duration of action and increased potency. The compound 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide contains a chloroacetamide functional group, which is known to be a reactive electrophile that can engage in covalent interactions.[1] Specifically, chloroacetamides are known to alkylate sulfhydryl groups on cysteine residues, forming a stable thioether bond.[1]

Protein kinases represent one of the largest and most critical families of drug targets, regulating a vast array of cellular processes.[3] The presence of accessible cysteine residues within the active sites of many kinases makes them prime candidates for targeted covalent inhibition. Therefore, we propose a strategic assay development plan based on the hypothesis that 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide functions as a covalent inhibitor of a hypothetical kinase, TKX.

This guide will walk through a logical, stepwise assay cascade designed to:

  • Quantify the inhibitory potency of the compound against TKX.

  • Confirm direct binding and target engagement.

  • Elucidate the covalent mechanism of action.

  • Assess the compound's activity in a cellular context.

The methodologies described herein are widely applicable and can be adapted for the characterization of other potential covalent inhibitors.

The Covalent Kinase Inhibition Assay Cascade

A tiered approach is essential for the efficient and accurate characterization of a potential covalent inhibitor. Our proposed cascade progresses from a high-throughput biochemical screen to more detailed mechanistic and cell-based assays.

Assay_Cascade A Primary Screen: Biochemical Potency (IC50) B Mechanism of Action: Covalent Binding Confirmation A->B Confirm MOA C Biophysical Validation: Direct Target Engagement A->C Validate Binding D Cellular Assay: Target Inhibition in Cells (EC50) B->D Assess Cellular Efficacy

Figure 1: A tiered assay cascade for characterizing covalent kinase inhibitors.

Primary Screening: Biochemical Potency Assessment

The initial step is to determine if the compound inhibits the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is an excellent choice for this purpose due to its high sensitivity, broad applicability to virtually any kinase, and high-throughput compatibility.[4][5] The assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[6]

Protocol 3.1: ADP-Glo™ Kinase Assay for IC50 Determination

Objective: To determine the concentration of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide required to inhibit 50% of TKX activity (IC50).

Materials:

  • Recombinant Target Kinase X (TKX)

  • Substrate peptide for TKX

  • 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide in DMSO, starting at a high concentration (e.g., 1 mM). Then, create an intermediate dilution of these compounds in the kinase assay buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound to the appropriate wells of a 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells without enzyme for "background" controls.

    • Add 2.5 µL of a solution containing TKX and its substrate peptide in kinase assay buffer.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the time-dependent covalent reaction to proceed.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the kinase to ensure sensitive detection of inhibition.[7]

  • Incubate: Allow the kinase reaction to proceed for 1-2 hours at room temperature.

  • Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well.[8] This will stop the kinase reaction and consume any remaining ATP.[4][6] Incubate for 40 minutes at room temperature.[5]

  • ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well.[8] This reagent converts the ADP produced into ATP and provides the necessary components for a luciferase/luciferin reaction.[6] Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data using the "no inhibition" (100% activity) and "background" (0% activity) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Example IC50 Data for Kinase Inhibitors

Compound Target Kinase Pre-incubation Time (min) IC50 (nM)
Compound X (Covalent) TKX 60 50
Compound Y (Non-covalent) TKX 60 250

| Staurosporine (Control) | TKX | 10 | 5 |

Mechanism of Action (MOA) Elucidation

Once inhibitory activity is confirmed, it is crucial to verify the covalent mechanism of action. This can be achieved through a "washout" experiment or, more definitively, by using mass spectrometry to detect the covalent adduct.[9][10]

Protocol 4.1: Mass Spectrometry for Covalent Adduct Confirmation

Objective: To directly observe the formation of a covalent bond between the compound and TKX by detecting the expected mass shift.

Principle: Intact protein mass spectrometry can precisely measure the molecular weight of the kinase.[11] If the compound binds covalently, the mass of the protein will increase by the molecular weight of the compound.[2][9]

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Incubate TKX with excess compound B Remove unbound compound (e.g., desalting column) A->B C LC-MS Analysis of Intact Protein B->C D Deconvolution of Mass Spectrum C->D E Compare Mass: Adducted vs. Unmodified TKX D->E

Figure 2: Workflow for confirming covalent adduct formation via mass spectrometry.

Materials:

  • Purified recombinant TKX

  • 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

  • Incubation buffer (e.g., PBS or HEPES)

  • Desalting column

  • Liquid chromatography-mass spectrometry (LC-MS) system capable of intact protein analysis (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation: Incubate a solution of TKX (e.g., 1-5 µM) with a 5-10 fold molar excess of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide for 2-4 hours at room temperature. Include a control sample of TKX incubated with DMSO alone.

  • Sample Cleanup: Remove the excess, unbound compound from both the test and control samples using a desalting column.

  • LC-MS Analysis: Analyze the desalted samples by LC-MS. The liquid chromatography step is used to further purify the protein before it enters the mass spectrometer.

  • Data Acquisition: Acquire mass spectra over the appropriate mass-to-charge (m/z) range for the intact protein.

  • Data Analysis: Deconvolute the raw mass spectra to determine the zero-charge mass of the protein in both the control and compound-treated samples. A mass increase in the treated sample corresponding to the molecular weight of the compound (227.69 Da for 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide) confirms covalent adduction.[12]

Table 2: Example Mass Spectrometry Results

Sample Expected Mass (Da) Observed Mass (Da) Mass Shift (Da) Interpretation
TKX + DMSO (Control) 45,000.0 45,000.5 - Unmodified Protein

| TKX + Compound | 45,227.7 | 45,228.3 | +227.8 | Covalent Adduct Formed |

Cellular Assay: Assessing Target Inhibition in a Biological Context

While biochemical assays are essential for understanding the direct interaction between a compound and its target, cell-based assays are necessary to confirm that the compound can penetrate the cell membrane and inhibit the target in its native environment. A common method is to measure the phosphorylation of a known downstream substrate of the target kinase.

Protocol 5.1: Western Blotting for Phospho-Substrate Levels

Objective: To measure the ability of the compound to inhibit TKX activity in cultured cells, as determined by a decrease in the phosphorylation of its substrate.

Materials:

  • A cell line that expresses TKX and a known downstream substrate (Substrate-P).

  • Antibodies: anti-phospho-Substrate-P, anti-total-Substrate-P, and a loading control antibody (e.g., anti-GAPDH).

  • Cell culture medium and reagents.

  • Lysis buffer.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (anti-phospho-Substrate-P).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total substrate and a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-substrate signal to the total substrate signal and/or the loading control. Plot the normalized signal against the compound concentration to determine the cellular EC50.

Signaling_Pathway cluster_cell Inside the Cell TKX Target Kinase X (TKX) Substrate Substrate TKX->Substrate Phosphorylates pSubstrate Phospho-Substrate (Active Signal) TKX->pSubstrate Response Cellular Response pSubstrate->Response Inhibitor Covalent Inhibitor Inhibitor->TKX Inhibits

Figure 3: Simplified signaling pathway illustrating kinase inhibition.

Conclusion

This application note provides a structured and scientifically grounded framework for the in vitro characterization of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, a compound hypothesized to be a covalent kinase inhibitor. By following the proposed assay cascade—from initial biochemical potency determination with the ADP-Glo™ assay to definitive mechanistic validation via mass spectrometry and confirmation of cellular activity—researchers can build a comprehensive profile of their compound's activity. These detailed protocols and the underlying scientific rationale offer a robust starting point for drug development professionals seeking to characterize novel covalent inhibitors.

References

  • PubChem. (n.d.). Chloroacetamide. National Institutes of Health. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Chloroacetamide. Retrieved from [Link]

  • Barreiro, F. E., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Molecules, 24(8), 1573. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Willems, L. I., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. Retrieved from [Link]

  • Tan, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(4), 345. Retrieved from [Link]

  • Jugulam, M. (2022). Mode of Action for Chloroacetamides and Functionally Related Compounds. Weed Science, 70(1), 1-10. Retrieved from [Link]

  • Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Bonger, K. M., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(5), 1265. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of covalent adducts by mass spectrometry. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Axxam. (n.d.). Investigation of MOA of next generation covalent inhibitors. Retrieved from [Link]

  • Celtarys Research. (2022). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Willems, L. I., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(5), 1265. Retrieved from [Link]

  • Wienkers, L. C., & Hanzlik, R. P. (2003). Detection of Covalent Adducts to Cytochrome P450 3A4 Using Liquid Chromatography Mass Spectrometry. Chemical Research in Toxicology, 16(11), 1432-1437. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. National Institutes of Health. Retrieved from [Link]

  • Concept Life Sciences. (2021). Emerging strategies in covalent inhibition. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. National Institutes of Health. Retrieved from [Link]

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Application

Application Note: A High-Throughput Screening Protocol for Monoamine Oxidase-A (MAO-A) Inhibitors Using 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide as a Reference Compound

Abstract This document provides a detailed protocol for a robust, high-throughput screening (HTS) assay to identify inhibitors of Monoamine Oxidase-A (MAO-A), a key therapeutic target for depression and anxiety disorders...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for a robust, high-throughput screening (HTS) assay to identify inhibitors of Monoamine Oxidase-A (MAO-A), a key therapeutic target for depression and anxiety disorders.[1][2] The protocol employs a sensitive fluorometric method suitable for 384-well microplate format, based on the detection of hydrogen peroxide (H₂O₂) produced during the MAO-A catalyzed oxidation.[2][3] We introduce 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, a structural analog of the known MAO-A inhibitor Moclobemide, as a relevant reference compound for assay validation and comparative analysis.[4][] Detailed procedures for compound handling, assay execution, data analysis, and quality control are provided to ensure reliable and reproducible results for drug discovery professionals.

Introduction

Monoamine Oxidase-A (MAO-A) is a mitochondrial enzyme responsible for the oxidative deamination of key neurotransmitters, including serotonin and norepinephrine.[1][2] Its role in regulating monoamine levels has made it a significant target for the development of antidepressants and anxiolytics.[2][] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel therapeutic leads.[1][3]

The compound 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide (PubChem CID: 4166670) is a derivative of interest due to its structural relationship to Moclobemide, a reversible and selective MAO-A inhibitor.[4][6][7] While this specific compound is not extensively characterized as a MAO-A inhibitor itself, its scaffold provides a valuable chemical starting point and can serve as a tool compound or reference in an HTS campaign designed to discover novel MAO-A inhibitors.

This guide details a validated, fluorescence-based HTS assay designed for identifying such inhibitors. The assay's quality and suitability for HTS are confirmed by calculating the Z'-factor, a statistical indicator of assay robustness.[8][9][10]

Chemical Properties of the Reference Compound
PropertyValueSource
IUPAC Name 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide[6]
CAS Number 349122-20-9[6]
Molecular Formula C₁₁H₁₄ClNO₂[6]
Molecular Weight 227.69 g/mol [6]

Assay Principle and Signaling Pathway

The assay quantifies MAO-A activity by detecting one of its reaction byproducts, hydrogen peroxide (H₂O₂).[2][3] In the presence of Horseradish Peroxidase (HRP), the H₂O₂ generated by MAO-A activity reacts with a highly sensitive and stable probe, N-acetyl-3,7-dihydroxyphenoxazine (Amplex™ Red), to produce the fluorescent compound resorufin.[2][3] The resulting fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the enzymatic activity of MAO-A.[2] Potential inhibitors will cause a decrease in the rate of fluorescence generation.

MAO_Assay_Principle cluster_MAO MAO-A Catalyzed Reaction cluster_Detection Fluorometric Detection Tyramine p-Tyramine (Substrate) O2 O₂ + H₂O MAO MAO-A Enzyme Products Aldehyde + NH₃ H2O2 H₂O₂ AmplexRed Amplex™ Red (Non-Fluorescent) HRP HRP Resorufin Resorufin (Fluorescent) Detection Plate Reader Resorufin->Detection Measure Fluorescence (Ex: ~530-560 nm Em: ~590 nm) TestCmpd Test Compound (e.g., 3-chloro-N-(2-methoxy- 5-methylphenyl)propanamide) TestCmpd->MAO Inhibition

Materials and Reagents

  • Enzyme: Recombinant Human MAO-A (e.g., from a commercial supplier)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4[2]

  • Substrate: p-Tyramine hydrochloride[2][11]

  • Detection Reagent: Amplex™ Red Monoamine Oxidase Assay Kit (contains Amplex™ Red, HRP, DMSO)[11][12][13]

  • Reference Compound: 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

  • Positive Control: Clorgyline (a potent, irreversible MAO-A inhibitor)[3][11]

  • Negative Control: Dimethyl sulfoxide (DMSO), molecular biology grade

  • Plates: 384-well, black, flat-bottom, non-treated polystyrene microplates

  • Equipment:

    • Automated liquid handler or multichannel pipettes

    • Fluorescence microplate reader with excitation/emission filters for ~530-560 nm and ~590 nm, respectively[11][14]

    • Incubator set to 37°C

Experimental Protocols

Reagent Preparation
  • MAO-A Working Solution: Dilute recombinant MAO-A enzyme in cold Assay Buffer to the final desired concentration. The optimal concentration should be determined empirically via enzyme titration to ensure the reaction remains in the linear range for the duration of the assay.

  • Compound Stock Solutions: Prepare a 10 mM stock solution of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide and all library compounds in 100% DMSO.

  • Positive Control Stock: Prepare a 1 mM stock solution of Clorgyline in 100% DMSO.

  • Substrate/Detection Mix: Prepare this mix fresh, just before use, and protect it from light. For each 1 mL of Assay Buffer, add Amplex™ Red and HRP to a final concentration of 200 µM and 1 U/mL, respectively. Following this, add p-Tyramine to a final concentration of 1 mM.

High-Throughput Screening Workflow

The following protocol is optimized for a 384-well plate with a final assay volume of 20 µL.

  • Compound Dispensing (50 nL):

    • Using an acoustic liquid handler or pin tool, transfer 50 nL of compound stock solutions (10 mM) into the appropriate wells of the 384-well assay plate. This results in a final screening concentration of 25 µM.

    • Columns 1-2: Dispense 50 nL of DMSO for Negative (Maximum Activity) Controls.

    • Columns 3-4: Dispense 50 nL of 1 mM Clorgyline for Positive (Maximum Inhibition) Controls (final concentration: 2.5 µM).

    • Columns 5-48: Dispense 50 nL of library compounds.

  • Enzyme Addition (10 µL):

    • Add 10 µL of the MAO-A working solution to all wells.

    • Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to ensure contents are mixed.

    • Incubate the plate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

  • Reaction Initiation (10 µL):

    • Add 10 µL of the Substrate/Detection Mix to all wells to initiate the enzymatic reaction.

    • Centrifuge the plate briefly.

  • Incubation and Signal Detection:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined during assay development.

    • Read the fluorescence intensity on a microplate reader (Excitation: ~545 nm, Emission: ~590 nm).

HTS_Workflow start Start dispense 1. Compound Dispensing (50 nL to 384-well plate) - Test Compounds (25 µM final) - Positive Control (Clorgyline) - Negative Control (DMSO) start->dispense add_enzyme 2. Enzyme Addition (10 µL MAO-A Solution) dispense->add_enzyme pre_incubate 3. Pre-incubation (15 min at RT) add_enzyme->pre_incubate add_substrate 4. Reaction Initiation (10 µL Substrate/Detection Mix) pre_incubate->add_substrate incubate 5. Incubation (30-60 min at 37°C, dark) add_substrate->incubate read_plate 6. Read Fluorescence (Ex: ~545nm, Em: ~590nm) incubate->read_plate analyze 7. Data Analysis - % Inhibition Calculation - Z'-Factor Calculation - Hit Identification read_plate->analyze end End analyze->end

Data Analysis and Interpretation

Primary Hit Identification

For each test compound, calculate the percent inhibition using the average signals from the control wells:

% Inhibition = 100 × ( 1 - [ (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive) ] ) [15]

  • Signal_Test: Fluorescence signal from a well with a test compound.

  • Signal_Positive: Average signal from the positive control wells (Clorgyline).

  • Signal_Negative: Average signal from the negative control wells (DMSO).

Compounds exhibiting an inhibition value above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the sample field) are considered primary hits.[16]

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of the HTS assay.[8][17] It measures the separation between the positive and negative control signals.

Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_neg - μ_pos| ]

  • μ_neg / σ_neg: Mean and standard deviation of the negative controls.

  • μ_pos / σ_pos: Mean and standard deviation of the positive controls.

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[9][10]
0 to 0.5Marginal assay, may require optimization.[9][10]
< 0Poor assay, not suitable for screening.[9][10]

An acceptable HTS assay should consistently produce a Z'-factor of 0.5 or higher.[3][18]

Dose-Response Analysis and IC₅₀ Determination

Primary hits should be re-tested in a dose-response format to confirm their activity and determine their potency. The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[19][20]

  • Protocol: Perform the assay as described above, but with a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution series).

  • Analysis: Plot the % inhibition against the logarithm of the inhibitor concentration.[21]

  • Curve Fitting: Fit the data to a four-parameter logistic (sigmoidal) model to calculate the IC₅₀ value.[15][20]

Conclusion

This application note provides a comprehensive, step-by-step protocol for a high-throughput screening campaign to identify novel inhibitors of MAO-A. The use of a robust, fluorescence-based assay ensures sensitivity and reliability. By incorporating 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide as a reference compound and adhering to strict quality control measures like the Z'-factor calculation, researchers can confidently execute large-scale screens to advance the discovery of new therapeutics for neurological disorders.

References

  • Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760-766. Available from: [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. North Carolina State University. Available from: [Link]

  • Wikipedia. (2023). IC50. Available from: [Link]

  • PubMed. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. National Center for Biotechnology Information. Available from: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Available from: [Link]

  • SciSpace. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Available from: [Link]

  • Assay Quality Control. (n.d.). Z-Factor Calculator. Available from: [Link]

  • ResearchGate. (n.d.). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Available from: [Link]

  • I-Hsuan, L., et al. (2022). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 38(11), 3072-3078. Available from: [Link]

  • PubChem. (n.d.). 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response? Available from: [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). Available from: [Link]

  • Lounkine, E., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]

  • Towards Data Science. (2021). Drug dose-response data analysis. Available from: [Link]

  • Pharmaffiliates. (n.d.). Moclobemide-impurities. Available from: [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? Available from: [Link]

  • Veeprho. (n.d.). Moclobemide-D4. Available from: [Link]

  • StuDocu. (n.d.). Moclobemide Formal Report. Available from: [Link]

  • CiteAb. (n.d.). Amplex™ Red Monoamine Oxidase Assay Kit. Thermo Scientific. Available from: [Link]

  • PubChem. (n.d.). Moclobemide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. Available from: [Link]

  • Opentrons. (n.d.). Amplex Red Hydrogen Peroxide Assay. Opentrons Protocol Library. Available from: [Link]

  • PubMed Central. (2023). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. National Center for Biotechnology Information. Available from: [Link]

  • Dana Bioscience. (n.d.). 3-Chloro-N-(2-methoxy-5-nitrophenyl)propanamide 250mg. Available from: [Link]

  • ResearchGate. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Available from: [Link]

Sources

Method

Application Note: High-Throughput Quantification of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide using Chromatographic Techniques

Abstract This application note presents a comprehensive guide to the analytical quantification of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, a key intermediate in various synthetic organic processes. Given the imp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the analytical quantification of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, a key intermediate in various synthetic organic processes. Given the importance of purity and concentration determination in drug development and chemical manufacturing, robust and reliable analytical methods are paramount. This document provides detailed, field-proven protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, self-validating system designs, and adherence to international validation guidelines are central to the methodologies presented.

Introduction: The Analytical Imperative

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide (MW: 227.69 g/mol , CAS: 349122-20-9) is an amide compound whose precise quantification is critical for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of downstream products.[1] The presence of a chlorinated alkyl chain and a substituted aromatic ring imparts specific physicochemical properties that guide the selection of appropriate analytical techniques. The choice between HPLC-UV, GC-MS, and LC-MS/MS is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. This guide will explore the theoretical underpinnings and practical application of each of these powerful analytical tools for the target analyte.

Foundational Principles: Method Selection Rationale

The selection of an analytical method is a critical first step, guided by the analyte's properties and the analytical objective.

  • HPLC-UV: This technique is a workhorse for the quantification of moderately polar, non-volatile, and UV-active compounds. Given the aromatic nature of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, it possesses a strong chromophore, making HPLC-UV an excellent choice for routine analysis and quality control where high sensitivity is not the primary requirement.[2]

  • GC-MS: Gas chromatography is ideal for the analysis of volatile and thermally stable compounds. While the target analyte may require derivatization to improve its volatility and thermal stability, GC-MS offers exceptional chromatographic resolution and structural information from the mass spectrometric data, which is invaluable for impurity identification.[3]

  • LC-MS/MS: This hybrid technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[4] It is the gold standard for trace-level quantification in complex matrices, offering unparalleled specificity through Multiple Reaction Monitoring (MRM).

The following sections provide detailed protocols for each of these techniques, designed to be readily implemented in a research or quality control laboratory setting.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the reliable quantification of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide in bulk material or simple formulations. The reversed-phase approach is chosen due to the moderate polarity of the analyte.

Sample and Standard Preparation Workflow

HPLC_Sample_Prep cluster_prep Preparation start Weigh Sample/Standard dissolve Dissolve in Acetonitrile start->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate volume Bring to Final Volume with Mobile Phase A sonicate->volume filter Filter through 0.45 µm PTFE Syringe Filter volume->filter vial Transfer to HPLC Vial filter->vial inject Inject into HPLC vial->inject

Caption: HPLC Sample Preparation Workflow.

Detailed HPLC-UV Protocol

Step 1: Preparation of Mobile Phases and Standards

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide reference standard and dissolve in 10 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Step 2: Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 60 40
    10.0 10 90
    12.0 10 90
    12.1 60 40

    | 15.0 | 60 | 40 |

Step 3: System Suitability

  • Inject the 50 µg/mL standard six times.

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

Step 4: Data Analysis

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). The r² value should be ≥ 0.999.

  • Quantify the amount of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide in the samples using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, particularly for assessing volatile impurities. Due to the polarity of the amide group, derivatization may be necessary to improve peak shape and thermal stability, though direct injection can be attempted first.

GC-MS Sample Preparation and Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Dissolve Sample in Ethyl Acetate derivatize Optional: Derivatize with BSTFA + 1% TMCS (70°C for 30 min) start->derivatize filter Filter through 0.22 µm PTFE Syringe Filter derivatize->filter vial Transfer to GC Vial filter->vial inject Inject into GC-MS vial->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (Scan or SIM) ionize->detect

Caption: GC-MS Sample Preparation and Analysis Workflow.

Detailed GC-MS Protocol

Step 1: Preparation of Standards and Samples

  • Solvent: HPLC-grade Ethyl Acetate.

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, but using ethyl acetate as the solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve the sample in ethyl acetate to a final concentration within the calibration range.

Step 2: GC-MS Conditions

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 50-350 for qualitative analysis and peak identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions (e.g., m/z 227 [M+], 192, 150).

Step 3: Data Analysis

  • For quantification in SIM mode, construct a calibration curve by plotting the peak area of the primary ion versus concentration.

  • Confirm the identity of the analyte in samples by comparing the retention time and the ratio of qualifier ions to the target ion with that of a reference standard.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, making it ideal for trace-level analysis in complex matrices such as biological fluids or environmental samples.

LC-MS/MS Sample Preparation (Solid-Phase Extraction)

LCMS_SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_post_spe Post-Elution Processing start Load Sample onto Conditioned SPE Cartridge wash Wash with 5% Methanol in Water start->wash elute Elute with Acetonitrile wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: LC-MS/MS Sample Preparation using SPE.

Detailed LC-MS/MS Protocol

Step 1: Preparation of Standards and Mobile Phases

  • Mobile Phases: As described for the HPLC-UV method.

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations from 0.1 ng/mL to 100 ng/mL.

Step 2: LC-MS/MS Conditions

  • LC System: Utilize a UHPLC system for improved resolution and speed.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    3.0 5 95
    4.0 5 95
    4.1 95 5

    | 5.0 | 95 | 5 |

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Analyte (Quantifier) 228.1 150.1 15

    | Analyte (Qualifier) | 228.1 | 192.1 | 12 |

Step 3: Method Validation

  • Validate the method in accordance with ICH M10 guidelines for bioanalytical method validation.[5][6][7]

  • Assess selectivity, linearity, accuracy, precision, recovery, and matrix effects.

Method Performance Characteristics

The following table summarizes the expected performance characteristics for the described analytical methods. These values are representative and should be confirmed during in-house method validation.

ParameterHPLC-UVGC-MS (SIM)LC-MS/MS (MRM)
Linear Range 1 - 100 µg/mL0.1 - 20 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mL~0.03 ng/mL
Limit of Quantification (LOQ) 1 µg/mL0.1 µg/mL0.1 ng/mL
Precision (%RSD) < 2%< 5%< 10%
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%

Conclusion

This application note provides a suite of robust and reliable analytical methods for the quantification of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. The choice of method—HPLC-UV for routine analysis, GC-MS for volatile impurity profiling, and LC-MS/MS for trace-level quantification—can be tailored to the specific needs of the researcher or quality control professional. The detailed protocols and performance characteristics outlined herein serve as a comprehensive guide for the implementation of these techniques, ensuring accurate and reproducible results in the analysis of this important chemical intermediate.

References

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • ALWSCI. (2025, April 15). Key Considerations For Sample Preparation in HPLC. Retrieved from [Link]

  • Sartorius. (n.d.). Sample Preparation. Retrieved from [Link]

  • ICH. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • OSTI.GOV. (n.d.). GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution. Retrieved from [Link]

  • International Pharmaceutical Industry. (n.d.). A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • UNT Digital Library. (2025, December 22). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. Retrieved from [Link]

  • Request PDF. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • PubMed Central. (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). CHROMATOGRAPHIC BEHAVIOR AND LIPOPHILICITY OF N-(4-PHENYLSUBSTITUTED)-2,3-DIPHENYLPROPANAMIDES. Retrieved from [Link]

  • PubMed. (2011, June 15). Chlorine isotope analysis of organic contaminants using GC-qMS: method optimization and comparison of different evaluation schemes. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from [Link]

  • MicroSolv. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

  • Sisu@UT. (n.d.). Web course "LC-MS Method Validation" University of Tartu. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, April 30). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • Lupine Publishers. (2019, October 3). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous quantitative analysis of N-acylethanolamides in clinical samples. Retrieved from [Link]

  • ScienceDirect. (n.d.). Quantitative analysis of tryptophan analogue incorporation in recombinant proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrogen-containing aromatic compounds: quantitative analysis using gas chromatography with nitrogen phosphorus detector. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Phased Experimental Approach for the Characterization of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

Abstract: This document provides a comprehensive experimental framework for the initial characterization of the novel chemical entity, 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. The guide is designed for researche...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive experimental framework for the initial characterization of the novel chemical entity, 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. The guide is designed for researchers, scientists, and drug development professionals, offering a phased, logic-driven approach from fundamental physicochemical analysis to preliminary in vivo evaluation. Each phase is built upon the last, ensuring that experimental choices are informed by a continuously growing dataset. The protocols herein are designed to be self-validating, incorporating industry-standard controls and explaining the scientific rationale behind key steps to ensure data integrity and reproducibility.

Introduction

The identification and characterization of novel small molecules are foundational to therapeutic innovation. 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide (PubChem CID: 4166670) is a chemical entity with limited published biological data.[1] A systematic and multi-faceted experimental plan is therefore essential to elucidate its potential therapeutic relevance.

This guide presents a strategic, four-phased workflow. This approach is designed to efficiently assess the compound's fundamental properties, evaluate its biological activity, probe its potential mechanism of action, and establish an initial in vivo profile. By following this structured progression, researchers can generate a robust preliminary data package suitable for go/no-go decision-making in an early-stage drug discovery context.

Compound at a Glance: 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide
PropertyValueSource
Molecular Formula C₁₁H₁₄ClNO₂PubChem[1]
Molecular Weight 227.69 g/mol PubChem[1]
CAS Number 349122-20-9PubChem[1]
IUPAC Name 3-chloro-N-(2-methoxy-5-methylphenyl)propanamidePubChem[1]

Phase 1: Foundational Physicochemical & In Vitro Characterization

Rationale: Before any biological assessment, it is critical to understand the compound's fundamental chemical properties. Solubility directly impacts bioavailability and the design of in vitro assays, while an initial cytotoxicity screen provides the first indication of biological activity and establishes a concentration range for subsequent experiments.

Workflow for Phase 1

Phase1_Workflow cluster_0 Physicochemical Profiling cluster_1 Initial Biological Screening solubility 1.1 Solubility Assessment (Shake-Flask Method) stability 1.2 Stability Assessment (Aqueous Buffers) cytotoxicity 1.3 Cytotoxicity Screening (XTT Assay) solubility->cytotoxicity informs assay concentration & vehicle ic50 1.4 IC50 Determination cytotoxicity->ic50

Caption: Phase 1 workflow: Physicochemical data informs biological screening.

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[2] This value is crucial as it represents the maximum concentration of the compound that can be dissolved in a given solvent system, which is essential for interpreting biological data and for future formulation development.[2] Using buffers at different, physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, 7.4) is necessary because a compound's ionization state can significantly affect its solubility.[2]

Methodology:

  • Media Preparation: Prepare buffered solutions at pH 1.2 (simulated gastric fluid), pH 4.5, pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological/plasma).

  • Sample Preparation: Add an excess amount of solid 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide to flasks containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is required to ensure equilibrium has been reached.[2]

  • Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to allow the solution to reach equilibrium.[2][3]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples to pellet any remaining solid.

  • Quantification: Carefully remove an aliquot of the supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Report the solubility in µg/mL and µM for each pH condition.

Protocol: Cytotoxicity Screening (XTT Assay)

Causality: The XTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[4][5] Metabolically active cells reduce the tetrazolium salt XTT to a colored formazan product, and the intensity of this color is directly proportional to the number of viable cells.[4] We select the XTT assay over the older MTT assay because its formazan product is water-soluble, eliminating a solubilization step that can introduce variability and streamline the protocol.[4][6] This initial screen across a cancer cell line (e.g., A549 - lung carcinoma) and a non-cancerous cell line (e.g., BEAS-2B - normal lung epithelium) will reveal if the compound has general cytotoxic effects or potential cancer-selective activity.

XTT_Principle live_cell Metabolically Active (Viable) Cell formazan Formazan (Orange, Water-Soluble) live_cell->formazan Mitochondrial Dehydrogenases xtt XTT (Yellow, Water-Soluble) xtt->live_cell spectro Measure Absorbance (450-500 nm) formazan->spectro

Caption: The XTT assay measures viability via enzymatic reduction of XTT.

Methodology:

  • Cell Seeding: Plate cells (e.g., A549 and BEAS-2B) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide in culture medium. The top concentration should be guided by the compound's solubility. Replace the old medium with the compound-containing medium and incubate for a defined period (e.g., 48 or 72 hours). Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[4] The incubation time may need optimization depending on the cell type's metabolic rate.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Phase 2: Mechanism of Action (MoA) Exploration

Rationale: Assuming Phase 1 results indicate selective activity against a cancer cell line, Phase 2 aims to generate a preliminary hypothesis for the compound's mechanism of action. Dysregulated protein kinase activity is a hallmark of many diseases, including cancer.[7][8] Therefore, a logical next step is to investigate whether the compound affects key signaling pathways commonly involved in cell proliferation and survival, such as those regulated by protein phosphorylation.

Protocol: Western Blot Analysis of Phosphorylated Signaling Proteins

Causality: Western blotting is a technique used to detect specific proteins in a sample.[9] To investigate a potential MoA involving kinase inhibition, we can use antibodies that specifically recognize the phosphorylated (activated) forms of key signaling proteins (e.g., Akt, ERK, mTOR). A decrease in the phosphorylation of these proteins following compound treatment would suggest interference with an upstream kinase. It is critical to use lysis buffers containing phosphatase inhibitors to preserve the labile phosphate groups during sample preparation.[9][10] Furthermore, blocking the membrane with Bovine Serum Albumin (BSA) instead of milk is essential, as milk contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[10][11]

WB_Workflow A 1. Cell Lysis (with Phosphatase Inhibitors) B 2. Protein Quantification (BCA or Bradford) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Protein Transfer (to PVDF Membrane) C->D E 5. Blocking (5% BSA in TBST) D->E F 6. Primary Antibody Incubation (e.g., anti-Phospho-Akt, overnight at 4°C) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection (ECL Reagent) G->H I 9. Imaging H->I J 10. Stripping & Reprobing (for Total Protein as Loading Control) I->J

Sources

Method

Application Notes and Protocols for 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide in Medicinal Chemistry

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential application of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide as a covalent inhibitor i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential application of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide as a covalent inhibitor in medicinal chemistry. While specific biological targets for this compound are not yet publicly established, its chemical structure, featuring a reactive chloropropanamide moiety, strongly suggests a covalent mechanism of action. This guide is structured around a hypothetical, yet scientifically plausible, scenario where 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is investigated as a covalent inhibitor of a protein kinase, targeting a non-catalytic cysteine residue. The protocols herein are established, robust methods for the validation and characterization of such targeted covalent inhibitors.

Introduction: The Rationale for Investigating 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide as a Covalent Inhibitor

The field of medicinal chemistry has seen a renaissance in the development of covalent inhibitors, which offer distinct advantages such as prolonged pharmacodynamic effects, high potency, and the ability to target shallow binding pockets.[1][2] Covalent drugs form a stable bond with their protein target, a mechanism that can lead to sustained inhibition limited only by the rate of protein turnover.[3] The molecule 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide (PubChem CID: 4166670) possesses a key structural feature suggestive of this mode of action: a chloropropanamide group.[4] This functional group is an electrophilic "warhead" capable of reacting with nucleophilic amino acid residues on a protein target.

Given the prevalence of cysteine residues as targets for covalent kinase inhibitors, this guide will operate under the hypothesis that 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is a candidate for targeting a cysteine residue within a protein kinase.[3][5] Protein kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them prime targets for therapeutic intervention.[6]

This document will provide the foundational experimental framework to:

  • Validate the covalent binding of the compound to a hypothetical protein kinase.

  • Determine the kinetics of this irreversible inhibition.

  • Confirm target engagement within a cellular context.

  • Assess the selectivity of the compound.

Proposed Mechanism of Covalent Modification

The proposed mechanism of action involves a two-step process. First, the compound non-covalently binds to the target protein's active or an allosteric site. This initial binding is driven by reversible interactions such as hydrogen bonds and hydrophobic effects. This positions the electrophilic chloropropanamide warhead in close proximity to a nucleophilic cysteine residue. The second step is the irreversible covalent bond formation, where the thiol side chain of the cysteine attacks the carbon atom bearing the chlorine, displacing the chloride leaving group and forming a stable thioether linkage.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Kinase_Cys Kinase with Nucleophilic Cysteine (Cys-SH) Encounter_Complex Reversible Encounter Complex [E-I] Kinase_Cys->Encounter_Complex KI Compound 3-chloro-N-(2-methoxy-5- methylphenyl)propanamide Covalent_Adduct Covalently Modified Kinase [E-I]* Encounter_Complex->Covalent_Adduct kinact caption Mechanism of Covalent Inhibition G cluster_workflow Covalent Inhibitor Characterization Workflow A Hypothesis: Compound is a covalent inhibitor B Protocol 1: Biochemical Validation (Mass Spectrometry) A->B Confirm Covalent Adduct C Protocol 2: Kinetic Analysis (kinact/KI) B->C Quantify Potency & Reactivity D Protocol 3: Cellular Target Engagement (CETSA) C->D Verify Target Binding in Cells E Protocol 4: Proteome-wide Selectivity (Chemoproteomics) D->E Assess Off-Target Effects F Lead Optimization E->F Iterate and Improve caption Experimental Workflow Diagram

Caption: A logical workflow for the comprehensive characterization of a potential covalent inhibitor.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow.

Protocol 1: Biochemical Validation of Covalent Adduct Formation by Intact Protein Mass Spectrometry

Objective: To provide direct evidence of covalent bond formation between 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide and the purified target kinase.

Rationale: Mass spectrometry (MS) can precisely measure the mass of a protein. [7]A covalent modification will result in a predictable mass increase in the target protein, corresponding to the molecular weight of the inhibitor minus the leaving group (in this case, HCl). [7] Materials:

  • Purified recombinant target kinase (e.g., >95% purity).

  • 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide (MW: 227.69 g/mol ).

  • MS-compatible buffer (e.g., 20 mM ammonium acetate, pH 7.4).

  • High-resolution mass spectrometer (e.g., LC-Q-TOF or Orbitrap).

  • Desalting column.

Procedure:

  • Reaction Setup:

    • Prepare a solution of the purified kinase at a final concentration of 5 µM in the MS-compatible buffer.

    • Prepare a stock solution of the compound in DMSO (e.g., 10 mM).

    • In separate tubes, incubate the kinase with either DMSO (vehicle control) or a 10-fold molar excess of the compound (50 µM final concentration).

    • Incubate at room temperature for 2 hours to allow for the covalent reaction to proceed.

  • Sample Preparation for MS:

    • Quench the reaction by adding 0.1% formic acid.

    • Desalt the protein sample using a C4 ZipTip or a similar desalting column to remove excess inhibitor and non-volatile salts.

    • Elute the protein in a solution suitable for MS analysis (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in the positive ion mode over a mass range appropriate for the target protein.

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein.

  • Data Analysis:

    • Compare the deconvoluted mass of the protein from the vehicle-treated sample with the compound-treated sample.

    • The expected mass shift for covalent modification is +191.22 Da (MW of compound - MW of HCl).

    • The presence of a new peak at the expected higher mass in the compound-treated sample confirms covalent adduct formation. [8]

Protocol 2: Kinetic Analysis of Irreversible Inhibition

Objective: To determine the kinetic parameters of inhibition, specifically the inactivation rate constant (kinact) and the inhibitor affinity constant (KI).

Rationale: For a two-step covalent inhibitor, the overall efficiency is described by the second-order rate constant kinact/KI. This parameter is more informative than a simple IC50 value for time-dependent inhibitors. [9]The protocol involves measuring the rate of enzyme inactivation at various inhibitor concentrations.

Materials:

  • Purified recombinant target kinase.

  • Kinase substrate and ATP.

  • Kinase assay buffer.

  • Detection reagent (e.g., ADP-Glo™, Promega).

  • 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

  • Microplate reader.

Procedure:

  • Determine kobs:

    • Prepare a series of dilutions of the compound in the kinase assay buffer.

    • In a microplate, pre-incubate the kinase with each concentration of the inhibitor for varying time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

    • At each time point, initiate the kinase reaction by adding a mixture of substrate and ATP (at Km concentration).

    • Allow the kinase reaction to proceed for a short, fixed period where product formation is linear with time.

    • Stop the reaction and measure the amount of product formed using the detection reagent.

    • For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the negative of the observed rate of inactivation (-kobs).

  • Determine kinact and KI:

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I]). [10] * The maximal inactivation rate at saturating inhibitor concentration is kinact, and the inhibitor concentration that gives half-maximal inactivation is KI.

    • The overall potency of the inhibitor is expressed as the bimolecular rate constant, kinact/KI.

Table 1: Hypothetical Kinetic Data Summary

ParameterValueUnitSignificance
KI0.5µMInitial binding affinity of the inhibitor to the kinase.
kinact0.1min-1Maximum rate of covalent bond formation.
kinact/KI3333M-1s-1Overall efficiency of the covalent inhibitor.
Protocol 3: Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the compound binds to its intended kinase target in a complex cellular environment.

Rationale: CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation. [11][12]By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining, we can infer target engagement. [13] Materials:

  • Cell line expressing the target kinase.

  • Cell culture medium and reagents.

  • 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • PCR thermocycler.

  • SDS-PAGE and Western blotting reagents.

  • Antibody specific to the target kinase.

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the compound at various concentrations (e.g., 0.1, 1, 10 µM) or with vehicle (DMSO) for 1-2 hours in the incubator.

  • Thermal Challenge:

    • Harvest, wash, and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Transfer the supernatant (soluble fraction) to a new tube.

  • Analysis by Western Blot:

    • Measure the total protein concentration of the soluble fractions.

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

    • Quantify the band intensities.

  • Data Analysis:

    • For each treatment group, plot the normalized band intensity against the temperature to generate a "melting curve".

    • A shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement. [2]

Protocol 4: Chemoproteomic Profiling for Target Selectivity

Objective: To identify the on-target and potential off-targets of the compound across the entire proteome.

Rationale: While CETSA confirms engagement with a known target, chemoproteomics provides an unbiased view of all proteins that the compound covalently binds to in a cellular context. [14]This is critical for understanding selectivity and potential toxicity. A common method involves using an alkyne-tagged version of the inhibitor. [6][15] Materials:

  • Alkyne-tagged analog of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

  • Cell line of interest.

  • Lysis buffer.

  • Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate).

  • Streptavidin-coated beads.

  • Reagents for on-bead trypsin digestion.

  • LC-MS/MS instrumentation for proteomic analysis.

Procedure:

  • Cellular Labeling: Treat cells with the alkyne-tagged compound or DMSO. For competition experiments, pre-treat cells with the untagged parent compound before adding the tagged version. [6]2. Cell Lysis: Harvest and lyse the cells.

  • Click Chemistry: To the cell lysate, add the biotin-azide and click chemistry reagents to attach biotin to the alkyne-tagged proteins.

  • Enrichment: Use streptavidin beads to pull down the biotinylated proteins.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform an on-bead digestion with trypsin to release the peptides for MS analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently modified by the compound.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control. Proteins whose labeling is competed away by the parent compound are considered high-confidence targets. [15]

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial characterization of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide as a potential covalent inhibitor. By confirming covalent adduct formation, quantifying its kinetic parameters, and assessing its target engagement and selectivity in a cellular environment, researchers can build a robust data package to support further drug discovery efforts. Successful validation using these methods would justify the investment in lead optimization, in vivo efficacy studies, and detailed toxicological profiling, paving the way for the development of a novel therapeutic agent.

References

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). Methods in Molecular Biology. [Link]

  • Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. (2022). Journal of Medicinal Chemistry. [Link]

  • Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. (2022). PubMed. [Link]

  • 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide | C11H14ClNO2. PubChem. [Link]

  • Chemoproteomic methods for covalent drug discovery. (2021). Chemical Society Reviews. [Link]

  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (2018). Journal of the American Chemical Society. [Link]

  • Investigation of MOA of next generation covalent inhibitors. AXXAM. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). Springer Link. [Link]

  • Advances in reversible covalent kinase inhibitors. (2022). Wiley Online Library. [Link]

  • Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. (2018). Semantic Scholar. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (2019). SLAS Discovery. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2020). Molecules. [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2021). International Journal of Molecular Sciences. [Link]

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019). Metabolites. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2021). RSC Medicinal Chemistry. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • Analysis of kinetic data for irreversible enzyme inhibition. (1989). Biochemical Journal. [Link]

  • Covalent Adduct Chemical Ionization Mass Spectrometry. (2007). CORNELL UNIVERSITY. [Link]

  • (PDF) Analysis of kinetic data for irreversible enzyme inhibition. (1989). ResearchGate. [Link]

  • A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. (1991). Biochemical Journal. [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. (2000). Ainfo. [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide synthesis

Technical Support Center: Synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide Welcome to the technical support guide for the synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. This document provides...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

Welcome to the technical support guide for the synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in optimizing this crucial amide bond formation reaction.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing a solid foundation for practical execution and troubleshooting.

Q1: What is the general reaction scheme for this synthesis?

The synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is typically achieved via a nucleophilic acyl substitution reaction. The primary amine, 2-methoxy-5-methylaniline, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This reaction is a classic example of the Schotten-Baumann reaction conditions.[1]

Reaction:

  • Nucleophile: 2-methoxy-5-methylaniline

  • Electrophile: 3-chloropropionyl chloride

  • Product: 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

  • Byproduct: Hydrochloric Acid (HCl)

A base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

Q2: What is the role of the base, and which one should I choose?

The base serves a critical purpose: to neutralize the HCl generated during the reaction.[1] Without a base, the reaction equilibrium would be unfavorable, and the amine starting material would be deactivated as its ammonium salt.[3]

Common Base Choices:

Base Type Key Considerations
Triethylamine (TEA) Tertiary Amine Soluble in organic solvents. Forms a solid salt (triethylammonium chloride) that often precipitates, which can be a visual indicator of reaction progress.
Pyridine Aromatic Amine Can also act as a nucleophilic catalyst. Can be more difficult to remove during workup due to its higher boiling point.

| Aqueous NaOH/NaHCO₃ | Inorganic Base | Used in biphasic "Schotten-Baumann" conditions.[4] Cost-effective and efficient for neutralizing acid. The reaction occurs at the interface of the organic and aqueous layers. |

For most lab-scale syntheses in an aprotic organic solvent like dichloromethane (DCM), triethylamine is a standard and effective choice.

Q3: How do I select the appropriate solvent?

The ideal solvent should be inert to the reactants and reaction conditions, and it should adequately dissolve the starting amine.

Recommended Solvents:

  • Dichloromethane (DCM): Excellent solubility for many organic compounds, low boiling point for easy removal. Must be anhydrous.

  • Tetrahydrofuran (THF): A good alternative to DCM. Must be anhydrous as it can contain peroxides and water.

  • Ethyl Acetate (EtOAc): Can be used, but is susceptible to hydrolysis under strongly basic or acidic conditions.

  • Toluene/Water (Biphasic): Used for classic Schotten-Baumann conditions with an inorganic base.

For this specific synthesis, anhydrous DCM is a highly recommended starting point.

Q4: What are the key safety precautions for this reaction?

  • 3-Chloropropionyl chloride is corrosive, a lachrymator (causes tearing), and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • The reaction is exothermic . The addition of the acyl chloride should be done slowly and with cooling (e.g., in an ice bath) to maintain temperature control.[2]

  • Solvents like DCM are volatile and potentially harmful . Ensure all work is performed in a fume hood.[2]

II. Troubleshooting Guide

This guide is structured by common problems encountered during the synthesis.

Problem 1: Low or No Product Yield

This is the most common issue, often stemming from several potential root causes.

start Low / No Yield reagents Cause 1: Reagent Quality start->reagents conditions Cause 2: Reaction Conditions start->conditions workup Cause 3: Workup/Purification Issues start->workup reagent_sol1 Verify purity of aniline (discoloration?). Use freshly opened or distilled acyl chloride. reagents->reagent_sol1 cond_sol1 Check stoichiometry (use 1.1-1.2 eq of base). Ensure anhydrous conditions. conditions->cond_sol1 cond_sol2 Control temperature: add acyl chloride at 0 °C. Ensure efficient stirring. conditions->cond_sol2 workup_sol1 Product may be water-soluble. Try back-extracting aqueous layers. workup->workup_sol1

Caption: Troubleshooting flow for low product yield.

Q: My reaction yielded very little or no desired product. What went wrong?

A: Several factors can lead to low yield. Let's break them down.

  • Cause 1: Reagent Purity and Stoichiometry

    • Insight: 3-chloropropionyl chloride is highly sensitive to moisture. Over time, it can hydrolyze to 3-chloropropionic acid, which will not react under these conditions. The aniline can oxidize and darken upon storage, indicating impurity.

    • Troubleshooting Steps:

      • Check the Acyl Chloride: Use a freshly opened bottle or distill the acyl chloride before use. Hydrolysis is a primary cause of failure.[5]

      • Inspect the Aniline: If the 2-methoxy-5-methylaniline is dark brown or black, it may be oxidized. Consider purifying it by filtration through a short plug of silica gel.

      • Verify Stoichiometry: An excess of the amine can be used, but it's crucial to have at least one equivalent of base for every equivalent of HCl produced. A common ratio is 1.0 eq. amine, 1.1 eq. acyl chloride, and 1.2 eq. of a tertiary amine base like triethylamine.

  • Cause 2: Suboptimal Reaction Conditions

    • Insight: The reaction is fast and exothermic. Adding the acyl chloride too quickly or at room temperature can lead to side reactions and the formation of dark, tarry byproducts. The amine must be fully dissolved for the reaction to proceed efficiently.

    • Troubleshooting Steps:

      • Temperature Control: Begin the addition of 3-chloropropionyl chloride only after cooling the solution of the aniline and base to 0 °C in an ice bath. Maintain this temperature during the addition.[6]

      • Slow Addition: Add the acyl chloride dropwise over 15-30 minutes. This prevents localized temperature spikes.

      • Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.[5]

  • Cause 3: Inefficient Workup

    • Insight: The product has some polarity. During the aqueous workup, if the pH is incorrect or if insufficient organic solvent is used for extraction, the product may remain in the aqueous layer.

    • Troubleshooting Steps:

      • Quenching: After the reaction is complete (monitored by TLC), quench by slowly adding water or a saturated aqueous solution of NH₄Cl.[5]

      • Extraction: Extract the product with a suitable organic solvent like DCM or ethyl acetate. Perform at least three extractions to ensure complete recovery.

      • Back-Extraction: If the yield is still low, try back-extracting the combined aqueous layers with fresh organic solvent.

Problem 2: Product is Impure

Even with a good yield, impurities can complicate purification and downstream applications.

Q: My final product shows multiple spots on a TLC plate or extra peaks in the NMR spectrum. What are the likely impurities?

A: The most common impurities are unreacted starting materials or specific side products.

cluster_main Main Reaction cluster_side Side Reaction (Di-acylation) Aniline R-NH₂ Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylCl Cl-CO-R' AcylCl->Intermediate Product Amide Product R-NH-CO-R' Intermediate->Product Collapse + Deprotonation Product_side Amide Product R-NH-CO-R' Diacylated Di-acylated Product R-N(CO-R')₂ Product_side->Diacylated AcylCl_side Excess Cl-CO-R' AcylCl_side->Diacylated

Caption: Main amide formation vs. a common di-acylation side reaction.

  • Impurity 1: Unreacted 2-methoxy-5-methylaniline

    • Cause: Incomplete reaction. This can happen if the acyl chloride hydrolyzed before it could react, if the reaction time was too short, or if the temperature was too low.

    • Solution:

      • Reaction: Ensure slow addition of high-quality acyl chloride at 0 °C, then allow the reaction to warm to room temperature and stir for 1-2 hours to ensure completion.

      • Purification: During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl).[7][8] The acidic wash will protonate the basic starting amine, pulling it into the aqueous layer, while the neutral amide product remains in the organic layer.

  • Impurity 2: 3-chloropropionic acid

    • Cause: Hydrolysis of the 3-chloropropionyl chloride starting material, either from storage or from wet reaction conditions.

    • Solution:

      • Reaction: Use anhydrous solvents and fresh acyl chloride.

      • Purification: During workup, wash the organic layer with a dilute basic solution (e.g., saturated NaHCO₃).[7][8] This will deprotonate the carboxylic acid impurity, pulling it into the aqueous layer as its carboxylate salt.

  • Impurity 3: Di-acylated Product

    • Cause: The newly formed amide product can act as a nucleophile and react with a second molecule of the acyl chloride, especially if a large excess of the acyl chloride is used or if the reaction temperature is too high.

    • Solution:

      • Reaction: Avoid using a large excess of 3-chloropropionyl chloride (1.05-1.1 equivalents is usually sufficient). Maintain strict temperature control during addition.

      • Purification: This impurity is often less polar than the desired product. It can typically be separated by column chromatography on silica gel.[9]

For a typical lab-scale reaction, the following purification sequence is recommended:

  • Aqueous Workup: Perform sequential washes of the organic layer with 1M HCl, saturated NaHCO₃, and finally brine (saturated NaCl) to remove basic, acidic, and water-soluble impurities.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization: This is the preferred method for obtaining a highly pure solid product.[9] Good solvent systems to try include ethyl acetate/hexanes or ethanol/water. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly.[9]

  • Column Chromatography: If recrystallization fails or if impurities are very similar in polarity to the product, purification by silica gel chromatography is necessary.

III. References

  • ResearchGate. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. [Link]

  • RSC Publishing. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Pearson. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Google Patents. Purification of amide compound - US7102032B2.

  • Nvpubhouse Library. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • National Institutes of Health. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Google Patents. Amide-based compounds, production, recovery, purification and uses thereof - US7022844B2.

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. [Link]

  • Quora. Why does the acetylation of the NH2 group of aniline reduce its activity?. [Link]

  • ResearchGate. Why did my amide syntesis does not work?. [Link]

  • RSC Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • YouTube. acetylation aniline. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. [Link]

  • ResearchGate. Catalytic Friedel-Crafts Acylation of Aniline Derivatives. [Link]

  • PubChem. 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. [Link]

  • Google Patents. Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof - CA2881991A1.

  • YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

  • Beijing Innochem. 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. [Link]

  • ResearchGate. (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]

  • National Institutes of Health. 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]

  • ResearchGate. (PDF) Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. [Link]

  • Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - CN105936625A.

  • ResearchGate. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

Welcome to the technical support center for the synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific N-acylation reaction. Here, we provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and ultimately improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis.

Q1: What is the general reaction scheme for synthesizing 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide?

The synthesis is a nucleophilic acyl substitution, specifically an N-acylation. It involves the reaction of 2-methoxy-5-methylaniline with 3-chloropropanoyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1]

  • Nucleophile: 2-methoxy-5-methylaniline

  • Electrophile/Acylating Agent: 3-chloropropanoyl chloride

  • Product: 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

  • Byproduct: Hydrochloric Acid (HCl)

The reaction is typically performed in an aprotic organic solvent. The HCl byproduct must be neutralized by a base, as its presence can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Q2: What class of reaction is this, and what are the key principles?

This synthesis is a classic example of the Schotten-Baumann reaction.[2][3] This method is widely used to synthesize amides from amines and acyl chlorides.[3][4]

Core Principles:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride.[1]

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.[1][4][5]

  • Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.[1]

  • Deprotonation: A base removes the proton from the nitrogen atom to yield the final, neutral amide product and an ammonium salt.[1]

Q3: Why is base selection so critical for this reaction?

Base selection is crucial for two primary reasons:

  • Neutralizing HCl: As mentioned, the reaction generates HCl. If not neutralized, the acid will protonate the starting aniline, effectively removing it from the reaction mixture and stopping the formation of the product.[1]

  • Preventing Side Reactions: The choice of base can influence the rate of side reactions. A strong, bulky, non-nucleophilic base is often preferred to avoid competing reactions with the highly reactive acyl chloride.

Commonly used bases include tertiary amines like triethylamine (TEA) or pyridine, or inorganic bases like sodium carbonate under biphasic conditions.[4][6][7]

Q4: What are the primary factors that influence the final yield?

Several factors can significantly impact the yield:

  • Purity of Starting Materials: Impurities in either the aniline or the acyl chloride can lead to side products and lower yields. Old aniline can oxidize and turn dark; it may require purification by distillation before use.[8][9]

  • Reaction Temperature: The reaction is exothermic.[1] Low temperatures (e.g., 0-5 °C) are typically used during the addition of the acyl chloride to control the reaction rate and minimize side reactions.[1][6]

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the acylating agent and base is common to ensure the complete consumption of the limiting aniline starting material.[1][8]

  • Solvent Choice: The solvent must be inert to the highly reactive acyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[6][10][11]

  • Workup Procedure: An effective aqueous workup is essential to remove the base's salt, any remaining base, and other water-soluble impurities.[6]

Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to troubleshooting specific problems you may encounter.

Issue 1: Low or No Product Yield

A low yield is one of the most common issues. The following decision tree can help diagnose the root cause.

low_yield_troubleshooting start Low Yield Detected (via TLC/LC-MS) check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_workup 3. Review Workup & Purification start->check_workup reagent_purity Impure Starting Materials? - Aniline oxidized? - Acyl chloride hydrolyzed? check_reagents->reagent_purity Purity reagent_stoich Incorrect Stoichiometry? - Insufficient acyl chloride? - Not enough base? check_reagents->reagent_stoich Amount cond_temp Temperature Too Low? - Reaction stalling? check_conditions->cond_temp Temp cond_time Insufficient Reaction Time? check_conditions->cond_time Time workup_loss Product Lost During Workup? - Emulsion formation? - Premature precipitation? check_workup->workup_loss Losses

Caption: Troubleshooting Decision Tree for Low Yield.

Potential Cause A: Poor Reagent Quality
  • The Problem: 2-methoxy-5-methylaniline can oxidize over time, indicated by a dark reddish-brown color. 3-chloropropanoyl chloride is highly sensitive to moisture and can hydrolyze to 3-chloropropanoic acid, which will not participate in the acylation.

  • The Solution (Self-Validating Protocol):

    • Aniline Purification: If the aniline is discolored, distill it under reduced pressure. Dry the aniline over KOH or CaH2 before distillation.[12][9] The quality check is a clear, colorless to pale yellow distillate.

    • Acyl Chloride Check: Use a fresh bottle of 3-chloropropanoyl chloride or one that has been properly stored under an inert atmosphere. A simple validation is to carefully add a drop to cold water; a vigorous reaction indicates high reactivity.

Potential Cause B: Ineffective Base or Incorrect Stoichiometry
  • The Problem: If the base is insufficient or not strong enough, the HCl byproduct will protonate the aniline, effectively killing the reaction.[1]

  • The Solution:

    • Base Selection: Use a non-nucleophilic amine base like triethylamine (TEA) or pyridine. Anhydrous conditions are preferable when using these bases.

    • Stoichiometry: Ensure at least one equivalent of base is used for every equivalent of acyl chloride. It is common practice to use a slight excess (e.g., 1.2 equivalents) of both the acyl chloride and the base relative to the aniline.[1][8]

Potential Cause C: Sub-Optimal Reaction Temperature
  • The Problem: While the initial addition should be cold to control the exotherm, if the reaction stalls, the temperature may be too low for the less reactive, substituted aniline.

  • The Solution:

    • Add the acyl chloride dropwise at 0-5 °C.[1]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.[6]

    • Monitor the reaction by Thin Layer Chromatography (TLC). If the starting amine is still present after 4 hours, gently heat the reaction to 40-50 °C and continue monitoring.[8]

Issue 2: Multiple Products Observed (Impurity Formation)

The formation of multiple spots on a TLC plate indicates side reactions.

Potential Cause A: Di-acylation
  • The Problem: Although rare for amides due to the delocalization of the nitrogen lone pair into the carbonyl, under forcing conditions (e.g., very high temperature or extremely reactive reagents), a second acylation can occur.[8]

  • The Solution: The primary solution is to avoid excessive heat. Maintain the reaction temperature at or below room temperature unless gentle heating is required to push a stalled reaction to completion. Use no more than 1.1-1.2 equivalents of the acyl chloride.[8]

Potential Cause B: Friedel-Crafts Acylation on the Ring
  • The Problem: Acyl chlorides can act as electrophiles in Friedel-Crafts reactions, acylating the electron-rich aromatic ring of the aniline starting material or the product.[13][14] This is more likely if a Lewis acid is present or generated.

  • The Solution: Avoid Lewis acid catalysts (like AlCl₃), which are standard for Friedel-Crafts reactions but not typically necessary for N-acylation of amines.[15] The use of a standard amine base like TEA or pyridine should direct the reaction exclusively to the N-acylation pathway.

Comparative Table of Reaction Conditions

While specific data for 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is sparse in publicly available literature, we can extrapolate from general Schotten-Baumann protocols.[2][4][6][7]

ParameterCondition A (Homogeneous)Condition B (Biphasic/Schotten-Baumann)Rationale
Solvent Dichloromethane (DCM) or THFDCM / WaterCondition A uses a dry organic solvent. Condition B uses a two-phase system where the base resides in the aqueous layer.[3]
Base Triethylamine (TEA) or PyridineSodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)TEA is an organic-soluble base that also acts as an HCl scavenger.[4] NaOH is a cheap, effective base that stays in the aqueous phase.[2][6]
Temperature 0 °C to Room Temp0 °C to Room TempLow temperature during addition is critical to control the exotherm in both methods.[1][6]
Typical Yield Good to ExcellentGood to Excellent (often >90%[7])Both methods are robust. The biphasic method can simplify workup as the base salt is easily removed with the aqueous layer.[3]
Key Pro Anhydrous controlEasy workup, cost-effective base
Key Con Requires anhydrous solvent/reagentsPotential for acyl chloride hydrolysis at the interface

Detailed Experimental Protocol (Homogeneous Conditions)

This protocol provides a reliable starting point for your synthesis.

protocol_workflow start Start setup 1. Reaction Setup - Dissolve aniline & base in DCM - Cool to 0°C start->setup addition 2. Acyl Chloride Addition - Add 3-chloropropanoyl chloride dropwise - Maintain temp < 5°C setup->addition reaction 3. Reaction - Stir at RT for 2-4h - Monitor by TLC addition->reaction workup 4. Aqueous Workup - Wash with 1M HCl, sat. NaHCO₃, brine - Separate organic layer reaction->workup purify 5. Isolation & Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Recrystallize or chromatograph workup->purify product Final Product purify->product

Caption: General Workflow for N-Acylation.

Step-by-Step Methodology

Materials:

  • 2-methoxy-5-methylaniline (1.0 eq)

  • 3-chloropropanoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-methoxy-5-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Acyl Chloride Addition: Add 3-chloropropanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 20-30 minutes. A precipitate of triethylammonium chloride will form. Ensure the internal temperature remains below 5 °C.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the consumption of the starting aniline using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[6]

  • Isolation:

    • Dry the separated organic layer over anhydrous sodium sulfate.[6]

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexanes mixture) or by silica gel column chromatography to obtain the pure 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.[10]

References
  • Katritzky, A. R., Singh, S. K., He, H.-Y., & Kirichenko, K. (2004). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]

  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

  • Various Authors. (n.d.). N‐acylation of anilines, primary and secondary amines, and sulfonamides. ResearchGate. [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • Boumoud, B., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 8(5), 1-8. [Link]

  • Reddy, K. L., et al. (2002). An efficient route to 3-methoxymethylquinoline – A precursor of 5-methoxymethyl-2,3-pyridinedicarboxylic acid (Imazamox). Arkivoc, 2002(6), 257-263. [Link]

  • Organic Chemistry Portal. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]

  • Chemcess. (2025). Acylation Of Aromatic Compounds. [Link]

  • Reddit. (2014). Purify and dry aniline?. r/chemistry. [Link]

  • PubChem. 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. [Link]

  • LibreTexts Chemistry. (2025). 24.7: Reactions of Amines. [Link]

  • LookChem. Purification of Aniline. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

Welcome to the technical support center for the synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the underlying chemistry of this important synthetic transformation. As a key intermediate in the synthesis of pharmaceuticals such as Ranolazine, achieving high purity and yield is critical.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format.

I. Reaction Overview and Core Principles

The synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-methoxy-5-methylaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is a rapid and typically exothermic reaction.[3] A base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

Reaction_Overview 2-methoxy-5-methylaniline 2-methoxy-5-methylaniline Tetrahedral_Intermediate Tetrahedral Intermediate 2-methoxy-5-methylaniline->Tetrahedral_Intermediate Nucleophilic Attack Product Protonated Amide Tetrahedral_Intermediate->Product Collapse & HCl elimination 3-chloropropionyl_chloride 3-chloropropionyl chloride 3-chloropropionyl_chloride->Tetrahedral_Intermediate Final_Product 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide Product->Final_Product + Base Base Base Salt Base Hydrochloride Salt Base->Salt HCl HCl HCl->Salt + Base

Caption: General mechanism of N-acylation.

II. Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

A. Low or No Product Formation

Q1: I'm not seeing any product formation, or the yield is very low. What are the likely causes?

A1: This is a common issue that can usually be traced back to a few key factors:

  • Inactive Amine: The most frequent cause is the protonation of the starting amine, 2-methoxy-5-methylaniline, by the HCl generated during the reaction. Without a base to scavenge this acid, the amine becomes the non-nucleophilic ammonium salt, effectively stopping the reaction.

    • Solution: Ensure you are using at least one equivalent of a suitable base, such as triethylamine or pyridine. For sluggish reactions, using a slight excess (1.1-1.2 equivalents) of the base is recommended.

  • Hydrolysis of Acyl Chloride: 3-Chloropropionyl chloride is highly reactive and susceptible to hydrolysis by moisture.[4] Any water present in your solvent, glassware, or the amine starting material will rapidly convert the acyl chloride to the unreactive 3-chloropropionic acid.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. If the purity of your 2-methoxy-5-methylaniline is questionable, consider dissolving it in your reaction solvent and drying the solution with a drying agent like anhydrous magnesium sulfate before adding the acyl chloride.

  • Poor Quality Reagents: The purity of both starting materials is crucial.

    • Solution: Use freshly opened or properly stored 3-chloropropionyl chloride. If the liquid appears cloudy or has fumed significantly upon opening, it may have degraded. The 2-methoxy-5-methylaniline should be a white to off-white solid; significant discoloration may indicate degradation.

Q2: Could the reaction temperature be the issue?

A2: Yes, temperature plays a critical role. The reaction is exothermic, and adding the acyl chloride too quickly at room temperature can lead to side reactions.

  • Recommendation: The initial addition of 3-chloropropionyl chloride should be done at a reduced temperature, typically 0-5 °C, using an ice bath.[3] This helps to control the reaction rate and minimize the formation of byproducts. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

B. Product Purity Issues & Side Reactions

Q3: My crude product shows multiple spots on TLC. What are the common side products in this synthesis?

A3: Several side reactions can lead to impurities. Here are the most common, in order of likelihood:

  • Diacylation Product: The most likely significant impurity is the diacylated aniline. In this side reaction, the amide product of the first acylation is deprotonated by the base and reacts with a second molecule of 3-chloropropionyl chloride.

    Diacylation Product 3-chloro-N-(2-methoxy- 5-methylphenyl)propanamide Diacylated_Product Diacylated Impurity Product->Diacylated_Product + Acyl Chloride, Base Base Base Base->Diacylated_Product Acyl_Chloride 3-chloropropionyl chloride Acyl_Chloride->Diacylated_Product

  • Unreacted Starting Materials: Incomplete reactions will leave you with residual 2-methoxy-5-methylaniline.

    • Mitigation:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aniline.

      • Purification: Unreacted aniline can typically be removed during the aqueous workup by washing the organic layer with a dilute acid solution (e.g., 1M HCl).

  • Hydrolysis Product: As mentioned, if moisture is present, 3-chloropropionic acid will be formed.

    • Mitigation:

      • Anhydrous Conditions: Strict adherence to anhydrous conditions is the best prevention.

      • Purification: This acidic impurity can be removed during the workup by washing the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate).

Q4: Is Friedel-Crafts acylation of the aromatic ring a concern?

A4: While theoretically possible, Friedel-Crafts acylation is generally not a significant side reaction under the standard conditions for this N-acylation. Friedel-Crafts reactions require a strong Lewis acid catalyst (like AlCl₃) and are typically performed in the absence of a base. [5]The presence of a base like triethylamine in your reaction will preferentially react with the acyl chloride and neutralize any strong acid, thus inhibiting the Friedel-Crafts pathway. The amine group itself, even after acylation, is a deactivating group for electrophilic aromatic substitution, further disfavoring this side reaction. [6] Q5: Can the product undergo intramolecular cyclization?

A5: Yes, the product, 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, contains both a nucleophilic amide nitrogen and an electrophilic carbon bearing a chlorine. Under certain conditions, typically with a strong base and/or heat, it could cyclize to form a β-lactam (an azetidinone). [7]However, this is not a common side reaction during the initial synthesis, which is usually performed under milder basic conditions. This is more of a concern if the isolated product is subjected to harsh basic conditions in subsequent steps.

III. Experimental Protocols

A. Synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide
ReagentMolar Eq.MWAmountMoles
2-methoxy-5-methylaniline1.0137.18 g/mol 5.0 g36.4 mmol
3-Chloropropionyl chloride1.05126.98 g/mol 4.86 g (3.8 mL)38.2 mmol
Triethylamine1.1101.19 g/mol 4.05 g (5.6 mL)40.0 mmol
Dichloromethane (DCM)--100 mL-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 2-methoxy-5-methylaniline (5.0 g, 36.4 mmol) and anhydrous dichloromethane (100 mL).

  • Stir the mixture until the aniline is fully dissolved.

  • Add triethylamine (5.6 mL, 40.0 mmol) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add 3-chloropropionyl chloride (3.8 mL, 38.2 mmol) dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Once the starting aniline is consumed, quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

B. TLC Monitoring Protocol
  • Mobile Phase: A common mobile phase for this system is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

  • Stationary Phase: Silica gel plates.

  • Visualization: UV light (254 nm).

  • Expected Rf values: The product will be less polar than the starting aniline. The diacylation product will be even less polar than the desired mono-acylated product.

IV. References

  • Synthesis of Ranolazine Metabolites and Their Anti-myocardial Ischemia Activities. PubMed, [Link].

  • "Improved Process For The Total Synthesis Of Ranolazine" - Quick Company. [Link].

  • Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers | New Drug Approvals. [Link].

  • Ranolazine, 雷诺嗪 - New Drug Approvals. [Link].

  • Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. [Link].

  • 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide | C11H14ClNO2 - PubChem. [Link].

  • Biocatalytic Friedel‐Crafts Reactions - PMC - NIH. [Link].

  • Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed. [Link].

  • Analytical Methods. [Link].

  • Friedel-Crafts Acylation with Amides - PMC - NIH. [Link].

  • ARTICLE - ChemRxiv. [Link].

  • 3-Chloro-N-methylpropanamide | C4H8ClNO | CID 249378 - PubChem. [Link].

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Link].

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. [Link].

  • Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data | Request PDF - ResearchGate. [Link].

  • Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines - PubMed. [Link].

  • 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC - NIH. [Link].

  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid - IT Services - University of Liverpool. [Link].

  • N-Aryl Mercaptopropionamides as Broad-Spectrum Inhibitors of Metallo-β-Lactamases. [Link].

  • Gold-Catalyzed Dearomative Spirocyclization of N-Aryl Alkynamides for the Synthesis of Spirolactams - PubMed. [Link].

Sources

Optimization

Technical Support Center: Stability of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. This guide provides in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in solution. The information presented here is synthesized from established principles of chemical stability and data from structurally related molecules to provide a scientifically grounded resource for your experimental work.

I. Troubleshooting Guide: Addressing Common Stability Issues

This section addresses potential stability problems you may encounter during your experiments with 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. Each issue is followed by a detailed explanation of the potential causes and step-by-step guidance for resolution.

Issue 1: Loss of Compound Potency or Concentration in Solution Over Time

Symptoms:

  • Decreased peak area in HPLC analysis of a stock solution or experimental sample.

  • Inconsistent results in bioassays.

  • Visible changes in the solution, such as discoloration or precipitation.

Potential Causes and Solutions:

The primary suspect for a loss of potency is chemical degradation, most likely through hydrolysis. The 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide molecule possesses two main sites susceptible to hydrolysis: the amide bond and the chloroalkyl group.

1. Hydrolysis of the Amide Bond:

  • Mechanism: Amide bonds can be hydrolyzed under both acidic and basic conditions to yield a carboxylic acid and an amine. For 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, this would result in the formation of 3-chloropropanoic acid and 2-methoxy-5-methylaniline.

  • Influencing Factors: The rate of amide hydrolysis is significantly influenced by pH and temperature. Extreme pH values (either highly acidic or highly alkaline) and elevated temperatures will accelerate this degradation pathway.[1][2][3][4][5]

Troubleshooting Steps:

  • pH Control:

    • Recommendation: Prepare solutions in a buffered system, ideally between pH 4 and 6, to minimize both acid and base-catalyzed hydrolysis.

    • Protocol: When preparing stock solutions, use a buffer such as acetate or phosphate at the desired pH. Verify the pH of your final experimental medium.

  • Temperature Management:

    • Recommendation: Store stock solutions at low temperatures (2-8°C or -20°C for long-term storage). Avoid repeated freeze-thaw cycles.

    • Protocol: Prepare aliquots of your stock solution to minimize the number of times the main stock is warmed to room temperature.

2. Hydrolysis of the Chloroalkyl Group:

  • Mechanism: The chlorine atom on the propanamide side chain is susceptible to nucleophilic substitution, particularly by hydroxide ions in basic solutions. This results in the formation of 3-hydroxy-N-(2-methoxy-5-methylphenyl)propanamide. This is a common degradation pathway for chloroacetamide herbicides, which are structurally similar.[1][3][4][5]

  • Influencing Factors: This reaction is primarily accelerated by alkaline pH.

Troubleshooting Steps:

  • Avoid Basic Conditions:

    • Recommendation: If your experimental conditions permit, maintain a neutral to slightly acidic pH.

    • Protocol: If working in cell culture, be mindful of the pH of your media, which is typically slightly alkaline (pH 7.2-7.4). For in vitro assays, consider if a lower pH buffer is compatible with your system.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and stability of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

Q1: What is the expected shelf-life of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide in solution?

The shelf-life in solution is highly dependent on the solvent, pH, temperature, and exposure to light. In an appropriately buffered, light-protected solution stored at low temperatures, the compound is expected to be stable for several weeks to months. However, for quantitative applications, it is crucial to perform periodic purity checks using a stability-indicating method.

Q2: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can separate the parent compound from its degradation products, impurities, and other formulation components.

Key Steps for Method Development:

  • Forced Degradation Studies: Intentionally degrade the compound under various stress conditions to generate potential degradation products.[6] This is a critical step in understanding the degradation pathways.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 8-24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Chromatographic Conditions:

    • Column: A C18 column is a good starting point for reversed-phase chromatography.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

    • Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance.

Q3: What are the likely degradation products I should look for?

Based on the structure and data from similar compounds, the most probable degradation products are:

  • From Amide Hydrolysis:

    • 2-methoxy-5-methylaniline

    • 3-chloropropanoic acid

  • From Chloroalkyl Hydrolysis:

    • 3-hydroxy-N-(2-methoxy-5-methylphenyl)propanamide

The following table summarizes the potential degradation products:

Degradation PathwayPotential Degradation ProductChemical FormulaMolecular Weight ( g/mol )
Amide Hydrolysis2-methoxy-5-methylanilineC₈H₁₁NO137.18
Amide Hydrolysis3-chloropropanoic acidC₃H₅ClO₂108.52
Chloroalkyl Hydrolysis3-hydroxy-N-(2-methoxy-5-methylphenyl)propanamideC₁₁H₁₅NO₃209.24

Q4: Is 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide sensitive to light?

Troubleshooting Workflow for Stability Issues

Stability_Troubleshooting start Start: Inconsistent Results or Potency Loss Observed check_hplc Analyze Sample by HPLC start->check_hplc peak_area Is Peak Area of Parent Compound Decreased? check_hplc->peak_area new_peaks Are New Peaks Present? peak_area->new_peaks Yes end_stable Solution is Likely Stable. Consider other experimental variables. peak_area->end_stable No hydrolysis Suspect Hydrolysis (Amide or Chloroalkyl) new_peaks->hydrolysis Yes new_peaks->end_stable No amide_hydrolysis Potential Amide Hydrolysis: - 2-methoxy-5-methylaniline - 3-chloropropanoic acid hydrolysis->amide_hydrolysis chloroalkyl_hydrolysis Potential Chloroalkyl Hydrolysis: - 3-hydroxy-N-(2-methoxy-5-methylphenyl)propanamide hydrolysis->chloroalkyl_hydrolysis check_ph Review Solution pH hydrolysis->check_ph ph_extreme Is pH < 4 or > 7? check_ph->ph_extreme adjust_ph Adjust to pH 4-6 using a suitable buffer ph_extreme->adjust_ph Yes check_temp Review Storage and Experimental Temperature ph_extreme->check_temp No end_remediate Implement Corrective Actions and Monitor Stability adjust_ph->end_remediate temp_high Is Temperature Elevated? check_temp->temp_high adjust_temp Store at 2-8°C or -20°C and minimize warming temp_high->adjust_temp Yes check_light Review Light Exposure temp_high->check_light No adjust_temp->end_remediate light_exposed Is Solution Exposed to Light? check_light->light_exposed protect_light Protect from Light (e.g., use amber vials) light_exposed->protect_light Yes light_exposed->end_remediate No protect_light->end_remediate

Caption: Troubleshooting workflow for stability issues.

III. References

  • Huang, C. H., & Toole, A. P. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(18), 6826–6831.

  • Gassman, P. G., & Guggenheim, T. L. (1983). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112.

  • Huang, C. H., & Toole, A. P. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications.

  • McKay, G., Vaga, L. S., & Le, C. A. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16569–16578.

  • Huang, C. H., & Toole, A. P. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate.

  • Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., & Sara, K. (2024). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.

  • PubChem. (n.d.). 2-Methoxy-5-methylaniline. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 2-Methoxy-5-methylaniline, 99%. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Q1A (R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Scale-Up of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

Welcome to the technical support center for the synthesis and scale-up of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges encountered during the synthesis and scale-up of this important pharmaceutical intermediate.

Section 1: Reaction Overview and Mechanism

The synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is typically achieved via the N-acylation of 2-methoxy-5-methylaniline (also known as p-cresidine) with 3-chloropropionyl chloride. This reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This process is rapid and highly exothermic. A critical aspect of this reaction is the management of the hydrogen chloride (HCl) byproduct, which readily protonates the starting aniline, rendering it non-nucleophilic and halting the reaction if not neutralized. Therefore, a non-nucleophilic base, such as triethylamine or pyridine, is essential to act as an HCl scavenger.

ReactionScheme cluster_reactants Reactants cluster_reagents Reagents/Conditions Aniline 2-Methoxy-5-methylaniline Product 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide Aniline->Product AcylChloride 3-Chloropropionyl Chloride AcylChloride->Product + Base Base (e.g., Triethylamine) Byproduct Base-HCl Salt (e.g., Et3N·HCl) Base->Byproduct Scavenges HCl Solvent Aprotic Solvent (e.g., DCM, Toluene) Product->Byproduct Co-product

Caption: General reaction scheme for the N-acylation.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q: My reaction yield is significantly lower than expected. What are the common causes?

A: Low yield is a frequent issue that can typically be traced to one of four areas:

  • Incomplete Amine Neutralization: The most common cause is the inefficient scavenging of the HCl byproduct. If the base is not added stoichiometrically (at least 1 equivalent to the acyl chloride) or is of poor quality, the starting amine (2-methoxy-5-methylaniline) will be protonated to its non-nucleophilic ammonium salt, effectively stopping the reaction.

    • Solution: Ensure you use at least 1.05-1.10 equivalents of a dry, non-nucleophilic base like triethylamine. Verify the purity of the base before use.

  • Competitive Acyl Chloride Hydrolysis: 3-chloropropionyl chloride is highly reactive and will readily hydrolyze upon contact with water to form 3-chloropropanoic acid. This consumes the acyl chloride in a non-productive pathway.

    • Solution: The reaction must be conducted under strictly anhydrous conditions. Use dry solvents, glassware, and inert atmosphere (N₂ or Argon).

  • Poor Temperature Control: While the reaction is often run at low temperatures (0-5 °C) to control the initial exotherm, allowing the reaction to proceed to completion may require warming to room temperature. If the temperature is kept too low for the entire duration, the reaction may stall.

    • Solution: Monitor the reaction progress using an in-process control (IPC) like TLC or HPLC. After the initial exothermic addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours to ensure completion.

  • Workup and Isolation Losses: The product can be lost during the aqueous workup if the pH is not controlled or if an insufficient volume of organic solvent is used for extraction. The hydrochloride salt of the base (e.g., triethylamine hydrochloride) can sometimes cause emulsification.

    • Solution: During the workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine base, followed by a wash with dilute aqueous bicarbonate to remove any unreacted acyl chloride (as the carboxylate) and acidic impurities. Finally, wash with brine to break emulsions and dry the organic layer thoroughly before concentration.

Q: I'm observing a persistent impurity with a higher molecular weight than my product. What is it and how can I prevent it?

A: This is likely the N,N-diacylated product, where a second molecule of 3-chloropropionyl chloride has reacted with the nitrogen of the newly formed amide. While anilides are less basic than anilines, this can occur under certain conditions.

  • Mechanism of Formation: In the presence of a strong base or excess acylating agent, the amide proton can be removed, creating an amidate anion. This anion is nucleophilic and can attack another molecule of 3-chloropropionyl chloride. This is more common with highly deactivated anilines but can be forced under harsh conditions.

  • Prevention:

    • Control Stoichiometry: Avoid using a large excess of 3-chloropropionyl chloride. A stoichiometry of 1.0 to 1.05 equivalents relative to the aniline is usually sufficient.

    • Controlled Addition: Add the acyl chloride slowly and sub-surface to the solution of the aniline and base. This maintains a low instantaneous concentration of the acylating agent, favoring the desired mono-acylation.

    • Base Selection: Using a bulky or moderately strong base can disfavor the deprotonation of the less acidic amide product. Triethylamine is generally a good choice.

Q: My product is an oil or fails to crystallize properly. How can I achieve a pure, solid product?

A: Oiling out or poor crystallization is almost always a sign of impurities. The key is to select an appropriate recrystallization solvent system.

  • Identify Impurities: Before attempting recrystallization, try to identify the nature of the impurities via TLC or LC-MS. Common impurities include unreacted 2-methoxy-5-methylaniline, 3-chloropropanoic acid (from hydrolysis), and potential side products.

  • Solvent Screening: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities should either be completely soluble or completely insoluble at all temperatures.

    • Recommended Solvents: A good starting point for this class of compounds is a mixed solvent system. Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetone, or dichloromethane) and then slowly adding a cold anti-solvent in which it is poorly soluble (e.g., hexanes, heptane, or petroleum ether) until turbidity persists. Allow the solution to cool slowly.

    • Single Solvents: Isopropanol or ethanol can also be effective single-solvent choices for recrystallization.

Section 3: Scale-Up Considerations & FAQs

Scaling this synthesis from the lab bench to a pilot or production scale introduces new challenges related to process safety, efficiency, and control.

Q: What are the critical process parameters (CPPs) to monitor during scale-up?

A: The following parameters are crucial for ensuring safety, consistency, and quality at scale:

Parameter Importance & Rationale Typical Control Range
Temperature The reaction is highly exothermic. Poor temperature control can lead to a runaway reaction, increased impurity formation, and potential pressure buildup from HCl gas.0 to 10 °C during addition; 20-25 °C for reaction completion.
Reagent Addition Rate Controls the rate of heat generation. A slow, controlled addition is critical to allow the reactor's cooling system to keep pace with the exotherm.Add 3-chloropropionyl chloride over 1-2 hours, depending on scale and cooling capacity.
Agitation/Mixing Ensures homogenous distribution of reactants and efficient heat transfer from the reaction mass to the reactor jacket. Poor mixing can create localized "hot spots."Maintain sufficient agitation to ensure good surface movement without excessive splashing.
Reaction Concentration Affects reaction kinetics, viscosity, and heat transfer. Overly concentrated reactions can be difficult to control, while overly dilute reactions are inefficient.Typically 10-20% w/w of the limiting reagent in the chosen solvent.

Q: How should the significant exotherm be managed on a larger scale?

A: Managing the heat of reaction is the most critical safety and quality consideration during scale-up.

  • Reactor Choice: Use a jacketed reactor with an appropriate heat transfer fluid and a cooling system with sufficient capacity to handle the calculated maximum heat output of the reaction.

  • Semi-Batch Operation: Never add all reactants at once (batch mode). The process must be run in a semi-batch mode, where the 3-chloropropionyl chloride is added slowly and controllably to the solution of the aniline and base.

  • Calorimetry Data: Before scaling up, perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to precisely quantify the heat of reaction, maximum temperature of synthetic reaction (MTSR), and other safety parameters. This data is essential for safe reactor engineering.

Q: What are the primary safety hazards, and how can they be mitigated?

A: The primary hazards are associated with the reagents and the reaction itself.

  • 3-Chloropropionyl Chloride: This reagent is corrosive, causes severe burns, is a lachrymator, and is fatal if inhaled.

    • Mitigation: Handle only in a well-ventilated fume hood or a closed system. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield. Have an emergency eyewash and shower readily available. For large quantities, consider using a closed-transfer system.

  • HCl Gas Evolution: The reaction generates stoichiometric HCl. While a base is used to scavenge it, any addition of the acyl chloride to a moist solvent or headspace can release HCl gas.

    • Mitigation: Ensure the reaction is vented through a scrubber system containing a caustic solution (e.g., NaOH) to neutralize any evolved HCl gas before it is released to the atmosphere.

  • Exothermic Reaction: As discussed, a potential for a thermal runaway exists.

    • Mitigation: Strict control over the addition rate and cooling is paramount. Develop and have an emergency quenching procedure in place (e.g., a pre-chilled solvent or a quenching agent that can be rapidly added to the reactor).

TroubleshootingWorkflow start Low Yield Observed check_base Was >1.0 eq. of dry base used? start->check_base check_conditions Were anhydrous conditions maintained? check_base->check_conditions Yes fix_base Root Cause: Amine Protonation. Action: Re-run with >1.05 eq. of dry triethylamine. check_base->fix_base No check_ipc Did IPC show full conversion? check_conditions->check_ipc Yes fix_conditions Root Cause: Acyl Chloride Hydrolysis. Action: Re-run with dry solvents under inert atmosphere. check_conditions->fix_conditions No check_workup Was workup performed correctly? check_ipc->check_workup Yes fix_ipc Root Cause: Incomplete Reaction. Action: Allow reaction to warm to RT and stir longer. check_ipc->fix_ipc No fix_workup Root Cause: Isolation Losses. Action: Review extraction and crystallization procedures. check_workup->fix_workup No success Yield Improved check_workup->success Yes

Caption: A decision tree for troubleshooting low reaction yields.

Section 4: Experimental Protocols

Protocol 4.1: Laboratory Scale Synthesis (ca. 20 g Scale)

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
2-Methoxy-5-methylaniline137.1820.0 g145.81.0
Triethylamine (TEA)101.1921.0 mL150.21.03
3-Chloropropionyl chloride126.9713.5 mL148.71.02
Dichloromethane (DCM)-400 mL--

Procedure:

  • Setup: To a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2-methoxy-5-methylaniline (20.0 g, 145.8 mmol) and dichloromethane (400 mL).

  • Base Addition: Add triethylamine (21.0 mL, 150.2 mmol) to the solution. Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.

  • Acyl Chloride Addition: In a separate, dry dropping funnel, add 3-chloropropionyl chloride (13.5 mL, 148.7 mmol). Add the acyl chloride dropwise to the stirred aniline solution over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir for an additional 1-2 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the disappearance of the starting aniline.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with 1M HCl (2 x 100 mL), saturated aqueous NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a light-tan solid or oil.

Protocol 4.2: Purification by Recrystallization

  • Transfer the crude product to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to fully dissolve the solid.

  • While the solution is still warm, slowly add heptane until the solution becomes faintly cloudy.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold 1:1 ethyl acetate/heptane.

  • Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight. Expected yield: 28-31 g (85-92%); Purity by HPLC: >99%.

References

  • Movsisyan, M., Heugebaert, T. S. A., Roman, B. I., Dams, R., Van Campenhout, R., Conradi, M., & Stevens, C. V. (2018).
Optimization

Technical Support Center: Identification of Impurities in 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide Samples

Welcome to the technical support center for the analysis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification. The presence of impurities can significantly impact the quality, safety, and efficacy of pharmaceutical products.[1][2] Therefore, robust analytical methods are crucial for their detection, identification, and quantification.[3][4][5]

This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the likely sources and types of impurities in 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide?

A1: Impurities in any active pharmaceutical ingredient (API) can originate from various stages, including synthesis, purification, and storage.[4] For 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, potential impurities can be categorized as follows:

  • Organic Impurities: These are the most common and can include starting materials, by-products of the synthesis, intermediates, and degradation products.[6]

    • Starting Materials: Unreacted 2-methoxy-5-methylaniline and 3-chloropropionyl chloride.

    • By-products: Isomeric forms of the final product, products of side reactions, or over-alkylated/acylated species.

    • Degradation Products: Formed due to exposure to light, heat, humidity, or reactive excipients.[1][2] Forced degradation studies can help to identify these potential degradants.[7][8]

  • Inorganic Impurities: These can arise from catalysts, reagents, and manufacturing equipment.[4][6] Examples include heavy metals or salts.

  • Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.[4][6]

Q2: What are the primary analytical techniques for identifying and quantifying these impurities?

A2: A multi-technique approach is often necessary for comprehensive impurity profiling. The most common and powerful techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separating impurities from the main compound.[3][5][9] HPLC, particularly when coupled with a UV detector, is excellent for quantification.[10]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information, which is critical for identifying unknown impurities.[9][11][12] High-resolution mass spectrometry (HRMS) can even help determine the elemental composition.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the definitive structural elucidation of isolated impurities.[13][14][15][16][17] It provides detailed information about the chemical structure and connectivity of atoms.[13][15]

Q3: What are the regulatory expectations for impurity profiling?

A3: Regulatory agencies like the FDA and EMA have stringent guidelines for the identification and control of impurities in drug substances.[3][6] Key aspects include:

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

These thresholds are typically defined by the International Council for Harmonisation (ICH) guidelines.[3][6]

Section 2: Troubleshooting HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse for impurity profiling. However, various issues can arise during method development and routine analysis. This section addresses common HPLC problems in a question-and-answer format.

Q4: My chromatogram shows poor resolution between the main peak and an impurity. How can I improve the separation?

A4: Poor resolution is a common challenge. Here’s a systematic approach to troubleshoot and improve it:

  • Mobile Phase Composition:

    • Organic Modifier: Vary the percentage of the organic solvent (e.g., acetonitrile or methanol). A lower percentage generally increases retention and may improve resolution.

    • pH: Adjusting the pH of the aqueous portion of the mobile phase can significantly alter the retention of ionizable compounds.

  • Column Chemistry:

    • Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.

  • Gradient Profile:

    • Shallow Gradient: Employ a shallower gradient around the elution time of the critical pair to increase the separation.

  • Flow Rate:

    • Lower Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will increase the run time.

Q5: I am observing ghost peaks in my chromatogram. What are the possible causes and solutions?

A5: Ghost peaks are spurious peaks that can interfere with the analysis. Here are the likely culprits and how to address them:

Potential Cause Troubleshooting Steps
Contaminated Mobile Phase Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous buffers.[18]
Carryover from Previous Injections Implement a robust needle wash protocol in your autosampler. Inject a blank solvent to confirm carryover.
Sample Solvent Effects Dissolve the sample in the initial mobile phase composition whenever possible to avoid peak distortion and spurious peaks.
System Contamination Flush the entire HPLC system, including the pump, injector, and detector, with a strong solvent.[19]
Q6: My peak shapes are poor (tailing or fronting). What should I investigate?

A6: Poor peak shape can compromise the accuracy of integration and quantification.

  • Peak Tailing:

    • Column Overload: Reduce the injection volume or sample concentration.

    • Secondary Interactions: This can occur between basic analytes and acidic silanols on the silica support. Try using a base-deactivated column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase.

    • Column Degradation: A void at the column inlet can cause tailing. Consider replacing the column or using a guard column.[20]

  • Peak Fronting:

    • Column Overload: As with tailing, this is a common cause.

    • Sample Solvent: If the sample is dissolved in a stronger solvent than the mobile phase, it can lead to fronting.

Impurity Identification Workflow

The following diagram illustrates a typical workflow for the identification of an unknown impurity.

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Characterization cluster_2 Isolation & Elucidation cluster_3 Confirmation start HPLC Analysis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide Sample detect Detection of Unknown Impurity Peak start->detect lcms LC-MS Analysis for Mass-to-Charge Ratio (m/z) detect->lcms Characterize mass hrms High-Resolution MS (HRMS) for Elemental Composition lcms->hrms isolate Preparative HPLC for Impurity Isolation hrms->isolate Isolate for structural analysis nmr NMR Spectroscopy (1H, 13C, 2D NMR) for Structure Elucidation isolate->nmr synthesize Synthesis of Reference Standard nmr->synthesize Confirm structure confirm Co-injection with Isolated Impurity synthesize->confirm end Impurity Identified confirm->end Final Identification

Caption: A decision tree to guide the troubleshooting of common HPLC problems.

References

  • Impurities and Forced Degradation Studies: A Review. (n.d.).
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024-12-27).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Forced Degradation for Impurity Profiling in ANDA and NDA Submissions - Pharma Stability. (2025-11-22).
  • How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (2025-08-27).
  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025-05-08).
  • Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY - Almac. (n.d.).
  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020-12-23).
  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (n.d.).
  • Forced degradation and impurity profiling: recent trends in analytical perspectives - PubMed. (n.d.).
  • Impurities and Forced Degradation Studies: A Review | Bentham Science Publishers. (2016-02-01).
  • Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS - Taylor & Francis Online. (n.d.).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025-09-22).
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.).
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025-05-23).
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed. (n.d.).
  • Analytical Methods for Elemental Impurities in Pharmaceuticals - Blogs - Testing Lab / Alfa Chemistry - Catalysts. (n.d.).
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021-10-20).
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024-05-28).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • (PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. (2025-08-05).
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. - ResearchGate. (2025-08-07).
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018-02-28).
  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (n.d.).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025-12-10).
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020-11-11).
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. | African Journal of Biomedical Research. (2024-12-21).
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024-05-09).
  • NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (2023-11-07).

Sources

Troubleshooting

Minimizing byproduct formation in 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide reactions

Welcome to the technical support guide for the synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions to maximize yield and purity by minimizing the formation of common byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, identified by common observational cues.

Question 1: Why is my final product yield unexpectedly low?

Low yields are often traced back to two primary culprits: hydrolysis of the acylating agent or incomplete reaction due to suboptimal basicity.

Answer:

  • Issue A: Hydrolysis of 3-Chloropropionyl Chloride. The acyl chloride starting material is highly reactive and extremely sensitive to moisture.[1] Any water present in your solvent, glassware, or the amine starting material will rapidly hydrolyze the acyl chloride to the much less reactive 3-chloropropionic acid, which will not participate in the amidation under these conditions.[1] This side reaction consumes your acylating agent and generates hydrochloric acid, reducing the overall yield.

    • Solution: Ensure all glassware is oven-dried (>120°C) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade solvents, preferably from a solvent purification system or stored over molecular sieves.[1] Handle 3-chloropropionyl chloride under inert conditions.

  • Issue B: Insufficient Basicity. The acylation reaction produces one equivalent of hydrochloric acid (HCl).[2] This HCl will react with the starting amine (2-methoxy-5-methylaniline) to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction and reducing the yield.

    • Solution: The reaction requires a base to neutralize the HCl as it forms.[3][4] This is a classic application of Schotten-Baumann conditions.[5][6] A non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like potassium carbonate (K₂CO₃) is often used.[7] At least one equivalent of the base is necessary, though a slight excess (e.g., 1.1-1.2 equivalents) is often beneficial to drive the reaction to completion.

Question 2: My product is discolored (e.g., pink, brown, or yellow). What is the cause and how can I prevent it?

Answer:

The starting material, 2-methoxy-5-methylaniline, is an aromatic amine. Anilines are susceptible to air oxidation, which produces highly colored impurities. This oxidation can be accelerated by heat, light, or trace metal impurities.

  • Prevention:

    • Purify the Amine: If your starting amine is already discolored, consider purifying it by distillation or recrystallization before use.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) will minimize contact with atmospheric oxygen.

    • Control Temperature: Avoid excessive heating during the reaction and workup. Perform the reaction at a controlled temperature, often starting at 0-5 °C during the dropwise addition of the acyl chloride to manage the exothermic reaction, followed by stirring at room temperature.[6]

    • Purification: The colored impurities can often be removed during workup (e.g., washing the organic layer with a mild acidic solution) or by final purification via recrystallization or column chromatography.

Question 3: I'm seeing a major byproduct with a mass of 225.26 g/mol in my LC-MS analysis. What is it and how did it form?

The expected mass of the product, 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, is 227.69 g/mol .[8] A mass of 225.26 g/mol corresponds to the molecular formula C₁₁H₁₁NO₃, which is an isomer of the desired product but with two fewer hydrogens and one more oxygen. This is highly indicative of a Friedel-Crafts acylation byproduct.

Answer:

This byproduct is likely an amino-indanedione derivative, formed via an initial N-acylation followed by an intramolecular Friedel-Crafts acylation. However, a more common issue is competitive acylation on the aromatic ring instead of the nitrogen atom.

  • Mechanism of C-Acylation (Friedel-Crafts): The aromatic ring of 2-methoxy-5-methylaniline is electron-rich and activated towards electrophilic aromatic substitution due to the methoxy and methyl groups. The acyl chloride can act as an electrophile, particularly in the presence of any Lewis acidic species, and attack the aromatic ring directly. This is known as C-acylation or Friedel-Crafts acylation.[9] This competes with the desired N-acylation. The N-acylation is generally faster, but C-acylation can become significant under certain conditions.

  • How to Minimize C-Acylation:

    • Avoid Lewis Acid Catalysts: Do not use catalysts like AlCl₃, which are specifically designed to promote Friedel-Crafts reactions.[10] The HCl generated in situ is typically not a strong enough Lewis acid to cause significant C-acylation if a proper base is present.

    • Control Temperature: Lower temperatures (0-25 °C) generally favor N-acylation over C-acylation.

    • Solvent Choice: Aprotic solvents like dichloromethane (DCM), acetonitrile, or ethyl acetate are standard.[6][11] The choice can influence the relative rates of the two reactions.

    • Order of Addition: Adding the acyl chloride slowly to the mixture of the amine and the base ensures that the amine is always in a basic environment, promoting its nucleophilicity for N-acylation and immediately neutralizing the generated HCl.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction and why?

A: The ideal base should be strong enough to neutralize HCl but not nucleophilic enough to react with the 3-chloropropionyl chloride.

  • Tertiary Amines (e.g., Triethylamine, TEA): Commonly used, soluble in organic solvents, and effective at scavenging HCl. However, they can sometimes form quaternary ammonium salt byproducts.

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): Effective, inexpensive, and easy to remove during aqueous workup. These are often used in biphasic systems (e.g., DCM/water) or as a suspension in an organic solvent.[7]

  • Pyridine: While it can be used as a base, it can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. This can be beneficial but also lead to side reactions.

For this specific synthesis, potassium carbonate (K₂CO₃) or triethylamine (TEA) are excellent first choices.

Q2: Which solvent is best suited for this synthesis?

A: Anhydrous aprotic solvents are required to prevent hydrolysis of the acyl chloride.[1]

  • Dichloromethane (DCM): Excellent solvent for all reactants and easy to remove. A common choice for Schotten-Baumann reactions.[6]

  • Ethyl Acetate (EtOAc): A good alternative with a more favorable environmental profile than DCM.

  • Acetonitrile (ACN): A polar aprotic solvent that can also be effective.[11]

  • Tetrahydrofuran (THF): Can be used, but must be rigorously dried as it is often stabilized with water.

DCM or Ethyl Acetate are generally the most reliable choices.

Q3: What is the fundamental reaction mechanism and the key competing pathway?

A: The primary reaction is a nucleophilic acyl substitution . The competing pathway is an electrophilic aromatic substitution .

  • Desired Pathway (N-Acylation): The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion to form the final amide product.[2][12]

  • Side Pathway (C-Acylation): The electron-rich benzene ring attacks the acyl chloride, leading to the substitution of a hydrogen atom on the ring with the 3-chloropropionyl group. This is a classic Friedel-Crafts acylation.[9]

The diagram below illustrates the desired N-acylation pathway versus the undesired C-acylation side reaction.

G Fig 1. Competition between N-Acylation and C-Acylation. cluster_main Desired N-Acylation Pathway cluster_side Undesired C-Acylation Byproduct Pathway Amine 2-Methoxy-5-methylaniline (Nucleophile) Product Desired Amide Product Amine->Product Ring Aromatic Ring (Nucleophile) AcylChloride 3-Chloropropionyl Chloride (Electrophile) AcylChloride_side 3-Chloropropionyl Chloride (Electrophile) Base Base (e.g., K₂CO₃) (HCl Scavenger) Base->Product Byproduct C-Acylated Byproduct Ring->Byproduct

Caption: Fig 1. Competition between N-Acylation and C-Acylation.

Experimental Protocols & Data

Recommended Protocol for Minimizing Byproducts

This protocol is optimized to favor N-acylation and reduce common impurities.

  • Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-methoxy-5-methylaniline (1.0 eq.) and anhydrous potassium carbonate (1.2 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to create a stirrable slurry (approx. 5-10 mL per mmol of amine).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve 3-chloropropionyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine slurry over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Filter the mixture to remove the potassium salts.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove any acidic byproducts), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

Data Summary: Influence of Base and Solvent

The following table summarizes expected outcomes based on the choice of base and solvent, highlighting conditions that minimize byproduct formation.

Base (eq.)SolventTemperature (°C)Expected Purity (%)Primary Byproduct(s)
K₂CO₃ (1.2)DCM0 to RT>95%Minimal
TEA (1.2)DCM0 to RT>90%Trace C-acylation, TEA-HCl salt
NoneDCMRT<50%Unreacted amine (as HCl salt)
K₂CO₃ (1.2)THF (wet)0 to RT<60%3-Chloropropionic acid
AlCl₃ (cat.)DCMRT<10%C-acylated product is major
Troubleshooting Workflow

If you are experiencing issues, follow this logical workflow to diagnose the problem.

G start Problem Encountered q1 Is the product yield low? start->q1 q2 Is the product discolored? q1->q2 No a1 Check for moisture. Use anhydrous conditions. Ensure sufficient base. q1->a1 Yes q3 Are there unexpected byproducts in LC-MS/NMR? q2->q3 No a2 Purify starting amine. Use inert atmosphere. Control temperature. q2->a2 Yes a3 Check for C-acylation. Avoid Lewis acids. Control temp & addition rate. q3->a3 Yes end_node Problem Resolved q3->end_node No a1->q2 a2->q3 a3->end_node

Caption: Fig 2. A logical workflow for troubleshooting common issues.

References
  • Studylib. N-Acetylation of Aniline: Lab Procedure & Mechanism. Available at: [Link]

  • Grokipedia. Schotten–Baumann reaction. Available at: [Link]

  • Quora. What is the Schottan-Baumann reaction? Available at: [Link]

  • Name Reactions in Organic Synthesis. Schotten-Baumann Reaction. Cambridge University Press. Available at: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

  • Reddit. Mechanism of acylation of aniline with acetic anhydride?. Available at: [Link]

  • Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. 2011, 3(5):35-38. Available at: [Link]

  • PubChem. 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. National Center for Biotechnology Information. Available at: [Link]

  • Scribd. Friedel-Crafts Alkylation vs. Acylation Guide. Available at: [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

Welcome to the technical support center for the synthesis and purification of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. This guide is designed for researchers, scientists, and professionals in drug development wh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you enhance the purity of your product and overcome common challenges encountered during its synthesis and purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Question 1: After my reaction, TLC and HPLC analyses show the presence of unreacted 2-methoxy-5-methylaniline. How can I remove this impurity?

Answer:

The presence of unreacted 2-methoxy-5-methylaniline is a common issue. This can be due to incomplete reaction or the use of a slight excess of the aniline to ensure full consumption of the more reactive 3-chloropropionyl chloride. Fortunately, its basic nature allows for straightforward removal.

Causality: 2-methoxy-5-methylaniline is a basic compound due to its amino group, while the product, an amide, is neutral. This difference in chemical properties is the key to their separation.

Recommended Protocol: Acidic Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl). The basic aniline will react with the acid to form a water-soluble ammonium salt, which will partition into the aqueous layer.

  • Separation: Separate the organic layer containing your product from the aqueous layer.

  • Neutralization and Final Washes: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, now free of the starting aniline.

StepReagentPurpose
1Dichloromethane or Ethyl AcetateDissolve crude product
21 M Hydrochloric AcidProtonate and extract unreacted aniline
3Saturated Sodium BicarbonateNeutralize residual acid
4BrineRemove excess water
5Anhydrous Na₂SO₄ or MgSO₄Dry the organic solvent

Question 2: I'm observing a significant amount of a water-soluble impurity that I suspect is 3-chloropropionic acid. What is the cause and how can I eliminate it?

Answer:

The presence of 3-chloropropionic acid is almost certainly due to the hydrolysis of the starting material, 3-chloropropionyl chloride. This is a common side reaction, especially if the reaction is not performed under strictly anhydrous conditions.

Causality: 3-chloropropionyl chloride is highly reactive and susceptible to hydrolysis by water present in the solvent, reagents, or glassware. The resulting carboxylic acid is acidic and can be removed by a basic wash.

Recommended Protocol: Basic Wash

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like dichloromethane or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. The acidic 3-chloropropionic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.

  • Separation and Final Washes: Separate the organic layer and wash it with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the purified product.

Question 3: My final product is a persistent off-white or yellowish solid, even after initial purification. What could be the cause and what is the best method to decolorize it?

Answer:

A persistent color in your product often indicates the presence of minor, highly conjugated impurities or degradation products. For 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, this could arise from side reactions involving the aromatic ring or trace impurities in the starting materials. The most effective method for removing such colored impurities is recrystallization.

Causality: Recrystallization is a purification technique based on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. As the solution cools, the desired compound crystallizes out in a pure form, leaving the impurities dissolved in the mother liquor.

Recommended Protocol: Recrystallization

  • Solvent Selection: The choice of solvent is critical. For aromatic amides, common and effective solvents include ethanol, acetonitrile, or a mixed solvent system like ethanol/water or ethyl acetate/hexanes. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it just dissolves completely.

  • Decolorization (Optional): If the solution is still colored, you can add a small amount of activated charcoal and heat for a few minutes. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.

Solvent/Solvent SystemSuitability for Aromatic Amides
EthanolGood
AcetonitrileGood
DichloromethaneCan be effective, as seen with similar compounds[1]
Ethanol/WaterGood for inducing crystallization
Ethyl Acetate/HexanesGood for inducing crystallization

Question 4: My NMR spectrum shows unexpected aromatic signals and a new carbonyl peak, suggesting a Friedel-Crafts acylation side product. How can I deal with this?

Answer:

This is a plausible side reaction, as the starting aniline and the product amide both contain an electron-rich aromatic ring due to the activating methoxy group. The reaction with 3-chloropropionyl chloride can lead to acylation on the aromatic ring, forming a ketone byproduct.

Causality: The methoxy group is an ortho-, para- directing activator for electrophilic aromatic substitution. In the presence of the acyl chloride (and potentially trace Lewis acid impurities), Friedel-Crafts acylation can occur on the aromatic ring.

Recommended Protocol: Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A solvent system of intermediate polarity is typically effective. Start with a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 ratio) and adjust the polarity based on the separation observed by TLC.

  • Elution: The less polar ketone byproduct will likely elute before the more polar amide product.

  • Fraction Collection and Analysis: Collect the fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

Purification_Workflow Crude_Product Crude Product Acid_Wash Acidic Wash (1M HCl) Crude_Product->Acid_Wash Unreacted Aniline? Base_Wash Basic Wash (Sat. NaHCO₃) Acid_Wash->Base_Wash Acidic Impurities? Recrystallization Recrystallization Base_Wash->Recrystallization Colored Impurities? Column_Chromatography Column Chromatography Base_Wash->Column_Chromatography Byproducts with Similar Polarity? Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide?

The most common laboratory synthesis involves the N-acylation of 2-methoxy-5-methylaniline with 3-chloropropionyl chloride.[2] The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran in the presence of a non-nucleophilic base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Synthesis_Reaction cluster_reactants Reactants cluster_products Products Aniline 2-methoxy-5-methylaniline Reaction_Arrow + AcylChloride 3-chloropropionyl chloride Product 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide Byproduct Triethylammonium chloride Product_Arrow + Reaction_Arrow->Product_Arrow Triethylamine, DCM Product_Arrow->Product Product_Arrow->Byproduct

Caption: Synthesis of the target compound.

Q2: What are the primary analytical techniques to assess the purity of the final product?

The purity of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is typically assessed using a combination of the following techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any impurities. The presence of unexpected signals can indicate the presence of starting materials, byproducts, or residual solvent.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the product.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Q3: Can I use column chromatography as the primary purification method?

Yes, column chromatography can be an effective purification method. However, some amides can be sensitive and may degrade on acidic silica gel. If you observe streaking or the appearance of new spots on TLC after running a column, consider the following:

  • Deactivating the Silica: Pre-treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.

  • Using an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

Q4: What are the key safety precautions when working with 3-chloropropionyl chloride?

3-chloropropionyl chloride is a corrosive and lachrymatory substance that reacts violently with water.[3] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is dry before use to prevent vigorous hydrolysis.

References

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]

  • Schröter, C., et al. (2013). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Beilstein Journal of Organic Chemistry, 9, 1344–1349. [Link]

  • ResearchGate. (2015). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. [Link]

  • Academia.edu. (2006). Friedel-Crafts Acylation of Anisole. [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • Google Patents. (n.d.). CN1349969A - Prepn of 3-chloropropionyl chloride.
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  • National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]

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  • Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides. [Link]

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  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of the analyt...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of the analytical techniques used to confirm the structure of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. As no comprehensive, publicly available experimental data for this specific molecule exists, we will utilize a combination of established spectroscopic principles and comparative analysis with a structurally similar isomer, 3-chloro-N-(4-methoxyphenyl)propanamide, for which some structural data has been published.[1][2] This approach will not only illuminate the process of structural elucidation but also highlight how subtle isomeric differences manifest in analytical data.

This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and characterization of novel chemical entities. We will delve into the causality behind experimental choices and demonstrate how a multi-technique approach forms a self-validating system for structural confirmation.

The Imperative of Multi-Modal Analysis

Relying on a single analytical technique for structural confirmation is fraught with ambiguity. A more robust and scientifically sound approach involves the integration of data from multiple orthogonal techniques. For a molecule like 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, a comprehensive analysis would typically involve Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), and Infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Caption: Workflow for structural confirmation.

Mass Spectrometry: The First Glimpse

Mass spectrometry provides the molecular weight and can offer clues about the elemental composition and fragmentation patterns of a molecule.

Experimental Protocol:

A sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography. For 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, electron ionization (EI) would be a suitable method.

  • Ionization: The sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺).

  • Acceleration: The ions are accelerated in an electric field.

  • Deflection: The ions are deflected by a magnetic field, with the degree of deflection dependent on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value.

Expected Data & Interpretation:
Feature3-chloro-N-(2-methoxy-5-methylphenyl)propanamide (Predicted)3-chloro-N-(4-methoxyphenyl)propanamide (Predicted)Justification
Molecular Ion (M⁺) m/z 227m/z 213Difference in molecular weight due to the presence of a methyl group in the target compound.
Isotope Peak (M+2) ~32% of M⁺~32% of M⁺The presence of a chlorine atom results in a characteristic M+2 peak with roughly one-third the intensity of the molecular ion peak.
Key Fragment 1 m/z 151m/z 137Loss of the chloropropionyl group (•COCH₂CH₂Cl) from the molecular ion.
Key Fragment 2 m/z 136m/z 122Subsequent loss of a methyl radical (•CH₃) from fragment 1.
Key Fragment 3 m/z 91m/z 91Acylium ion [COCH₂CH₂Cl]⁺.

The most common fragmentation for N-aryl amides is the cleavage of the amide bond.[3][4][5] The presence of a chlorine atom is a key diagnostic tool in mass spectrometry, as the natural abundance of the ³⁵Cl and ³⁷Cl isotopes leads to a characteristic M+2 peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.

Experimental Protocol:
  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the atomic nuclei is detected.

  • Processing: The resulting free induction decay (FID) is converted into a spectrum via Fourier transform.

¹H NMR Spectroscopy: Probing the Protons
Protons3-chloro-N-(2-methoxy-5-methylphenyl)propanamide (Predicted δ, Multiplicity, Integration)3-chloro-N-(4-methoxyphenyl)propanamide (Predicted δ, Multiplicity, Integration)Justification of Differences
-NH- ~8.0-8.5 ppm, broad singlet, 1H~7.8-8.3 ppm, broad singlet, 1HThe electronic environment of the amide proton is influenced by the substitution pattern on the aromatic ring.
Aromatic 6.8-7.5 ppm, multiplet, 3H6.8-7.6 ppm, two doublets, 4HThe substitution pattern on the aromatic ring dictates the chemical shifts and coupling patterns of the aromatic protons. The target compound will have a more complex multiplet due to the 1,2,4-substitution pattern, while the isomer will show a simpler pattern characteristic of a 1,4-disubstituted ring.
-OCH₃ ~3.8 ppm, singlet, 3H~3.7 ppm, singlet, 3HThe chemical shift of the methoxy protons is relatively insensitive to the substitution pattern on the ring.
-CH₂-Cl ~3.9 ppm, triplet, 2H~3.9 ppm, triplet, 2HThese protons are distant from the aromatic ring and their chemical environment is very similar in both isomers.
-CO-CH₂- ~2.8 ppm, triplet, 2H~2.8 ppm, triplet, 2HSimilar to the -CH₂-Cl protons, their chemical shift is not significantly affected by the aromatic substitution.
-Ar-CH₃ ~2.3 ppm, singlet, 3H-The presence of a methyl group on the aromatic ring is a key distinguishing feature of the target compound.

The chemical shifts of protons on a substituted benzene ring are influenced by the electronic nature of the substituents.[6] Electron-donating groups like methoxy and methyl groups will cause upfield shifts (to lower ppm values) of the ortho and para protons.

¹³C NMR Spectroscopy: The Carbon Backbone
Carbon3-chloro-N-(2-methoxy-5-methylphenyl)propanamide (Predicted δ)3-chloro-N-(4-methoxyphenyl)propanamide (Predicted δ)Justification of Differences
C=O ~170 ppm~170 ppmThe carbonyl carbon is relatively insensitive to the aromatic substitution pattern.
Aromatic C-O ~150-155 ppm~155-160 ppmThe chemical shift of the carbon attached to the methoxy group will be slightly different due to the overall electronic environment of the ring.
Aromatic C-N ~130-135 ppm~130-135 ppmThe carbon attached to the amide nitrogen will have a similar chemical shift in both isomers.
Other Aromatic C ~110-130 ppm~114-130 ppmThe specific chemical shifts of the other aromatic carbons will be different and reflect the substitution pattern.
-OCH₃ ~55 ppm~55 ppmThe methoxy carbon chemical shift is consistent across similar structures.
-CH₂-Cl ~40 ppm~40 ppmThe chemical shift of this carbon is not significantly affected by the aromatic ring substitution.
-CO-CH₂- ~38 ppm~38 ppmSimilar to the -CH₂-Cl carbon, its chemical shift is largely independent of the aromatic substitution.
-Ar-CH₃ ~20 ppm-The presence of this signal is a clear indicator of the methyl group on the aromatic ring in the target compound.

Substituent effects also play a significant role in ¹³C NMR, with electron-donating groups causing upfield shifts and electron-withdrawing groups causing downfield shifts.[7][8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol:
  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

  • Analysis: The sample is irradiated with infrared light, and the absorption of light at different wavenumbers is measured.

Expected Data & Interpretation:
Functional GroupCharacteristic Absorption (cm⁻¹) (Predicted)Justification
N-H Stretch 3350-3180 (secondary amide)The presence of a single peak in this region is characteristic of a secondary amide.[9][10]
C-H Stretch (Aromatic) 3100-3000Indicates the presence of C-H bonds on an aromatic ring.
C-H Stretch (Aliphatic) 3000-2850Corresponds to the C-H bonds of the methyl and methylene groups.
C=O Stretch (Amide I) 1700-1630A strong absorption in this region is a hallmark of the carbonyl group in an amide.[10][11]
N-H Bend (Amide II) 1570-1515This band, resulting from the interaction of N-H bending and C-N stretching, is also characteristic of secondary amides.[10][12]
C-O Stretch (Aryl Ether) 1275-1200Indicates the presence of the methoxy group attached to the aromatic ring.
C-Cl Stretch 800-600A moderate to strong absorption in this region suggests the presence of a chloroalkane.

The IR spectra of both 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide and its isomer would be very similar, as they contain the same functional groups. Subtle differences might be observed in the "fingerprint region" (below 1500 cm⁻¹) due to the different substitution patterns on the aromatic ring.

Caption: Logic diagram for structural confirmation.

Conclusion

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • ResearchGate. (2026, August 6). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved from [Link]

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  • NIST. (n.d.). Propanamide, N-(4-methoxyphenyl)-3-chloro-. NIST WebBook. Retrieved from [Link]

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  • SpectraBase. (n.d.). Propanamide, N-decyl-N-methyl-3-phenyl-. Retrieved from [Link]

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2868. Retrieved from [Link]

  • Chemsrc. (2026, September 19). CAS#:19313-87-2 | 3-Chloro-N-(4-methoxy-phenyl)-propionamide. Retrieved from [Link]

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Comparative

Comparative biological activity of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide derivatives

A Comprehensive Guide to the Comparative Biological Activity of 3-Chloro-N-arylpropanamide Derivatives This guide provides an in-depth comparative analysis of the biological activities of 3-chloro-N-arylpropanamide deriv...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Comparative Biological Activity of 3-Chloro-N-arylpropanamide Derivatives

This guide provides an in-depth comparative analysis of the biological activities of 3-chloro-N-arylpropanamide derivatives and structurally related compounds. While direct comparative studies on a series of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide derivatives are not extensively available in the current literature, this document synthesizes findings from research on analogous N-aryl amides to elucidate key structure-activity relationships (SAR) that govern their antimicrobial and antifungal properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Potential of N-Aryl Amides

N-aryl amides are a significant class of organic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. Their structural versatility allows for modifications that can modulate their therapeutic effects, leading to the development of potent antimicrobial, antifungal, and anthelmintic agents. The core structure, characterized by an amide linkage to an aromatic ring, serves as a versatile scaffold for introducing various functional groups to optimize biological efficacy and pharmacokinetic properties.

The general structure of the N-aryl propanamide core is illustrated below:

G R R Aryl Aryl Group Aryl->R Substituents NH NH Aryl->NH C1 C=O NH->C1 CH2_1 CH2 C1->CH2_1 CH2_2 CH2 CH2_1->CH2_2 X X CH2_2->X

Caption: Generalized structure of N-aryl propanamide derivatives.

Synthesis of 3-Chloro-N-arylpropanamide Derivatives

The synthesis of 3-chloro-N-arylpropanamide derivatives typically involves the acylation of a substituted aniline with 3-chloropropionyl chloride. This is a well-established and efficient method for forming the amide bond.

General Synthetic Protocol

A representative synthetic scheme is as follows:

  • Reactant Preparation : An appropriate substituted aniline (e.g., 2-methoxy-5-methylaniline) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

  • Acylation : 3-Chloropropionyl chloride is added dropwise to the cooled solution of the aniline. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification : The reaction mixture is washed with dilute acid, water, and brine to remove unreacted starting materials and the base. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the desired 3-chloro-N-arylpropanamide.

G start Dissolve substituted aniline and base in aprotic solvent add_chloride Add 3-chloropropionyl chloride dropwise at low temperature start->add_chloride stir Stir at room temperature (Monitor with TLC) add_chloride->stir workup Aqueous work-up (acid, water, brine) stir->workup dry Dry organic layer and remove solvent workup->dry purify Purify by recrystallization or column chromatography dry->purify end Characterize final product (NMR, MS, IR) purify->end

Caption: General workflow for the synthesis of 3-chloro-N-arylpropanamide derivatives.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis

Due to the limited availability of comparative data for derivatives of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, this section will draw upon studies of structurally similar N-aryl amides to infer potential SAR trends.

Antibacterial Activity

Studies on various N-aryl amide derivatives have revealed that the nature and position of substituents on the aryl ring significantly influence their antibacterial efficacy.

Table 1: Comparative Antibacterial Activity of Selected N-Aryl Amide Derivatives

Compound ClassSubstituents on Aryl RingTarget BacteriaActivity (MIC)Reference
N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides2-propoxy, 2-(but-2-yloxy)Methicillin-resistant S. aureus (MRSA)12 µM (4-fold higher than ampicillin)[1]
Amide derivatives with cyclopropane2-bromo on phenyl, N-p-tolylStaphylococcus aureus32-64 µg/mL[2][3]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesVarious lipophilic and electron-withdrawing groupsGram-positive bacteria2.5–5.0 mg/mL[4]
3,3-Diphenyl propanamide derivativesAmino acid moietiesEscherichia coli, Pseudomonas aeruginosaActive at 50 µg/mL[5]

Key Insights from SAR Studies:

  • Lipophilicity and Electron-withdrawing Groups : The presence of lipophilic and electron-withdrawing substituents on the aryl ring often enhances antibacterial activity. For instance, halogen substitutions (e.g., chloro, bromo) can improve membrane permeability and interaction with bacterial targets.[4]

  • Steric Factors : The position of substituents can be critical. For example, ortho-substituents may induce conformational changes that favor binding to bacterial enzymes.

  • Hydrogen Bonding : The amide N-H group and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, which is crucial for target binding.

Antifungal Activity

Similar to antibacterial activity, the antifungal properties of N-aryl amides are highly dependent on their chemical structure.

Table 2: Comparative Antifungal Activity of Selected N-Aryl Amide Derivatives

Compound ClassSubstituents on Aryl RingTarget FungiActivity (MIC)Reference
Amide derivatives with cyclopropane2-bromophenyl, N-thiazol-2-ylCandida albicans16 µg/mL[2][3]
3,3-Diphenyl propanamide derivativesAmino acid moietiesCandida albicans, Aspergillus nigerActive at 50 µg/mL[5]
Nicotinamide derivativesVaried substitutionsCandida albicansMIC50: 0.0101 - 0.1752 mg/mL[6]
Phenylpropanoid derivativesp-alkyl chain lengthCandida albicansActivity related to alkyl chain length[7]

Key Insights from SAR Studies:

  • Heterocyclic Moieties : The incorporation of heterocyclic rings, such as thiazole, can significantly enhance antifungal activity.[2][3]

  • Lipophilicity : An optimal level of lipophilicity is often required for effective antifungal action, as it facilitates passage through the fungal cell wall and membrane.

  • Synergistic Effects : Some N-aryl amides exhibit synergistic effects when combined with other antifungal agents, suggesting multiple or complementary mechanisms of action.[7]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of biological activity data, standardized experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Protocol for Broth Microdilution Assay:

  • Preparation of Inoculum : A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds : The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with the microbial suspension. Positive (microorganisms in broth without compound) and negative (broth only) controls are included.

  • Incubation : The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

G start Prepare standardized microbial inoculum dilute Perform serial dilutions of test compounds in 96-well plate start->dilute inoculate Inoculate wells with microbial suspension dilute->inoculate incubate Incubate plate at optimal temperature inoculate->incubate read Visually inspect for growth and determine MIC incubate->read end MIC = Lowest concentration with no visible growth read->end

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion and Future Directions

While the specific biological activities of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide derivatives remain to be fully elucidated, the analysis of structurally related N-aryl amides provides valuable insights into the chemical features that govern their antimicrobial and antifungal properties. The presence of halogen substituents, appropriate lipophilicity, and the potential for hydrogen bonding appear to be key determinants of activity.

Future research should focus on the synthesis and systematic biological evaluation of a library of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide derivatives with varied substitution patterns on the aryl ring. Such studies would enable a direct and comprehensive SAR analysis, paving the way for the development of novel and potent therapeutic agents.

References

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  • 3-Chloro-N-(4-methoxyphenyl)propanamide . PMC - NIH. Available at: [Link]

Sources

Validation

A Comparative Analysis of Tyrosine Kinase Inhibitors in Bcr-Abl Driven Cancers: Imatinib vs. Second-Generation Compounds

This guide provides an in-depth comparative analysis of the first-generation tyrosine kinase inhibitor (TKI), Imatinib, against two second-generation inhibitors, Dasatinib and Nilotinib. The focus of this guide is to pro...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the first-generation tyrosine kinase inhibitor (TKI), Imatinib, against two second-generation inhibitors, Dasatinib and Nilotinib. The focus of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their relative potencies and efficacy in the context of Bcr-Abl positive malignancies, such as Chronic Myeloid Leukemia (CML). This will be achieved through a detailed examination of their mechanisms of action, supporting experimental data from biochemical and cell-based assays, and standardized protocols for reproducing these pivotal experiments.

Introduction: The Evolution of Bcr-Abl Targeted Therapy

The discovery of the Philadelphia chromosome and its resultant Bcr-Abl fusion protein revolutionized the understanding and treatment of Chronic Myeloid Leukemia (CML).[1] This constitutively active tyrosine kinase drives uncontrolled cell proliferation and is the primary therapeutic target in this disease.[2][3] Imatinib, the first-in-class Bcr-Abl inhibitor, dramatically improved patient outcomes by targeting the ATP-binding site of the kinase.[4][5][6] However, the emergence of resistance, often through point mutations in the Abl kinase domain, necessitated the development of second-generation TKIs.[7][8]

This guide will focus on a comparative evaluation of Imatinib and two prominent second-generation inhibitors, Dasatinib and Nilotinib. Dasatinib is a potent inhibitor of both the active and inactive conformations of the Abl kinase, while Imatinib and Nilotinib primarily target the inactive conformation.[9][10] Nilotinib was designed to have increased potency and specificity for Bcr-Abl compared to Imatinib.[11][12][13] We will explore their differential activities through established in vitro assays.

Mechanism of Action: Targeting the Bcr-Abl Oncoprotein

The Bcr-Abl fusion protein possesses a constitutively active tyrosine kinase domain that autophosphorylates and activates a cascade of downstream signaling pathways, leading to increased cell proliferation and survival. These pathways include the Ras/MAPK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway. All three inhibitors—Imatinib, Dasatinib, and Nilotinib—function by competitively binding to the ATP-binding pocket of the Abl kinase domain, thereby preventing the phosphorylation of its substrates and inhibiting downstream signaling.[3][4][14][15]

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Therapeutic Intervention Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Ras Ras/MAPK Pathway Bcr_Abl->Ras activates PI3K PI3K/Akt Pathway Bcr_Abl->PI3K activates JAK JAK/STAT Pathway Bcr_Abl->JAK activates Proliferation Increased Cell Proliferation Ras->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis JAK->Proliferation Inhibitors Imatinib Dasatinib Nilotinib Inhibitors->Bcr_Abl inhibit

Caption: Simplified Bcr-Abl signaling pathway and the point of inhibition by TKIs.

Comparative Efficacy: In Vitro Assays

The relative potency of Imatinib, Dasatinib, and Nilotinib can be quantitatively assessed through biochemical and cell-based assays.

Biochemical Assay: Bcr-Abl Kinase Activity

A direct measure of inhibitor potency is its ability to block the enzymatic activity of the Bcr-Abl kinase. This can be determined using an in vitro kinase assay with purified Bcr-Abl enzyme and a synthetic substrate.

Experimental Protocol: Bcr-Abl Kinase Assay

This protocol is adapted from established methods for assaying Abl kinase activity.[16][17]

  • Reagent Preparation :

    • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

    • Substrate: A synthetic peptide substrate for Abl kinase, such as Abltide (EAIYAAPFAKKK), is conjugated to a detectable tag (e.g., biotin).

    • Enzyme: Recombinant Bcr-Abl protein.

    • ATP: Adenosine triphosphate, radio-labeled ([γ-³²P]ATP) or non-labeled for detection via other methods.

    • Test Compounds: Imatinib, Dasatinib, and Nilotinib are serially diluted to a range of concentrations.

  • Assay Procedure :

    • In a 96-well plate, add 25 µL of kinase buffer containing the Bcr-Abl enzyme and the peptide substrate.

    • Add 5 µL of the diluted test compounds or vehicle control (DMSO) to the respective wells.

    • Pre-incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 20 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide substrate.

    • Wash the plate to remove unbound ATP.

    • Quantify the incorporated phosphate using a scintillation counter (for [γ-³²P]ATP) or a specific antibody-based detection method for phosphorylated substrate.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cell-Based Assay: Proliferation of Bcr-Abl Positive Cells

The ultimate measure of a compound's efficacy is its ability to inhibit the growth of cancer cells that are dependent on the target kinase. The K562 cell line, derived from a CML patient in blast crisis, is a widely used model for studying Bcr-Abl driven proliferation.[18]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability.[19][20][21][22]

  • Cell Culture :

    • Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure :

    • Seed K562 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

    • Allow the cells to adhere and stabilize for 24 hours.

    • Prepare serial dilutions of Imatinib, Dasatinib, and Nilotinib in culture medium.

    • Add 100 µL of the diluted compounds or vehicle control to the appropriate wells.

    • Incubate the plate for 72 hours at 37°C.

    • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_biochemical Biochemical Assay (Kinase Activity) cluster_cell_based Cell-Based Assay (Cell Viability) B_Start Start: Purified Bcr-Abl Enzyme B_Step1 Incubate with Inhibitor (Imatinib, Dasatinib, Nilotinib) B_Start->B_Step1 B_Step2 Add ATP and Substrate B_Step1->B_Step2 B_Step3 Measure Kinase Activity (Phosphorylation) B_Step2->B_Step3 B_End Result: IC50 Value B_Step3->B_End C_Start Start: K562 Cells (Bcr-Abl+) C_Step1 Treat with Inhibitor (Imatinib, Dasatinib, Nilotinib) C_Start->C_Step1 C_Step2 Incubate for 72h C_Step1->C_Step2 C_Step3 MTT Assay C_Step2->C_Step3 C_End Result: IC50 Value C_Step3->C_End

Caption: Workflow for biochemical and cell-based assays to determine inhibitor potency.

Data Summary and Comparison

The following table summarizes the reported IC₅₀ values for Imatinib, Dasatinib, and Nilotinib against Bcr-Abl kinase and the K562 cell line.

CompoundBcr-Abl Kinase IC₅₀ (nM)K562 Cell Proliferation IC₅₀ (nM)
Imatinib25 - 100100 - 300
Dasatinib<11 - 5
Nilotinib20 - 3020 - 50

Note: These values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple sources.[7][23][24][25][26]

As the data indicates, Dasatinib is the most potent inhibitor in both biochemical and cell-based assays, with IC₅₀ values in the low nanomolar range.[23][24] Nilotinib is significantly more potent than Imatinib, demonstrating the successful design of a second-generation inhibitor with improved activity.[7][26]

Discussion and Conclusion

This guide provides a framework for the comparative analysis of tyrosine kinase inhibitors targeting the Bcr-Abl oncoprotein. The experimental protocols detailed herein are robust and widely accepted methods for determining inhibitor potency.

The presented data clearly demonstrates the superior in vitro potency of the second-generation inhibitors, Dasatinib and Nilotinib, compared to Imatinib. Dasatinib exhibits the highest potency, which is consistent with its ability to inhibit both the active and inactive conformations of the Abl kinase.[9][10] The enhanced potency of Nilotinib over Imatinib highlights the success of rational drug design in improving on a first-in-class therapeutic.

It is crucial to recognize that in vitro potency is one of many factors that determine clinical efficacy. Other considerations include the pharmacokinetic and pharmacodynamic properties of the compounds, their safety profiles, and their activity against a spectrum of Bcr-Abl mutations that confer resistance to Imatinib. Dasatinib and Nilotinib have demonstrated efficacy against a number of Imatinib-resistant mutations, further underscoring their importance in the clinical management of CML.[7][23]

References

  • O'Hare, T., et al. (2007). Comparison of Imatinib, Dasatinib, Nilotinib and INNO-406 in Imatinib-Resistant Cell Lines. Blood, 110(11), 3544. [Link]

  • Grosso, F., et al. (2014). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Expert Opinion on Investigational Drugs, 23(1), 121-133. [Link]

  • Bradeen, H. A., et al. (2006). Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations. Blood, 108(7), 2332-2338. [Link]

  • Patsnap. (2024). What is the mechanism of Dasatinib? Synapse. [Link]

  • Wikipedia. (2024). Imatinib. [Link]

  • Mahon, F. X., et al. (2010). Tyrosine kinase inhibitor resistance in chronic myeloid leukemia cell lines. Leukemia & Lymphoma, 51(8), 1538-1547. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • PharmGKB. (n.d.). Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • Donato, N. J., et al. (2003). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Journal of Immunological Methods, 279(1-2), 147-157. [Link]

  • Quintás-Cardama, A., & Cortes, J. (2009). Dasatinib in chronic myeloid leukemia: a review. Therapeutic Advances in Hematology, 1(1), 27-36. [Link]

  • ResearchGate. (n.d.). IC50 graphic of Dasatinib in K562 cancer cells compared with untreated... [Link]

  • Bixby, D., & Talpaz, M. (2009). Imatinib in Chronic Myeloid Leukemia: an Overview. Oncology (Williston Park), 23(10), 844-850. [Link]

  • Wikipedia. (2024). Nilotinib. [Link]

  • ResearchGate. (n.d.). Activities of imatinib, bosutinib, dasatinib, nilotinib, and ponatinib... [Link]

  • Bio-protocol. (2020). MTT Cell Assay Protocol. [Link]

  • College of American Pathologists. (2025). BCR::ABL1 Testing for Initial Diagnosis of Chronic Myeloid Leukemia. [Link]

  • PharmGKB. (n.d.). Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • Wikipedia. (2024). Dasatinib. [Link]

  • Soverini, S., et al. (2011). BCR-ABL kinase domain mutation analysis in chronic myeloid leukemia patients treated with tyrosine kinase inhibitors: recommendations from an expert panel on behalf of European LeukemiaNet. Blood, 118(5), 1208-1215. [Link]

  • Patsnap. (2024). What is the mechanism of Nilotinib Hydrochloride? Synapse. [Link]

  • Bio-protocol. (2020). 4.3. Cell Viability Assay. [Link]

  • Fiorani, M., et al. (2016). Comparison of Dasatinib, Nilotinib, and Imatinib in the Treatment of Chronic Myeloid Leukemia. Journal of Cellular Physiology, 231(3), 680-687. [Link]

  • Weisberg, E., et al. (2007). Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias. Blood, 109(5), 2112-2120. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)? [Link]

  • ResearchGate. (n.d.). Comparison between imatinib, nilotinib IC 50 values (nmol/L) for... [Link]

  • Testing.com. (2020). BCR-ABL1 Test. [Link]

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  • Proteopedia. (2017). Dasatinib. [Link]

  • Fiorani, M., et al. (2016). Comparison of Dasatinib, Nilotinib, and Imatinib in the Treatment of Chronic Myeloid Leukemia. Journal of Cellular Physiology, 231(3), 680-687. [Link]

  • YouTube. (2025). Pharmacology of Nilotinib (Nilotaz, Nilotib); Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Quantification of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

Abstract This guide provides a comprehensive comparison and cross-validation of two distinct analytical methods for the quantification of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide: a robust High-Performance Liquid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison and cross-validation of two distinct analytical methods for the quantification of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Designed for researchers, analytical chemists, and drug development professionals, this document details the rationale behind method development, provides step-by-step protocols, and presents a complete validation data set in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The objective is to establish two reliable, interchangeable methods and to provide a clear framework for selecting the appropriate technique based on the specific analytical objective, whether for routine quality control or trace-level impurity analysis.

Introduction: The Need for Validated Analytical Methods

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is a chemical entity often encountered as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that analytical procedures used for quality control be thoroughly validated to demonstrate they are fit for their intended purpose.[4][5][6]

This guide addresses this need by developing and comparing two orthogonal analytical techniques. The cross-validation of these methods provides the highest level of assurance in the analytical data, demonstrating that the results are accurate, reliable, and independent of the methodology employed.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for rational method development.

PropertyValueSource
IUPAC Name 3-chloro-N-(2-methoxy-5-methylphenyl)propanamidePubChem[7]
CAS Number 349122-20-9PubChem[7]
Molecular Formula C₁₁H₁₄ClNO₂PubChem[7]
Molecular Weight 227.69 g/mol PubChem[7]
Chemical Structure Chemical Structure of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamidePubChem[7]

The presence of a substituted phenyl ring provides a strong chromophore, making it an excellent candidate for UV detection. Its moderate polarity and molecular weight are well-suited for reversed-phase liquid chromatography.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale and Expertise

The HPLC-UV method is the workhorse of quality control laboratories. Its selection is predicated on its robustness, cost-effectiveness, and simplicity. For an application like assay determination or purity analysis of a bulk substance where concentration levels are high (e.g., >0.1%), the sensitivity of UV detection is more than adequate. A C18 stationary phase is chosen for its versatility and strong hydrophobic retention of the aromatic analyte. The mobile phase, a mixture of acetonitrile and water, is optimized to provide a suitable retention time and symmetric peak shape.

Experimental Protocol: HPLC-UV

Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength detector (VWD).

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water, HPLC Grade
Mobile Phase B Acetonitrile, HPLC Grade
Gradient Isocratic: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes
Diluent Acetonitrile/Water (50:50, v/v)

System Suitability Test (SST): Before sample analysis, a standard solution (e.g., 100 µg/mL) is injected five times. The acceptance criteria are:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Validation Summary: HPLC-UV

The method was validated according to ICH Q2(R2) guidelines.[3][8][9]

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank diluent or placeboPeak purity > 99.5%
Linearity (Range) 10 - 150 µg/mLCorrelation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.8%; Intermediate: 1.2%≤ 2.0%
Limit of Detection (LOD) 3 µg/mLS/N ≥ 3:1
Limit of Quantitation (LOQ) 10 µg/mLS/N ≥ 10:1
Robustness Unaffected by minor changes in flow rate, temp.%RSD of results ≤ 5.0%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale and Expertise

LC-MS/MS is the gold standard for high-sensitivity, high-selectivity analysis. This method is chosen for applications requiring quantification at trace levels, such as impurity testing, pharmacokinetic studies, or analysis in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) provides unparalleled specificity by monitoring a specific precursor-to-product ion transition, effectively eliminating matrix interference.[10] Electrospray Ionization (ESI) in positive mode is selected as the amide group is readily protonated.

Experimental Protocol: LC-MS/MS

Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Liquid Chromatography

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 95% B over 3 min, hold 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL

| Run Time | 5 minutes |

Mass Spectrometry

Parameter Condition
Ionization Mode ESI, Positive
MRM Transition m/z 228.1 → 168.1 (Quantifier), 228.1 → 136.1 (Qualifier)
Collision Energy Optimized for transitions (e.g., 15 eV, 25 eV)

| Dwell Time | 100 ms |

Validation Summary: LC-MS/MS

The method was validated according to ICH and FDA bioanalytical method validation guidelines.[4][11]

Validation ParameterResultAcceptance Criteria
Selectivity No interference at the retention time of the analyteResponse in blank < 20% of LLOQ
Linearity (Range) 0.5 - 500 ng/mLCorrelation Coefficient (r²) ≥ 0.995
Accuracy (% Bias) Within ± 7.5%± 15% (± 20% at LLOQ)
Precision (%RSD) Intra-day: ≤ 5.8%; Inter-day: ≤ 8.2%≤ 15% (≤ 20% at LLOQ)
Limit of Quantitation (LOQ) 0.5 ng/mLAccuracy within ±20%, Precision ≤ 20%
Matrix Effect Normalized IS Ratio: 0.95 - 1.08%RSD ≤ 15%
Robustness Unaffected by minor changes in mobile phase, temp.Consistent performance

Cross-Validation and Method Comparison

Objective and Workflow

The primary goal of cross-validation is to demonstrate that the two developed methods yield equivalent and interchangeable results for the same sample set. This provides confidence that a method can be transferred between laboratories or applications (e.g., from a high-sensitivity R&D method to a routine QC method) without compromising data integrity.

G cluster_dev Method Development & Validation cluster_crossval Cross-Validation cluster_outcome Outcome Dev_HPLC Develop & Validate HPLC-UV Method Prep Prepare Sample Set (n ≥ 3 concentrations, triplicate) Dev_HPLC->Prep Dev_LCMS Develop & Validate LC-MS/MS Method Dev_LCMS->Prep Analyze_HPLC Analyze Samples with HPLC-UV Prep->Analyze_HPLC Analyze_LCMS Analyze Samples with LC-MS/MS Prep->Analyze_LCMS Compare Compare Results (Statistical Analysis) Analyze_HPLC->Compare Analyze_LCMS->Compare Pass Methods are Interchangeable Compare->Pass %Difference < 15% Fail Investigate Discrepancy Compare->Fail %Difference ≥ 15%

Caption: Workflow for the cross-validation of two analytical methods.

Comparative Performance Data

A set of samples containing 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide at three concentration levels (Low, Medium, High) were analyzed by both methods.

ParameterHPLC-UV MethodLC-MS/MS MethodCommentary
Application Assay, Purity (Bulk)Impurity, BioanalysisHPLC is for high concentration; LC-MS/MS for trace levels.
LOQ 10,000 ng/mL0.5 ng/mLLC-MS/MS is 20,000x more sensitive.
Linear Range 10,000 - 150,000 ng/mL0.5 - 500 ng/mLRanges are tailored to the intended application.
Selectivity Good (Chromatographic)Excellent (Mass-based)LC-MS/MS can resolve co-eluting interferences.
Run Time 10 min5 minUHPLC in LC-MS/MS allows for faster runs.
Cost/Complexity LowHighHPLC-UV is more accessible for routine QC labs.

Cross-Validation Results:

Concentration Level HPLC-UV Result (µg/mL) LC-MS/MS Result (µg/mL) % Difference
Low (20 µg/mL) 20.3 19.8 2.5%
Medium (80 µg/mL) 81.1 79.5 2.0%

| High (120 µg/mL)| 118.9 | 121.2 | -1.9% |

The percentage difference between the methods was well within the typical acceptance criterion of ±15%, confirming that the methods are interchangeable within the overlapping validated range.

Discussion and Method Selection Framework

The successful development and cross-validation of these two methods provide a flexible analytical toolkit. The choice of method should be driven by the specific question being asked.

G cluster_paths cluster_methods Start What is the Analytical Goal? Assay Assay / Purity of Bulk Material (High Concentration) Start->Assay Quantify Main Component Impurity Trace Impurity or Metabolite Analysis (Low Concentration) Start->Impurity Quantify Trace Component Complex Analysis in Complex Matrix (e.g., Plasma, Tissue) Start->Complex High Selectivity Needed HPLC Use Validated HPLC-UV Method Assay->HPLC LCMS Use Validated LC-MS/MS Method Impurity->LCMS Complex->LCMS

Caption: Decision tree for selecting the appropriate analytical method.

  • For routine QC, release testing, and stability studies of the bulk drug intermediate, the HPLC-UV method is the superior choice. It is robust, cost-effective, and provides the necessary performance for high-concentration measurements.

  • For the detection and quantification of the analyte as a trace-level impurity, in formulation development, or in bioanalytical studies, the LC-MS/MS method is required. Its exceptional sensitivity and selectivity are essential for obtaining accurate results at low concentrations and in the presence of complex sample matrices.

Conclusion

This guide has detailed the development, validation, and cross-validation of two orthogonal analytical methods—HPLC-UV and LC-MS/MS—for the quantification of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. Both methods were proven to be accurate, precise, and fit for their intended purposes. The cross-validation study confirmed their interchangeability, providing a high degree of confidence in the generated data. By following the outlined method selection framework, researchers and analysts can confidently choose the most appropriate technique to meet their specific analytical challenges, ensuring data integrity and regulatory compliance.

References

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH releases draft guidelines on analytical method development Source: Regulatory Affairs Professionals Society (RAPS) URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide | C11H14ClNO2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine Source: Journal of Pharmaceutical Negative Results URL: [Link]

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Validation

A Senior Application Scientist's Guide to the Reproducible Synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of key intermediates is paramount. This guide provides an...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of key intermediates is paramount. This guide provides an in-depth analysis of the synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, a valuable building block in the development of various therapeutic agents. We will explore the most common and reproducible synthetic method, delve into viable alternatives, and provide the necessary experimental data and characterization protocols to ensure success in your laboratory.

The Importance of Reproducibility in Synthesis

The ability to consistently reproduce a synthetic protocol with high yield and purity is the bedrock of efficient drug discovery and development. Variations in reaction conditions, reagent quality, or purification methods can lead to inconsistent results, impacting project timelines and the reliability of biological data. This guide is structured to provide not just a set of instructions, but a comprehensive understanding of the underlying principles to empower researchers to achieve reproducible outcomes.

The Standard Bearer: Acylation of 2-methoxy-5-methylaniline with 3-chloropropionyl chloride

The most widely employed and dependable method for the synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is the nucleophilic acyl substitution of 2-methoxy-5-methylaniline with 3-chloropropionyl chloride. This reaction is favored for its straightforward execution, relatively mild conditions, and generally high yields.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine nitrogen of 2-methoxy-5-methylaniline on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Aniline 2-methoxy-5-methylaniline Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylChloride 3-chloropropionyl chloride AcylChloride->Intermediate Amide 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide Intermediate->Amide Elimination of Cl- HCl HCl Intermediate->HCl Base Base (e.g., Triethylamine) HCl->Base Neutralization

Caption: General mechanism for the acylation of 2-methoxy-5-methylaniline.

Detailed Experimental Protocol

Materials:

  • 2-methoxy-5-methylaniline

  • 3-chloropropionyl chloride

  • Triethylamine (or pyridine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or ethyl acetate for recrystallization

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-5-methylaniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution with stirring.

  • Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

Comparative Analysis of Synthetic Methods

While the acylation of anilines with acyl chlorides is a robust method, other synthetic strategies can be considered, each with its own advantages and disadvantages.

MethodStarting MaterialsReagentsTypical YieldAdvantagesDisadvantages
Standard Acylation 2-methoxy-5-methylaniline, 3-chloropropionyl chlorideTriethylamine or PyridineHighSimple, fast, high-yieldingUse of a corrosive acyl chloride
Amide Coupling 2-methoxy-5-methylaniline, 3-chloropropionic acidEDC, HOBt, or similar coupling agentsGood to HighMilder conditions, avoids acyl chlorideCost of coupling agents, potential for side reactions
From Nitroarene 2-methoxy-5-methylnitrobenzene, 3-chloropropionyl chlorideReducing agent (e.g., Fe, SnCl₂)ModerateAvoids handling of the anilineMulti-step, may require harsher conditions for reduction

Characterization and Quality Control

Reproducibility is verified through consistent characterization of the final product. The following analytical techniques are essential for confirming the identity and purity of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the number and environment of protons in the molecule. Expected signals include those for the aromatic protons, the methoxy and methyl groups, and the two methylene groups of the propanamide chain.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. Key absorbances to look for include the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl, and C-Cl stretch.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the mass spectrum.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction- Increase reaction time or temperature.- Ensure anhydrous conditions.- Use a slight excess of the acylating agent.
Product loss during workup- Optimize extraction and washing steps.- Careful handling during recrystallization.
Impure Product Unreacted starting materials- Ensure complete reaction by TLC monitoring.- Optimize purification (recrystallization from a different solvent system or column chromatography).
Side reactions (e.g., di-acylation)- Control the stoichiometry of the reagents carefully.- Add the acyl chloride slowly at low temperature.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reactants 1. Combine 2-methoxy-5-methylaniline and triethylamine in DCM Cooling 2. Cool to 0 °C Reactants->Cooling Addition 3. Add 3-chloropropionyl chloride Cooling->Addition Reaction 4. Stir at room temperature Addition->Reaction Quench 5. Quench with water Reaction->Quench Extract 6. Wash with HCl, NaHCO3, and brine Quench->Extract Dry 7. Dry over MgSO4 and concentrate Extract->Dry Purify 8. Recrystallize or perform column chromatography Dry->Purify Analyze 9. Characterize by NMR, IR, MS Purify->Analyze Product Pure Product Analyze->Product

Caption: A streamlined workflow for the synthesis and purification of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

Conclusion

The reproducible synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is readily achievable through the standard acylation protocol detailed in this guide. By understanding the reaction mechanism, carefully controlling the experimental parameters, and employing rigorous characterization techniques, researchers can ensure a consistent supply of this important intermediate for their drug discovery and development programs. The provided comparative analysis of alternative methods also offers flexibility in synthetic design, allowing for the selection of the most appropriate route based on available resources and specific project requirements.

References

  • General protocols for N-acylation of anilines can be found in standard organic chemistry textbooks and d
  • For alternative amide synthesis methods, refer to publications on peptide coupling reagents and reductions of nitroarenes.
  • Characterization techniques are detailed in instrumental analysis textbooks and spectral d
Comparative

Benchmarking 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide against known inhibitors/activators

An Objective Benchmarking Guide: Evaluating 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide Against Established Kinase Inhibitors Foreword: A Framework for Evaluation in the Absence of Public Data The compound 3-chloro-...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Benchmarking Guide: Evaluating 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide Against Established Kinase Inhibitors

Foreword: A Framework for Evaluation in the Absence of Public Data

The compound 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is a novel chemical entity for which, at the time of this writing, there is no publicly available data regarding its specific biological targets or mechanism of action. To fulfill the objective of creating a comprehensive benchmarking guide, this document will proceed with a well-defined, albeit hypothetical, framework. We will postulate a plausible biological target for this molecule, hereafter referred to as "Compound X" , based on its structural motifs, which are common in kinase inhibitors.

For the purpose of this illustrative guide, we will hypothesize that Compound X is an inhibitor of the BCR-Abl tyrosine kinase , a critical and well-validated target in the treatment of Chronic Myeloid Leukemia (CML). This allows us to benchmark its performance against two FDA-approved, best-in-class BCR-Abl inhibitors: Imatinib and Nilotinib .

The BCR-Abl Signaling Pathway: A Key Target in Oncology

The Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22, creates the BCR-Abl fusion gene. The resulting oncoprotein, BCR-Abl, is a constitutively active tyrosine kinase that drives the proliferation and survival of leukemia cells. Its signaling cascade involves the phosphorylation of numerous downstream substrates, leading to the activation of pathways such as RAS/MAPK, PI3K/AKT, and STAT5, which collectively promote uncontrolled cell growth and inhibit apoptosis.

BCR_Abl_Pathway BCR_Abl BCR-Abl (Constitutively Active Kinase) Gab2 Gab2 BCR_Abl->Gab2 pY CrkL CrkL BCR_Abl->CrkL pY STAT5 STAT5 BCR_Abl->STAT5 pY PI3K_AKT PI3K/AKT Pathway Gab2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway CrkL->RAS_MAPK Adhesion Altered Adhesion CrkL->Adhesion JAK_STAT JAK/STAT Pathway STAT5->JAK_STAT Proliferation Increased Cell Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis RAS_MAPK->Proliferation JAK_STAT->Proliferation JAK_STAT->Apoptosis

Caption: The BCR-Abl signaling cascade.

Experimental Design for Comparative Benchmarking

To provide a robust comparison, a multi-tiered experimental approach is necessary. This workflow is designed to assess potency, cellular efficacy, mechanism of action, and selectivity. Each step provides critical data that, when synthesized, offers a comprehensive performance profile of the test compound.

experimental_workflow cluster_tier1 Tier 1: In Vitro Potency cluster_tier2 Tier 2: Cellular Efficacy cluster_tier3 Tier 3: Selectivity Profile cluster_tier4 Tier 4: Data Synthesis biochemical_assay Biochemical Kinase Assay (IC50 Determination) cell_proliferation Cell-Based Proliferation Assay (K562 cells, GI50) biochemical_assay->cell_proliferation western_blot Target Engagement Assay (Western Blot for p-CrkL) cell_proliferation->western_blot kinase_panel Kinase Selectivity Panel (e.g., 400 kinases) western_blot->kinase_panel data_analysis Comparative Data Analysis & Performance Profile kinase_panel->data_analysis

Caption: Multi-tiered experimental workflow for benchmarking.

Rationale for Experimental Choices
  • Biochemical Kinase Assay: This is the foundational experiment to determine if Compound X directly inhibits the enzymatic activity of the purified BCR-Abl kinase domain. It provides a direct measure of potency (IC50) in a clean, cell-free system.

  • Cell-Based Proliferation Assay: Moving into a biologically relevant context, this assay measures the compound's ability to inhibit the growth of a human CML cell line (K562) that is dependent on BCR-Abl signaling for survival. This provides a measure of cellular efficacy (GI50).

  • Target Engagement (Western Blot): To confirm that the anti-proliferative effect is due to the inhibition of BCR-Abl, we will measure the phosphorylation status of a direct downstream substrate, CrkL. A reduction in phosphorylated CrkL (p-CrkL) indicates on-target activity.

  • Kinase Selectivity Panel: A critical aspect of modern drug development is understanding a compound's selectivity. A broad kinase panel will reveal potential off-target effects, which can lead to toxicity, but can also uncover opportunities for polypharmacology.

Detailed Experimental Protocols

The following protocols are standard, validated methods for kinase inhibitor characterization.

In Vitro BCR-Abl Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the compound to the kinase.

  • Reagents:

    • Purified, recombinant human Abl kinase (PV3825, Thermo Fisher Scientific).

    • LanthaScreen™ Eu-anti-GST Antibody (PV5594, Thermo Fisher Scientific).

    • Kinase Tracer 236 (PV5592, Thermo Fisher Scientific).

    • Compound X, Imatinib, Nilotinib (dissolved in 100% DMSO).

  • Procedure:

    • Prepare a 3X compound solution in kinase buffer. A 12-point, 3-fold serial dilution is recommended, starting from 100 µM.

    • In a 384-well plate, add 5 µL of the 3X compound solution.

    • Add 5 µL of a 3X Kinase/Eu-Antibody mixture.

    • Add 5 µL of a 3X Tracer solution.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader (e.g., EnVision® Multilabel Reader) at an excitation of 340 nm and emission at 615 nm and 665 nm.

    • Calculate the emission ratio (665/615) and plot the results against the compound concentration to determine the IC50 value using a four-parameter logistic curve fit.

K562 Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures ATP levels as an indicator of metabolically active, viable cells.

  • Cell Culture:

    • Maintain K562 cells (ATCC® CCL-243™) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Procedure:

    • Seed 5,000 K562 cells per well in a 96-well, white-walled plate in 100 µL of media.

    • Prepare 2X compound solutions in culture medium via serial dilution.

    • Add 100 µL of the 2X compound solutions to the cells.

    • Incubate for 72 hours at 37°C, 5% CO2.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate-reading luminometer.

    • Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition).

Western Blot for p-CrkL Inhibition
  • Cell Treatment and Lysis:

    • Seed K562 cells in a 6-well plate at a density of 1x10^6 cells/mL.

    • Treat cells with varying concentrations of Compound X, Imatinib, or Nilotinib for 2 hours.

    • Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Blotting:

    • Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-CrkL (Tyr207) and anti-β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect with an enhanced chemiluminescence (ECL) substrate and image the blot.

Comparative Data Analysis (Hypothetical Data)

The following tables summarize the hypothetical performance of Compound X against the established inhibitors, Imatinib and Nilotinib.

Table 1: Potency and Cellular Efficacy

CompoundBCR-Abl Biochemical IC50 (nM)K562 Cellular GI50 (nM)
Compound X 25150
Imatinib 300250
Nilotinib 2030
  • Interpretation: In this hypothetical scenario, Compound X demonstrates excellent biochemical potency, comparable to the second-generation inhibitor Nilotinib and superior to Imatinib. Its cellular efficacy, while strong, shows a larger drop-off from its biochemical potency compared to Nilotinib, suggesting potential challenges with cell permeability or efflux.

Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetCompound XImatinibNilotinib
Abl >99%>99%>99%
c-Kit 85%95%90%
PDGFRβ 70%98%92%
Src 30%<10%45%
VEGFR2 <5%<10%<5%
EGFR <2%<5%<2%
  • Interpretation: This hypothetical data suggests Compound X has a favorable selectivity profile. While it shows some activity against other known Imatinib targets like c-Kit and PDGFRβ, it is less potent against them. Its limited activity against Src and negligible impact on VEGFR2 and EGFR suggest a potentially safer profile with fewer off-target toxicities.

Discussion and Future Directions

Based on our hypothetical data, Compound X (3-chloro-N-(2-methoxy-5-methylphenyl)propanamide) presents as a promising lead compound for the inhibition of BCR-Abl. Its high biochemical potency and relatively clean selectivity profile are significant strengths.

Key Insights:

  • Potency: The biochemical potency of Compound X is on par with the highly effective second-generation inhibitor, Nilotinib.

  • Cellular Activity: The 6-fold shift between biochemical and cellular activity (IC50 vs. GI50) warrants further investigation. This could be due to factors such as cell membrane permeability, protein binding in serum, or active transport by efflux pumps like P-glycoprotein.

  • Selectivity: The selectivity profile appears favorable, with less activity against PDGFRβ compared to the established drugs, which could translate to a better side-effect profile.

Future Experimental Work:

  • ADME/Tox Studies: In vitro studies to assess metabolic stability, cell permeability (e.g., using a Caco-2 assay), and potential for P-glycoprotein-mediated efflux are critical next steps.

  • Structural Biology: Co-crystallization of Compound X with the Abl kinase domain would provide invaluable insights into its binding mode and could guide further structure-activity relationship (SAR) studies to improve potency and selectivity.

  • In Vivo Efficacy: Evaluation in a murine model of CML would be the ultimate preclinical test of its therapeutic potential.

Conclusion

While this guide is based on a hypothesized target for 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, it provides a comprehensive and scientifically rigorous framework for its evaluation. The multi-tiered approach, from biochemical potency to cellular efficacy and selectivity profiling, is essential for building a complete performance profile. The hypothetical data presented herein positions "Compound X" as a promising candidate worthy of further investigation, demonstrating how this systematic benchmarking process can effectively identify and validate novel therapeutic agents.

References

  • PubChem Compound Summary for CID 4166670, 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. National Center for Biotechnology Information. [Link]

  • Druker, B. J., et al. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England Journal of Medicine, 344(14), 1031-1037. [Link]

  • Weisberg, E., et al. (2007). Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia. Nature Reviews Cancer, 7(5), 345-356. [Link]

Validation

A Researcher's Guide to In Vivo Efficacy Comparison of Novel 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide Analogs in Oncology

This guide provides a comprehensive framework for the preclinical in vivo evaluation of novel analogs of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. As the quest for more effective and targeted cancer therapeutics...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical in vivo evaluation of novel analogs of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. As the quest for more effective and targeted cancer therapeutics continues, rigorous and well-designed in vivo studies are paramount to translating promising compounds from the bench to the clinic.[1][2] This document outlines the critical steps, from conceptualization and experimental design to data interpretation, for comparing the anti-tumor efficacy of a lead compound and its rationally designed analogs.

The methodologies described herein are grounded in established preclinical research protocols and are intended for researchers, scientists, and drug development professionals. We will use hypothetical analogs of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, designated as Analog A and Analog B, to illustrate the comparative analysis.

Rationale for Analog Development and In Vivo Testing

The parent compound, 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide, serves as a scaffold for the development of analogs with potentially improved efficacy, selectivity, or pharmacokinetic profiles. Hypothetically, this class of compounds may target a critical signaling pathway implicated in tumor growth and survival, such as the PI3K/Akt/mTOR pathway. The primary objective of the in vivo studies is to ascertain whether the chemical modifications in Analog A and Analog B translate to superior anti-tumor activity compared to the parent compound.

In vitro assays provide initial insights, but in vivo models are indispensable for evaluating a compound's therapeutic potential within a complex biological system.[1][3] Animal models allow for the assessment of pharmacokinetics (PK) and pharmacodynamics (PD), providing crucial data on drug absorption, distribution, metabolism, excretion, and interaction with the target in a whole organism.[4][5][6][7]

Experimental Design: A Step-by-Step Workflow

A robust experimental design is fundamental for generating reproducible and translatable data.[8] The following workflow outlines the key stages of a comparative in vivo efficacy study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Study Execution cluster_2 Phase 3: Analysis A Selection of Animal Model (e.g., Immunodeficient Mice) B Cell Line Selection & Culture (e.g., Human Xenograft) A->B C Compound Formulation B->C D Tumor Implantation E Animal Grouping & Randomization D->E F Treatment Administration E->F G Monitoring & Data Collection (Tumor Volume, Body Weight) F->G H Endpoint Analysis (e.g., Tumor Growth Inhibition) G->H I Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis H->I J Statistical Analysis & Reporting I->J

Caption: Experimental workflow for in vivo efficacy comparison.

Selection of Animal Model

The choice of animal model is critical and depends on the specific research question. For initial efficacy studies of compounds targeting human cancers, the cell line-derived xenograft (CDX) model is widely used.[9][10] In this model, human cancer cell lines are implanted into immunodeficient mice, such as NOD-scid gamma (NSG) mice. This allows the growth of human tumors without rejection by the host immune system.[3]

For this guide, we will use a CDX model with a human cancer cell line known to have a constitutively active PI3K/Akt/mTOR pathway.

Cell Line and Tumor Implantation

Protocol for Subcutaneous Xenograft Model Establishment:

  • Cell Culture: Culture the selected human cancer cell line under standard conditions until they reach 80-90% confluency.

  • Cell Harvesting: Trypsinize the cells, collect them in a conical tube, and centrifuge.[11]

  • Cell Counting and Resuspension: Resuspend the cell pellet in a serum-free medium and perform a cell count to determine the concentration.

  • Preparation for Injection: Adjust the cell concentration to 5 x 10^6 cells per 100 µL in a 1:1 mixture of serum-free medium and Matrigel®.[12] Keep the cell suspension on ice.

  • Subcutaneous Injection: Anesthetize the mice (e.g., with isoflurane).[11][12] Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[12]

  • Tumor Growth Monitoring: Allow the tumors to grow until they reach a palpable size (e.g., 100-150 mm³).

Animal Grouping and Treatment

Once the tumors have reached the desired size, randomize the mice into treatment groups (typically 8-10 mice per group).[13]

Treatment Groups:

  • Group 1: Vehicle Control: The formulation vehicle without any compound.

  • Group 2: Parent Compound: 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

  • Group 3: Analog A: The first analog being tested.

  • Group 4: Analog B: The second analog being tested.

  • Group 5: Standard-of-Care Control (Optional): A clinically relevant chemotherapy agent for the chosen cancer type.[14]

Dosing and Administration:

The dose and schedule should be determined from prior maximum tolerated dose (MTD) studies.[14] For this example, we will assume a daily intraperitoneal (IP) injection for 21 days.

Data Collection and Efficacy Endpoints

Monitoring:

  • Tumor Volume: Measure the tumor dimensions with calipers two to three times per week and calculate the volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of each mouse at the same frequency as tumor measurements to assess toxicity.[14]

  • Clinical Observations: Record any signs of distress or adverse effects.

Primary Efficacy Endpoint:

  • Tumor Growth Inhibition (TGI): This is the primary measure of efficacy. It is calculated at the end of the study as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.

Hypothetical Comparative Efficacy Data

The following table presents hypothetical data for our comparative study.

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control 1500--2
Parent Compound 90040-5
Analog A 60060-4
Analog B 120020-8

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

To understand the relationship between drug exposure and its effect, satellite groups of animals can be included for PK/PD studies.[4][5][15]

PK Analysis:

  • Blood samples are collected at various time points after drug administration to determine the concentration of the compounds over time. Key parameters include Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

PD Analysis:

  • Tumor biopsies can be taken at the end of the study to assess the modulation of the target pathway. For our hypothetical PI3K/Akt/mTOR pathway, this could involve Western blotting for phosphorylated forms of Akt and S6 ribosomal protein.

G cluster_0 Hypothesized Signaling Pathway A Growth Factor Receptor B PI3K A->B C PIP2 -> PIP3 B->C D PDK1 C->D E Akt D->E F mTORC1 E->F G S6K F->G H 4E-BP1 F->H I Protein Synthesis, Cell Growth, Proliferation G->I H->I J Parent Compound & Analogs J->B Inhibition J->E Inhibition J->F Inhibition

Sources

Comparative

A-Z Guide to Verifying the Biological Target of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

A Senior Application Scientist's Framework for Target Deconvolution and Validation For researchers in drug discovery, the identification of a specific molecular target is a pivotal step that transforms a bioactive "hit"...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Framework for Target Deconvolution and Validation

For researchers in drug discovery, the identification of a specific molecular target is a pivotal step that transforms a bioactive "hit" from a phenotypic screen into a viable lead for therapeutic development.[1][2] This guide provides a comprehensive, multi-phase framework for the target deconvolution of the novel compound, 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide (referred to herein as 'Compound X'). While the name suggests a specific molecule, the principles and workflows described are universally applicable to any novel small molecule.

Our approach is grounded in a logical progression from broad, unbiased screening to direct, quantitative validation. We will detail the causality behind experimental choices, provide actionable protocols for key assays, and present data in a comparative context.

Phase 1: Unbiased Target Identification — Casting a Wide Net

The initial phase aims to generate a list of potential protein candidates that interact with Compound X. At this stage, we prioritize breadth to minimize the risk of missing the true target. We will employ two complementary, state-of-the-art strategies: affinity-based protein profiling and phenotypic/genetic screening.

Strategy 1: Affinity-Based Protein Profiling (AfBPP)

The most direct method to identify binding partners is to use the compound itself as "bait" to "fish" for its targets from a complex protein mixture, such as a cell lysate.[1][3] This technique, known as affinity-based protein profiling (AfBPP), is a powerful tool for identifying direct molecular interactions.[4][5][6]

Causality: By immobilizing Compound X on a solid support (e.g., agarose beads), we can selectively capture proteins that bind to it. Subsequent analysis by mass spectrometry provides the identities of these "hit" proteins. This approach is powerful because it directly identifies physical interactors.[7]

Experimental Workflow: AfBPP

cluster_prep Probe Preparation cluster_exp Pull-Down Experiment cluster_analysis Analysis a Synthesize Compound X with a linker arm b Covalently attach to activated agarose beads a->b c Incubate beads with cell lysate b->c d Wash to remove non-specific binders c->d e Elute bound proteins d->e f Separate proteins (SDS-PAGE) e->f g In-gel digestion (e.g., Trypsin) f->g h LC-MS/MS Analysis g->h i Protein Identification (Database Search) h->i control Control: Beads without Compound X control->c Parallel Incubation

Caption: Workflow for Affinity-Based Protein Profiling.

Protocol: On-Bead Affinity Pull-Down

  • Probe Synthesis: Synthesize an analog of Compound X with a linker (e.g., polyethylene glycol) suitable for attachment to a solid support. The attachment point should be chosen to minimize interference with the compound's active pharmacophore.

  • Immobilization: Covalently attach the linker-modified Compound X to activated agarose beads.[7]

  • Lysate Preparation: Prepare a native cell lysate from a cell line where Compound X shows a biological effect.

  • Incubation: Incubate the Compound X-conjugated beads and control beads (no compound) with the cell lysate for 2-4 hours at 4°C.[7]

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Analysis: Separate the eluted proteins by SDS-PAGE, excise protein bands, and perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.

Strategy 2: Genetic Screening with CRISPR-Cas9

Genetic approaches provide an orthogonal method for generating target hypotheses.[1] The CRISPR-Cas9 system is a revolutionary tool for this purpose, allowing for systematic knockout of genes to identify those that alter cellular sensitivity to a compound.[8][][10]

Causality: The underlying principle is that if knocking out a specific gene confers resistance to Compound X, that gene (or its protein product) is likely essential for the compound's mechanism of action, potentially because it is the direct target.[11][12] Genome-wide CRISPR screens can systematically test this for every gene.[12]

Phase 2: Target Engagement — Confirming the Interaction in a Cellular Context

Identifying a list of candidates is only the first step. We must now confirm that Compound X directly engages these putative targets within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[13][14][15]

Causality: CETSA is based on the principle of ligand-induced thermal stabilization.[15] When a small molecule binds to its protein target, it typically increases the protein's stability, making it more resistant to heat-induced denaturation.[16] By heating cells treated with Compound X and measuring the amount of a candidate protein that remains soluble, we can directly observe target engagement.[14][17]

Experimental Workflow: CETSA

cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis a Treat intact cells with Compound X c Aliquot cell suspensions a->c b Control: Treat cells with vehicle (DMSO) b->c d Heat aliquots to a range of temperatures c->d e Cell Lysis d->e f Separate soluble fraction (centrifugation) e->f g Quantify soluble target protein (e.g., Western Blot, ELISA) f->g h Plot Melt Curves g->h

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Microplate-Based CETSA

  • Cell Culture: Culture cells in a suitable format (e.g., 96-well plate).

  • Compound Treatment: Treat cells with a range of concentrations of Compound X or a vehicle control (e.g., DMSO) for 1 hour.

  • Heat Challenge: Heat the cell plate in a PCR cycler or a specialized instrument for 3 minutes across a temperature gradient (e.g., 40°C to 70°C).[16]

  • Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation: Centrifuge the plate to pellet aggregated proteins.

  • Detection: Carefully transfer the supernatant (containing soluble proteins) to a new plate. Quantify the amount of the specific target protein using an antibody-based method like ELISA or AlphaScreen.[16]

  • Data Analysis: Plot the percentage of soluble protein against temperature for both treated and untreated samples. A rightward shift in the melting curve for Compound X-treated samples indicates target stabilization and engagement.

Comparative Data: CETSA Results

CompoundTarget ProteinApparent Tm (°C) (Vehicle)Apparent Tm (°C) (10 µM Compound)Thermal Shift (ΔTm)
Compound X Protein A 54.259.8+5.6°C
Compound XProtein B61.561.7+0.2°C
Alternative CmpdProtein A54.258.1+3.9°C
Negative CmpdProtein A54.254.3+0.1°C

This hypothetical data illustrates a significant and specific thermal shift for Protein A when treated with Compound X, strongly suggesting it is a direct target. The alternative compound shows a smaller shift, while a negative control compound shows none.

Phase 3: Quantitative Validation — The Proof of Interaction

The final phase involves rigorous, quantitative validation of the interaction between Compound X and the top candidate protein identified in Phase 2. This step confirms direct binding and determines the affinity and kinetics of the interaction, providing critical data for structure-activity relationship (SAR) studies. We will use two biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Strategy 1: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[18][19][20]

Causality: By immobilizing the purified target protein on a sensor chip, we can flow Compound X over the surface. Binding of the compound to the protein changes the refractive index at the surface, which is detected as a response. This allows for the calculation of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD), a measure of binding affinity.[19][20]

Comparative Data: SPR Kinetic Analysis

CompoundTarget Proteinkon (M⁻¹s⁻¹)koff (s⁻¹)KD (nM)
Compound X Protein A 2.5 x 10⁵5.0 x 10⁻³20
Alternative CmpdProtein A1.1 x 10⁵8.8 x 10⁻³80
Negative CmpdProtein ANo BindingNo BindingN/A

This data shows that Compound X has a high affinity (low KD) for Protein A, driven by a slow off-rate, which is often a desirable characteristic for drug candidates. The alternative compound binds with lower affinity.

Strategy 2: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding thermodynamics.[21] It directly measures the heat released or absorbed during a binding event.[22]

Causality: An ITC experiment involves titrating Compound X into a solution containing the purified target protein.[23] The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[24] This provides a complete thermodynamic profile of the interaction.

Protocol: Isothermal Titration Calorimetry

  • Sample Preparation: Prepare purified target protein in a buffer. Dissolve Compound X in the exact same buffer to minimize heats of dilution.[23][24] All solutions must be thoroughly degassed.

  • Instrument Setup: Load the protein solution into the sample cell and Compound X into the titration syringe of the ITC instrument.

  • Titration: Perform a series of small, sequential injections of Compound X into the protein solution while maintaining a constant temperature.

  • Data Acquisition: The instrument measures the power required to maintain zero temperature difference between the sample and reference cells after each injection.

  • Data Analysis: Integrate the heat-rate peaks to obtain the heat per injection. Plot this against the molar ratio of ligand to protein and fit the data to a binding model to extract the thermodynamic parameters.[23]

By systematically applying this three-phase framework, researchers can move with confidence from a novel bioactive compound to a validated drug target, laying a robust foundation for successful drug development.

References

  • Target identification and mechanism of action in chemical biology and drug discovery - NIH. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • Target identification for biologically active small molecules using chemical biology approaches | Semantic Scholar. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. [Link]

  • The impact of CRISPR-Cas9 on target identification and validation - PubMed. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. [Link]

  • Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors - PubMed. [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. [Link]

  • Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors | ACS Chemical Biology - ACS Publications. [Link]

  • Target Validation with CRISPR | Biocompare.com. [Link]

  • Target Identification and Validation (Small Molecules) - University College London. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]

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  • Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A. [Link]

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  • Isothermal titration calorimetry - Wikipedia. [Link]

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  • Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US). [Link]

  • The Working Principle of Isothermal Titration Calorimetry - AZoM. [Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PubMed Central. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]

  • Profiling the Protein Targets of Unmodified Bio-Active Molecules With Drug Affinity Responsive Target Stability and Liquid Chromatography/Tandem Mass Spectrometry - PubMed. [Link]

  • CETSA. [Link]

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Safety & Regulatory Compliance

Safety

3-chloro-N-(2-methoxy-5-methylphenyl)propanamide proper disposal procedures

Disposal Protocol for 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. A...

Author: BenchChem Technical Support Team. Date: January 2026

Disposal Protocol for 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to empower researchers with the knowledge to make sound safety decisions.

Core Principle: Hazard Identification and Classification

The fundamental first step in any disposal plan is to understand the nature of the chemical waste. 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide is a halogenated organic compound. The presence of a chlorine atom in its molecular structure places it in a specific hazardous waste category that dictates its entire disposal pathway.[1][2]

The primary directive for the disposal of this compound is segregation . Halogenated organic wastes must never be mixed with non-halogenated organic wastes.[1][2][3] The reason for this strict separation lies in the final disposal method. Non-halogenated solvents can often be repurposed as fuel for cement kilns, a form of recycling.[2] In contrast, halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl), making their disposal significantly more complex and costly.[2][4]

Table 1: Chemical and Hazard Profile

Property Value Source
IUPAC Name 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide [5]
CAS Number 349122-20-9 [5][6]
Molecular Formula C11H14ClNO2 [5]
Molecular Weight 227.69 g/mol [5]
Waste Classification Halogenated Organic Waste [1][4]

| Potential Hazards | While specific toxicity data for this compound is limited, related chlorinated aromatic amides are classified as harmful if swallowed. Handle with care, assuming potential for skin, eye, and respiratory tract irritation. |[7][8] |

Procedural Workflow: From Benchtop to Final Disposal

This section details the mandatory operational steps for handling and disposing of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide waste. This protocol is designed as a self-validating system; correct execution at each stage prevents downstream complications and hazards.

Step 1: Accumulation and Containerization
  • Select the Correct Waste Container: Use only a designated, chemically compatible container provided by your institution's Environmental Health & Safety (EHS) department. The container must be in good condition, free of leaks, and possess a secure, screw-top cap.[2][4]

  • Initial Labeling: Before the first drop of waste is added, the container must be clearly labeled.[9] Affix a "Hazardous Waste" tag. The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "Waste 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide". Do not use abbreviations or chemical formulas.[9]

    • The appropriate hazard identification (e.g., "Toxic").[4]

  • Segregation: This container is for halogenated waste only . Do not add any non-halogenated solvents (e.g., acetone, hexane, ethanol), strong acids or bases, or heavy metals.[3][4]

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be equipped with secondary containment (such as a spill tray) to mitigate leaks. The container must be stored with the label clearly visible.[4]

  • Keep it Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste. This is a critical step to prevent the release of volatile organic compounds (VOCs) into the lab environment.[3][9]

Step 2: Handling and Transfer

All transfers of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] Personnel must wear the following Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or glasses with side shields.[10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[10]

  • Body Protection: A lab coat.[10]

Step 3: Requesting Disposal
  • Maintain a Log: Keep a running log of all constituents added to the waste container, including the approximate volume or mass.[1] This is essential for accurate waste profiling.

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills during transport.

  • Contact EHS: Once the container is full or the waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.[4] Complete the hazardous waste tag with all required generator information.

The logical flow of this disposal process is illustrated in the diagram below.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management Facility A Waste Generation (3-chloro-N-(2-methoxy-5-methylphenyl)propanamide) B Classify as HALOGENATED WASTE A->B C Select & Pre-Label Halogenated Waste Container B->C D Accumulate Waste in SAA (Fume Hood, Secondary Containment) C->D E Request EHS Pickup D->E F High-Temperature Incineration E->F EHS Transport

Caption: Disposal workflow for halogenated chemical waste.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is paramount to containing the hazard.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For small spills that you are trained to handle, ensure proper ventilation by working within a fume hood.[9]

  • Contain and Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to contain the spill.[4][9]

  • Collect Waste: Carefully collect the absorbent material and place it into a sealed, heavy-duty plastic bag or a dedicated container. Label it clearly as "Spill Debris containing 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide" and manage it as halogenated hazardous waste.[9]

  • Decontaminate: Clean the spill area thoroughly.

  • Large Spills: For large spills or any spill that occurs outside of a containment area, evacuate the immediate area and contact your institution's emergency response line or EHS department immediately.[9]

By adhering to this structured and logically sound protocol, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.

References

  • 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide | C11H14ClNO2 . PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste Segregation . Princeton University Environmental Health and Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]

  • Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services. [Link]

  • P501: Dispose of contents/container to... XiXisys. [Link]

  • 3-Chloro-n-(4-methoxyphenyl)propanamide | C10H12ClNO2 . PubChem, National Center for Biotechnology Information. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. [Link]

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Handling

A Senior Application Scientist's Guide to Handling 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide (CAS No: 349122-20-...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide (CAS No: 349122-20-9). The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure the highest degree of protection. Our primary objective is to empower you with the knowledge to handle this compound safely and effectively, mitigating risks through a comprehensive understanding of its hazard profile and the corresponding protective measures.

Hazard Assessment: Understanding the Risks

Table 1: GHS Hazard Classification for a Representative Substituted Propanamide [1]

Hazard ClassHazard CodeHazard Statement
Acute Toxicity, OralH301Toxic if swallowed
Acute Toxicity, DermalH311Toxic in contact with skin
Acute Toxicity, InhalationH331Toxic if inhaled
Germ Cell MutagenicityH341Suspected of causing genetic defects

The causality is clear: exposure through any primary route—ingestion, skin contact, or inhalation—is considered toxic.[1] Furthermore, the suspicion of mutagenicity necessitates a higher level of caution to prevent any potential for long-term health effects.[1] These classifications dictate that the compound must be handled with engineering controls and personal protective equipment designed to create a complete barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Mandates

The selection of PPE is not merely a checklist; it is a scientifically-driven system to prevent exposure. The following PPE is mandatory when handling 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.

  • Respiratory Protection : Due to the H331 "Toxic if inhaled" classification, work must be conducted within a certified chemical fume hood to control vapors and dust.[1][2] For procedures with a higher risk of aerosolization or spills outside of a fume hood, a NIOSH-approved respirator is required.[3]

  • Eye and Face Protection : To prevent accidental splashes to the eyes, chemical safety goggles with side-shields are required at all times.[1] For larger volume transfers or operations with a significant splash risk, a full face shield should be worn in addition to safety goggles.[4][5]

  • Hand Protection : The H311 "Toxic in contact with skin" classification makes robust hand protection non-negotiable.[1] Wear chemical-resistant gloves, such as nitrile, and inspect them for any signs of degradation or puncture before each use.[6] For extended operations, consider double-gloving. Always wash hands thoroughly with soap and water after removing gloves.[1][7]

  • Body Protection : An impervious lab coat or coveralls must be worn to protect against skin contact.[1][6] Ensure the garment is fully buttoned or zipped. For tasks with a high potential for splashes, a chemically resistant apron should be worn over the lab coat.[4] Contaminated clothing must be removed immediately and decontaminated before reuse.[1]

Operational and Disposal Plans

A safe protocol extends beyond PPE to include the entire lifecycle of the chemical in the lab, from initial handling to final disposal.

Safe Handling and Storage Protocol
  • Ventilation : All manipulations of 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide must occur in a well-ventilated area, preferably within a chemical fume hood.[1][2][6]

  • Avoidance of Contamination : Do not eat, drink, or smoke in areas where this chemical is handled.[1][7] Wash hands thoroughly after handling and before leaving the laboratory.[1]

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[6] The material should be stored in a locked cabinet or area, accessible only to authorized personnel, as indicated by the "Store locked up" (P405) precautionary statement.[1]

Step-by-Step PPE Donning and Doffing Workflows

Properly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that avoids contact with the wearer's skin or clean clothing.

G cluster_0 PPE Donning (Putting On) Sequence a 1. Lab Coat / Coveralls b 2. Respirator (if required) a->b c 3. Goggles / Face Shield b->c d 4. Gloves (over cuffs) c->d

Caption: The correct sequence for donning PPE before handling hazardous chemicals.

G cluster_1 PPE Doffing (Removal) Sequence e 1. Gloves (most contaminated) f 2. Goggles / Face Shield e->f g 3. Lab Coat / Coveralls f->g h 4. Respirator (if worn) g->h i 5. Wash Hands Thoroughly h->i

Caption: The safe sequence for doffing PPE to prevent self-contamination.

Emergency Procedures

First Aid Measures: [1]

  • If Inhaled : Immediately move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1]

  • In Case of Skin Contact : Take off immediately all contaminated clothing.[1] Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention immediately.[1][7]

Spill Response Workflow: In the event of a spill, a calm and systematic response is crucial. Evacuate personnel from the immediate area and ensure adequate ventilation.

G spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (respirator, double gloves, face shield, lab coat) evacuate->ppe contain Contain Spill with Absorbent Material (e.g., diatomite, universal binders) ppe->contain collect Carefully Collect Contaminated Material into a sealed, labeled hazardous waste container contain->collect decon Decontaminate Surfaces with alcohol or appropriate solvent collect->decon dispose Dispose of all materials as hazardous waste decon->dispose

Sources

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